Unveiling the Natural Origins of Ethyl 10(Z),13(Z)-nonadecadienoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals This in-depth technical guide explores the natural sources of Ethyl 10(Z),13(Z)-nonadecadienoate, a long-chain fatty acid ethyl ester with potential applica...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the natural sources of Ethyl 10(Z),13(Z)-nonadecadienoate, a long-chain fatty acid ethyl ester with potential applications in various scientific domains. This document provides a comprehensive overview of its known biological origin, plausible biosynthetic pathways, and detailed methodologies for its extraction and analysis.
Natural Sources and Quantitative Data
The precursor acid, 10(Z),13(Z)-nonadecadienoic acid, has been identified as an endogenous compound in the human lipidome and is also implicated in plant stress signaling pathways. Its presence in diverse biological systems suggests that the corresponding ethyl ester may also be found in other natural sources, pending further investigation.
Table 1: Quantitative Data of Ethyl 10(Z),13(Z)-nonadecadienoate in Natural Sources
Natural Source
Sample Type
Concentration (μg/g dry weight)
Analytical Method
Reference
Aspergillus sp. SCAU150
Fungal Mycelia
Data not available
GC-MS
[Hypothetical]
Aspergillus sp. SCAU150
Culture Supernatant
Data not available
GC-MS
[Hypothetical]
Note: The quantitative data in this table is hypothetical and serves as a template for future experimental findings.
Experimental Protocols
The following sections detail the methodologies for the extraction, isolation, and identification of Ethyl 10(Z),13(Z)-nonadecadienoate from fungal cultures, based on established protocols for lipid analysis in Aspergillus species.
Fungal Cultivation and Biomass Preparation
Aspergillus sp. SCAU150 can be cultivated in a suitable liquid medium, such as Potato Dextrose Broth (PDB), at a controlled temperature and pH to promote growth and secondary metabolite production. After a sufficient incubation period, the fungal biomass is harvested by filtration and subsequently freeze-dried to obtain a stable material for extraction.
Extraction of Total Lipids
A widely used and effective method for extracting total lipids from fungal biomass is the Bligh and Dyer method.
Protocol:
Homogenize 1 gram of dried fungal biomass with a mortar and pestle.
Add 10 mL of a chloroform (B151607):methanol:water (1:2:0.8 v/v/v) solvent mixture to the homogenized biomass.
Agitate the mixture vigorously for 2 hours at room temperature.
Add an additional 10 mL of chloroform and 10 mL of water to induce phase separation.
Centrifuge the mixture at 3000 x g for 10 minutes.
Carefully collect the lower chloroform phase, which contains the total lipids.
Evaporate the solvent under a stream of nitrogen to obtain the crude lipid extract.
Isolation and Purification
The crude lipid extract can be fractionated using column chromatography on silica (B1680970) gel. A non-polar solvent system, such as hexane (B92381) with a gradient of ethyl acetate, can be employed to separate the different lipid classes. Fractions are collected and monitored by thin-layer chromatography (TLC) for the presence of the target compound. Fractions containing Ethyl 10(Z),13(Z)-nonadecadienoate are pooled and the solvent is evaporated.
Identification and Quantification
The purified compound is identified and quantified using Gas Chromatography-Mass Spectrometry (GC-MS).
GC-MS Parameters (Hypothetical):
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness)
Injector Temperature: 250 °C
Oven Program: 100 °C for 2 min, then ramp to 280 °C at 10 °C/min, hold for 10 min
Carrier Gas: Helium at a constant flow of 1 mL/min
Mass Spectrometer: Electron Impact (EI) ionization at 70 eV, scanning from m/z 50 to 550.
The identity of Ethyl 10(Z),13(Z)-nonadecadienoate is confirmed by comparing its mass spectrum and retention time with that of an authentic standard. Quantification can be achieved by creating a calibration curve with a certified reference standard.
Biosynthesis and Signaling Pathways
The biosynthesis of Ethyl 10(Z),13(Z)-nonadecadienoate in Aspergillus sp. SCAU150 is believed to involve the synthesis of its precursor fatty acid, 10(Z),13(Z)-nonadecadienoic acid, followed by an esterification step. The fatty acid is likely produced through the fungal polyketide synthase (PKS) or fatty acid synthase (FAS) pathways.
Exploratory
The Uncharted Path: A Technical Guide to the Biosynthesis of Ethyl 10(Z),13(Z)-Nonadecadienoate
For Researchers, Scientists, and Drug Development Professionals This technical guide delves into the proposed biosynthetic pathway of Ethyl 10(Z),13(Z)-nonadecadienoate, a long-chain unsaturated fatty acid ethyl ester of...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the proposed biosynthetic pathway of Ethyl 10(Z),13(Z)-nonadecadienoate, a long-chain unsaturated fatty acid ethyl ester of interest. While the precise enzymatic steps for this specific molecule are not yet fully elucidated in published literature, this document constructs a scientifically plausible pathway based on established principles of fatty acid metabolism in insects. It further provides generalized experimental protocols and data presentation formats that can be adapted for the study of this and similar molecules.
Introduction to Fatty Acid-Derived Pheromones
Many insects utilize fatty acid derivatives as chemical signals for communication, particularly as sex and aggregation pheromones.[1] The biosynthesis of these compounds often involves modifications of standard fatty acid metabolism, including the use of unique primers for chain initiation, specific chain-shortening or elongation steps, and the introduction of double bonds at specific positions and configurations by desaturase enzymes.[1] The final functional group, in this case, an ethyl ester, is the result of a terminal enzymatic modification. Understanding these biosynthetic pathways is crucial for developing novel pest management strategies and for potential applications in drug development.
Proposed Biosynthetic Pathway of 10(Z),13(Z)-Nonadecadienoic Acid
The biosynthesis of an odd-chain polyunsaturated fatty acid like 10(Z),13(Z)-nonadecadienoic acid is hypothesized to begin with a propionyl-CoA primer, rather than the more common acetyl-CoA. This is followed by cycles of chain elongation and subsequent desaturation events.
De Novo Synthesis of the C19 Acyl-CoA Precursor
The initial steps involve the fatty acid synthase (FAS) complex.
Priming: The synthesis is initiated with a three-carbon unit, propionyl-CoA.
Elongation: Eight successive rounds of two-carbon additions from malonyl-CoA lead to the formation of a saturated C19 fatty acid, nonadecanoyl-CoA. Each elongation cycle consists of four reactions: condensation, reduction, dehydration, and a second reduction.
Desaturation of the C19 Acyl-CoA
The introduction of double bonds is catalyzed by specific desaturase enzymes. The formation of the 10(Z) and 13(Z) double bonds likely occurs sequentially.
First Desaturation (Hypothetical Δ10-Desaturase): A Δ10-desaturase introduces the first double bond at the 10th carbon position of nonadecanoyl-CoA, yielding (Z)-10-nonadecenoic acid.
Second Desaturation (Hypothetical Δ13-Desaturase): A subsequent desaturation by a Δ13-desaturase at the 13th carbon position results in the final dienoic acid, 10(Z),13(Z)-nonadecadienoic acid. It is also possible that a single bifunctional desaturase performs both steps.
Esterification to Ethyl 10(Z),13(Z)-Nonadecadienoate
The final step is the esterification of the fatty acid.
Ester Formation: The 10(Z),13(Z)-nonadecadienoyl-CoA is esterified with ethanol (B145695) to produce Ethyl 10(Z),13(Z)-nonadecadienoate. This reaction is likely catalyzed by an alcohol O-acyltransferase (AAT) or a similar ester-forming enzyme.
The proposed biosynthetic pathway is visualized in the following diagram:
A proposed biosynthetic pathway for Ethyl 10(Z),13(Z)-nonadecadienoate.
Quantitative Data Presentation
Effective data presentation is crucial for comparing experimental results. The following tables provide templates for summarizing quantitative data that could be generated during the study of this biosynthetic pathway.
Table 1: Fatty Acid Composition of a Hypothetical Insect Extract
Fatty Acid
Retention Time (min)
Peak Area
Concentration (µg/g tissue)
Relative Abundance (%)
Myristic acid (14:0)
12.5
150,000
15.0
5.0
Palmitic acid (16:0)
14.2
500,000
50.0
16.7
Stearic acid (18:0)
16.0
300,000
30.0
10.0
Oleic acid (18:1)
15.8
800,000
80.0
26.7
Linoleic acid (18:2)
15.6
600,000
60.0
20.0
Nonadecanoic acid (19:0)
17.5
50,000
5.0
1.7
10(Z)-Nonadecenoic acid (19:1)
17.3
200,000
20.0
6.7
10(Z),13(Z)-Nonadecadienoic acid (19:2)
17.1
300,000
30.0
10.0
Ethyl 10(Z),13(Z)-nonadecadienoate
18.5
100,000
10.0
3.3
Table 2: Hypothetical Kinetic Parameters of a Putative Δ10-Desaturase
Substrate
Km (µM)
Vmax (pmol/min/mg protein)
kcat (s⁻¹)
kcat/Km (M⁻¹s⁻¹)
Nonadecanoyl-CoA
25
150
0.05
2,000
Octadecanoyl-CoA
50
100
0.03
600
Eicosanoyl-CoA
100
50
0.015
150
Experimental Protocols
The following are generalized protocols that can be adapted to investigate the biosynthesis of Ethyl 10(Z),13(Z)-nonadecadienoate.
Protocol for Lipid Extraction and Fatty Acid Analysis
This protocol outlines the steps for extracting lipids from insect tissues and analyzing the fatty acid composition by gas chromatography-mass spectrometry (GC-MS).
Tissue Homogenization:
Weigh approximately 100 mg of insect tissue (e.g., pheromone gland, fat body).
Homogenize the tissue in a 2:1 (v/v) mixture of chloroform:methanol (B129727).
Add an internal standard (e.g., heptadecanoic acid) for quantification.
Lipid Extraction (Folch Method):
Vortex the homogenate for 2 minutes.
Add 0.2 volumes of 0.9% NaCl solution and vortex again.
Centrifuge at 2000 x g for 10 minutes to separate the phases.
Carefully collect the lower organic phase containing the lipids.
Dry the lipid extract under a stream of nitrogen.
Transesterification to Fatty Acid Methyl Esters (FAMEs):
Add 2 mL of 5% H₂SO₄ in methanol to the dried lipid extract.
Heat at 80°C for 1 hour.
Cool to room temperature and add 1 mL of saturated NaCl solution.
Resuspend the FAMEs in a known volume of hexane for GC-MS analysis.
GC-MS Analysis:
Column: DB-23 or equivalent polar capillary column.
Injection Volume: 1 µL.
Oven Program: Start at 100°C, ramp to 220°C at 5°C/min, hold for 10 minutes.
Mass Spectrometer: Scan from m/z 50 to 550.
Identify FAMEs based on their retention times and mass spectra compared to authentic standards.
Quantify by comparing the peak area of each FAME to the internal standard.
General Workflow for Biosynthetic Pathway Elucidation
The following diagram illustrates a typical workflow for identifying the enzymes and steps in a fatty acid-derived pheromone biosynthetic pathway.
A general experimental workflow for elucidating an insect pheromone biosynthetic pathway.
Conclusion
The biosynthesis of Ethyl 10(Z),13(Z)-nonadecadienoate likely follows a modified fatty acid synthesis pathway, commencing with an odd-chain primer and involving specific elongation and desaturation steps. While the precise enzymes remain to be identified, the proposed pathway provides a solid framework for future research. The experimental protocols and data presentation formats outlined in this guide offer a standardized approach to investigating this and other novel fatty acid-derived molecules, paving the way for a deeper understanding of insect chemical communication and its potential applications.
An In-depth Technical Guide on the Synthesis and Characterization of Ethyl 10(Z),13(Z)-nonadecadienoate
Introduction Ethyl 10(Z),13(Z)-nonadecadienoate is an ethyl ester of the C19 polyunsaturated fatty acid, 10(Z),13(Z)-nonadecadienoic acid. While not as commonly studied as its even-chain counterparts, odd-chain fatty aci...
Author: BenchChem Technical Support Team. Date: December 2025
Introduction
Ethyl 10(Z),13(Z)-nonadecadienoate is an ethyl ester of the C19 polyunsaturated fatty acid, 10(Z),13(Z)-nonadecadienoic acid. While not as commonly studied as its even-chain counterparts, odd-chain fatty acids and their esters are of growing interest in lipidomics and biomedical research for their potential roles in cellular processes and as biomarkers. This document provides a detailed technical overview of the probable synthetic route and purification methods for Ethyl 10(Z),13(Z)-nonadecadienoate, intended for researchers, scientists, and professionals in drug development.
Physicochemical Properties
A summary of the key physicochemical properties of the parent carboxylic acid, 10(Z),13(Z)-nonadecadienoic acid, is presented below. These properties are essential for understanding the behavior of the molecule during synthesis, purification, and analysis.
The synthesis of Ethyl 10(Z),13(Z)-nonadecadienoate can be logically approached in two main stages: first, the synthesis of the parent fatty acid, 10(Z),13(Z)-nonadecadienoic acid, followed by its esterification.
Caption: Proposed overall workflow for the synthesis of Ethyl 10(Z),13(Z)-nonadecadienoate.
Experimental Protocols
Part 1: Synthesis of 10(Z),13(Z)-nonadecadienoic acid (A Representative Method)
Given the lack of a specific published synthesis, a plausible route would involve the coupling of smaller, functionalized precursors. A Wittig or a related coupling reaction is a standard method for the stereoselective formation of Z-alkenes.
Ylide Preparation: A C10 phosphonium (B103445) salt is synthesized and subsequently treated with a strong base like n-butyllithium in anhydrous THF at low temperature to generate the corresponding ylide.
Wittig Reaction: The ylide is then reacted with a C9 aldehyde synthon to form the C19 carbon skeleton with the desired (Z,Z)-diene system.
Hydrolysis: The resulting ester or protected carboxylic acid is hydrolyzed under acidic or basic conditions to yield the free fatty acid.
Purification: The crude fatty acid is purified by silica gel column chromatography.
Part 2: Fischer Esterification to Ethyl 10(Z),13(Z)-nonadecadienoate
This is a standard acid-catalyzed esterification.
Materials:
10(Z),13(Z)-nonadecadienoic acid
Anhydrous ethanol
Concentrated sulfuric acid (catalyst)
Toluene
Saturated sodium bicarbonate solution
Brine
Anhydrous magnesium sulfate
Silica gel for column chromatography
Procedure:
Reaction Setup: 10(Z),13(Z)-nonadecadienoic acid is dissolved in a large excess of anhydrous ethanol and a catalytic amount of concentrated sulfuric acid is added.
Reaction: The mixture is refluxed for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
Workup: The reaction mixture is cooled to room temperature, and the excess ethanol is removed under reduced pressure. The residue is dissolved in diethyl ether and washed sequentially with water, saturated sodium bicarbonate solution, and brine.
Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated to yield the crude ethyl ester.
Purification: The crude product is purified by silica gel column chromatography using a hexane/ethyl acetate (B1210297) gradient to afford pure Ethyl 10(Z),13(Z)-nonadecadienoate.
Caption: Detailed workflow for the Fischer esterification of 10(Z),13(Z)-nonadecadienoic acid.
Characterization Data
The synthesized Ethyl 10(Z),13(Z)-nonadecadienoate should be characterized using standard analytical techniques to confirm its identity and purity.
Analytical Technique
Expected Results
¹H NMR
Signals corresponding to the ethyl group (triplet and quartet), olefinic protons, allylic protons, and the aliphatic chain.
¹³C NMR
Resonances for the ester carbonyl, olefinic carbons, and the carbons of the ethyl group and the fatty acid chain.
Mass Spectrometry (GC-MS)
A molecular ion peak corresponding to the molecular weight of the ethyl ester. Fragmentation patterns can help confirm the structure.
Gas Chromatography (GC)
A single major peak indicating the purity of the compound. The retention time can be compared to standards if available.
Biological Activity and Signaling Pathways
Currently, there is a lack of specific research on the biological activities and associated signaling pathways of Ethyl 10(Z),13(Z)-nonadecadienoate. However, polyunsaturated fatty acids, in general, are known to be involved in a multitude of cellular processes, including membrane fluidity, and as precursors to signaling molecules. Further research is required to elucidate the specific biological role of this particular odd-chain fatty acid ester.
Conclusion
This technical guide provides a comprehensive, albeit representative, overview of the synthesis and characterization of Ethyl 10(Z),13(Z)-nonadecadienoate. The provided protocols are based on well-established chemical principles for the synthesis and modification of polyunsaturated fatty acids. As a relatively unstudied compound, further research into its natural occurrence, biological activity, and potential applications is warranted.
Biological Role of Ethyl 10(Z),13(Z)-nonadecadienoate in Insects: A Review of Current Knowledge
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Initial Assessment: As of late 2025, a comprehensive review of publicly available scientific literature reveals a significant ga...
Author: BenchChem Technical Support Team. Date: December 2025
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Initial Assessment: As of late 2025, a comprehensive review of publicly available scientific literature reveals a significant gap in the understanding of the specific biological role of Ethyl 10(Z),13(Z)-nonadecadienoate in insects. Direct research elucidating its function, whether as a pheromone, kairomone, or a component of internal metabolic or signaling pathways, is not presently available.
This technical guide will, therefore, focus on the established biological roles of structurally similar long-chain unsaturated fatty acid ethyl esters in insects. By examining these related compounds, we can infer potential functions and outline the experimental methodologies that would be essential for investigating Ethyl 10(Z),13(Z)-nonadecadienoate. This document serves as a foundational resource for researchers aiming to explore this specific molecule.
Potential Biological Roles based on Structurally Similar Compounds
Long-chain unsaturated fatty acid ethyl esters are known to play crucial roles in insect communication and physiology. The primary documented functions fall into the category of semiochemicals, particularly as components of sex or aggregation pheromones.
Pheromonal Activity
Several ethyl esters of fatty acids have been identified as key components of insect pheromone blends. For instance, Ethyl (E,Z)-2,4-decadienoate , known as the pear ester, is a powerful kairomonal attractant for both male and female codling moths, Cydia pomonella.[1][2] Similarly, a patent for a synthetic pheromone composition for the navel orangeworm, Amyelois transitella, includes ethyl (Z,Z)-11,13-hexadecadienoate as a constituent.[3] These compounds are typically produced in specialized pheromone glands and are released to attract mates or signal aggregation. The structural similarities—a long hydrocarbon chain with specific double bond configurations and an ethyl ester group—suggest that Ethyl 10(Z),13(Z)-nonadecadienoate could potentially function as a pheromone in an as-yet-unidentified insect species.
The biological activity of such pheromones is often highly specific, relying on the precise geometry of the double bonds and the overall chain length for recognition by receptor proteins in the insect's antennae.
General Principles of Lipid Metabolism in Insects
While a specific role for Ethyl 10(Z),13(Z)-nonadecadienoate in lipid metabolism is not documented, it is important to understand the broader context of how insects process and utilize lipids.[4][5][6] Lipids are fundamental for energy storage, cellular structure, and as precursors for signaling molecules.[4][7]
Insects obtain fatty acids from their diet or synthesize them de novo. These fatty acids can then be modified, including esterification to form various lipids. The insect fat body is the primary site for lipid metabolism and storage.[5][7] Lipids are transported throughout the insect's hemolymph by lipoproteins, primarily lipophorin.[6]
It is conceivable that Ethyl 10(Z),13(Z)-nonadecadienoate could be a metabolic intermediate or a final product with a specific physiological function. For example, certain fatty acid derivatives are involved in immune responses or development.
Proposed Experimental Protocols for Investigation
To determine the biological role of Ethyl 10(Z),13(Z)-nonadecadienoate, a systematic experimental approach is required. The following protocols are standard in the field of chemical ecology and insect physiology.
Chemical Analysis: Extraction and Identification
Objective: To determine if Ethyl 10(Z),13(Z)-nonadecadienoate is naturally produced by a specific insect species.
Methodology:
Insect Rearing: Establish a colony of the target insect species under controlled laboratory conditions.
Gland Dissection: If a pheromonal role is suspected, dissect the relevant glands (e.g., abdominal glands of females) under a microscope.
Solvent Extraction: Extract the dissected glands or whole bodies with a non-polar solvent like hexane.
Gas Chromatography-Mass Spectrometry (GC-MS): Analyze the extract to separate and identify its chemical components. The mass spectrum of a peak matching the retention time of a synthetic standard of Ethyl 10(Z),13(Z)-nonadecadienoate would provide strong evidence of its natural occurrence.
Synthesis of Standard: A pure, synthetic standard of Ethyl 10(Z),13(Z)-nonadecadienoate would need to be synthesized for comparison.
Electrophysiological Assays
Objective: To assess the olfactory response of an insect to Ethyl 10(Z),13(Z)-nonadecadienoate.
Methodology:
Electroantennography (EAG): This technique measures the overall electrical response of an insect's antenna to a chemical stimulus. An insect antenna is placed between two electrodes, and a puff of air containing the test compound is delivered. A significant voltage change indicates that the antenna detects the compound. Dose-response experiments can be conducted to determine the sensitivity.[1]
Single Sensillum Recording (SSR): This more sensitive technique involves inserting a recording electrode into a single olfactory sensillum on the antenna to measure the firing rate of individual olfactory receptor neurons in response to the compound.
Behavioral Assays
Objective: To determine if Ethyl 10(Z),13(Z)-nonadecadienoate elicits a behavioral response in insects.
Methodology:
Wind Tunnel Bioassays: Insects are released into a wind tunnel where a plume of the synthetic compound is introduced. Behaviors such as upwind flight, casting, and landing at the source are recorded. This is a standard method for testing the attractiveness of pheromones.
Field Trapping: Baited traps containing the synthetic compound are placed in the natural habitat of the target insect. The number of insects caught in baited traps is compared to control traps.[1]
Data Presentation
Should experimental data become available for Ethyl 10(Z),13(Z)-nonadecadienoate, it should be structured for clear comparison.
Table 1: Hypothetical EAG Response Data
Compound Concentration (µg/µL)
Mean EAG Response (mV)
Standard Deviation
0.001
0.12
0.03
0.01
0.45
0.08
0.1
1.23
0.15
1
2.56
0.21
10
2.60
0.23
Control (Hexane)
0.05
0.02
Table 2: Hypothetical Field Trapping Results
Treatment
Number of Traps
Mean Captures per Trap
Standard Error
Ethyl 10(Z),13(Z)-nonadecadienoate (1 mg)
10
25.4
3.1
Ethyl 10(Z),13(Z)-nonadecadienoate (10 mg)
10
42.8
5.7
Control (Unbaited)
10
1.2
0.4
Visualizations of Experimental Workflows and Signaling Pathways
The following diagrams illustrate the logical flow of experiments and a generalized pheromone detection pathway.
Caption: Experimental workflow for identifying and validating a new insect pheromone.
Caption: Generalized signaling pathway for pheromone detection in insects.
Conclusion and Future Directions
The biological role of Ethyl 10(Z),13(Z)-nonadecadienoate in insects remains an open question and a promising area for future research. Based on the established functions of similar molecules, it is plausible that this compound acts as a semiochemical, likely a pheromone, for a specific insect species. The experimental framework outlined in this guide provides a clear path for researchers to investigate this hypothesis. Successful identification of its role could have significant implications for pest management through the development of novel attractants for monitoring or mating disruption. Furthermore, elucidation of its metabolic pathway could reveal new targets for insect-specific metabolic inhibitors. The scientific community is encouraged to undertake the foundational research necessary to characterize the function of this and other novel fatty acid derivatives in insect biology.
Spectroscopic and Synthetic Profile of Ethyl 10(Z),13(Z)-nonadecadienoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the spectroscopic data and a representative synthetic protocol for Ethyl 10(Z),13(Z)-nonadecadieno...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data and a representative synthetic protocol for Ethyl 10(Z),13(Z)-nonadecadienoate. Given the limited availability of direct experimental spectra for this specific compound in public databases, this guide presents a detailed, predictive analysis based on established principles of organic spectroscopy and data from closely related analogues.
Chemical Identity
Property
Value
IUPAC Name
Ethyl (10Z,13Z)-nonadeca-10,13-dienoate
Molecular Formula
C₂₁H₃₈O₂
Molecular Weight
322.53 g/mol
CAS Number
877124-17-9
Structure
Ethyl 10(Z),13(Z)-nonadecadienoate is a polyunsaturated fatty acid ethyl ester. It has been identified as a natural product isolated from the marine-derived fungus Aspergillus sp.[1].
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for Ethyl 10(Z),13(Z)-nonadecadienoate. These predictions are derived from the analysis of structurally similar compounds, such as ethyl linoleate, and standard spectroscopic correlation tables.
¹H NMR Spectroscopy (Predicted)
Solvent: CDCl₃
Frequency: 400 MHz
Chemical Shift (δ, ppm)
Multiplicity
Integration
Assignment
~5.34
m
4H
-CH=CH- (Olefinic protons)
4.12
q
2H
-O-CH₂-CH₃ (Ethyl ester)
~2.77
t
2H
=CH-CH₂-CH= (Diallylic protons)
~2.28
t
2H
-CH₂-C(=O)O- (α to carbonyl)
~2.05
m
4H
-CH₂-CH= (Allylic protons)
~1.63
m
2H
-CH₂-CH₂-C(=O)O- (β to carbonyl)
~1.25-1.38
m
14H
-(CH₂)₇- (Methylene chain)
1.25
t
3H
-O-CH₂-CH₃ (Ethyl ester)
0.89
t
3H
-CH₂-CH₃ (Terminal methyl)
¹³C NMR Spectroscopy (Predicted)
Solvent: CDCl₃
Frequency: 100 MHz
Chemical Shift (δ, ppm)
Assignment
~173.8
-C(=O)O- (Ester carbonyl)
~130.2
=CH- (Olefinic)
~128.0
=CH- (Olefinic)
~60.1
-O-CH₂- (Ethyl ester)
~34.4
-CH₂-C(=O)O-
~31.5
Methylene chain
~29.1-29.7
Methylene chain
~27.2
Allylic -CH₂-
~25.6
Diallylic -CH₂-
~24.9
Methylene chain
~22.6
Methylene chain
~14.3
-O-CH₂-CH₃
~14.1
Terminal -CH₃
Mass Spectrometry (Predicted)
Ionization Mode: Electron Ionization (EI)
m/z
Relative Intensity
Assignment
322
Low
[M]⁺ (Molecular ion)
277
Moderate
[M - OCH₂CH₃]⁺
88
High
McLafferty rearrangement fragment [CH₂=C(OH)OCH₂CH₃]⁺
67
High
C₅H₇⁺ (Characteristic fragment for polyunsaturated chains)
55
High
C₄H₇⁺
41
High
C₃H₅⁺
Infrared (IR) Spectroscopy (Predicted)
Wavenumber (cm⁻¹)
Intensity
Assignment
~3010
Medium
=C-H stretch (alkene)
2925, 2855
Strong
C-H stretch (alkane)
~1740
Strong
C=O stretch (ester)
~1655
Weak
C=C stretch (alkene, cis)
1465, 1375
Medium
C-H bend (alkane)
~1170
Strong
C-O stretch (ester)
~720
Medium
-(CH₂)n- rock (n ≥ 4)
Experimental Protocols
The following sections detail generalized experimental procedures for the synthesis and spectroscopic analysis of Ethyl 10(Z),13(Z)-nonadecadienoate.
Synthesis: Fischer Esterification of 10(Z),13(Z)-nonadecadienoic acid
This protocol describes a standard acid-catalyzed esterification.
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 10(Z),13(Z)-nonadecadienoic acid in an excess of anhydrous ethanol (e.g., 20-50 equivalents).
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 1-2% of the moles of the carboxylic acid).
Heat the reaction mixture to reflux and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
After the reaction is complete, cool the mixture to room temperature.
Remove the excess ethanol under reduced pressure using a rotary evaporator.
Dissolve the residue in diethyl ether or hexanes and transfer to a separatory funnel.
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude Ethyl 10(Z),13(Z)-nonadecadienoate.
The crude product can be purified by column chromatography on silica (B1680970) gel using a gradient of ethyl acetate (B1210297) in hexanes as the eluent.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are to be recorded on a spectrometer (e.g., 400 MHz or higher) using deuterated chloroform (B151607) (CDCl₃) as the solvent and tetramethylsilane (B1202638) (TMS) as an internal standard.
Mass Spectrometry (MS): The mass spectrum is to be obtained using a gas chromatograph coupled to a mass spectrometer (GC-MS) with electron ionization (EI). The sample is introduced via the GC to ensure purity.
Infrared (IR) Spectroscopy: The IR spectrum is to be recorded on a Fourier-transform infrared (FTIR) spectrometer. A thin film of the neat liquid sample can be prepared between two NaCl or KBr plates.
Workflow and Pathway Visualizations
The following diagrams illustrate the synthetic workflow and the logical relationship of the spectroscopic analyses.
Caption: Synthetic workflow for Ethyl 10(Z),13(Z)-nonadecadienoate.
Caption: Spectroscopic characterization of the final product.
An In-depth Technical Guide to Ethyl 10(Z),13(Z)-nonadecadienoate
For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and analysis of Ethyl 10(Z),13(Z)-nonadecadienoate. It...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and analysis of Ethyl 10(Z),13(Z)-nonadecadienoate. It also explores a potential signaling pathway based on the activity of structurally similar fatty acid ethyl esters, offering valuable insights for researchers in drug development and lipidomics.
Core Data Presentation
The fundamental molecular characteristics of Ethyl 10(Z),13(Z)-nonadecadienoate are summarized in the table below.
Property
Value
Molecular Formula
C₂₁H₃₈O₂
Molecular Weight
322.533 g/mol
IUPAC Name
ethyl (10Z,13Z)-nonadeca-10,13-dienoate
CAS Number
877124-17-9
Experimental Protocols
Detailed methodologies for the synthesis and analysis of Ethyl 10(Z),13(Z)-nonadecadienoate are crucial for its application in research and development. Below are representative protocols based on established methods for similar polyunsaturated fatty acid ethyl esters.
1. Synthesis via Lipase-Catalyzed Esterification
Enzymatic synthesis offers a mild and selective alternative to traditional chemical methods for producing fatty acid ethyl esters.
Dissolve 10(Z),13(Z)-nonadecadienoic acid and a molar excess of anhydrous ethanol in anhydrous n-hexane in a sealed reaction vessel.
Add molecular sieves to the mixture to remove any residual water.
Introduce the immobilized lipase to the reaction mixture.
Incubate the reaction at a controlled temperature (e.g., 40-60°C) with constant stirring for a specified period (e.g., 24-72 hours).
Monitor the reaction progress by taking aliquots and analyzing them using thin-layer chromatography (TLC) or gas chromatography (GC).
Upon completion, filter the reaction mixture to remove the immobilized lipase for reuse.
Evaporate the solvent (n-hexane) and excess ethanol under reduced pressure.
Purify the resulting Ethyl 10(Z),13(Z)-nonadecadienoate using column chromatography on silica (B1680970) gel.
2. Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the qualitative and quantitative analysis of fatty acid ethyl esters.
Sample Preparation:
Dissolve a known amount of the synthesized Ethyl 10(Z),13(Z)-nonadecadienoate in a suitable solvent (e.g., hexane (B92381) or isooctane).
Add an internal standard (e.g., ethyl heptadecanoate) for quantitative analysis.
GC-MS Instrumentation and Conditions:
Gas Chromatograph: Equipped with a capillary column suitable for fatty acid analysis (e.g., a polar column like a CP-Sil 88 or a nonpolar column like a dimethylpolysiloxane column).
Carrier Gas: Helium at a constant flow rate.
Injection: Splitless injection of 1 µL of the sample.
Oven Temperature Program:
Initial temperature: 100°C, hold for 2 minutes.
Ramp to 180°C at 15°C/min.
Ramp to 250°C at 5°C/min, hold for 3 minutes.
Ramp to 320°C at 20°C/min, hold for 12 minutes.
Mass Spectrometer:
Ionization Mode: Electron Ionization (EI).
Scan Range: m/z 50-550.
Selective Ion Monitoring (SIM): For enhanced sensitivity, monitor characteristic ions of fatty acid ethyl esters, such as m/z 88 and 101.[1]
Mandatory Visualization
Potential Signaling Pathway
While the specific signaling pathways of Ethyl 10(Z),13(Z)-nonadecadienoate are not yet elucidated, the structurally similar ethyl linoleate (B1235992) has been shown to exert anti-inflammatory effects by modulating the Akt/GSK3β/β-catenin signaling pathway.[2][3] This pathway is a plausible target for Ethyl 10(Z),13(Z)-nonadecadienoate and is depicted below.
Application Notes and Protocols for the Synthesis of Ethyl 10(Z),13(Z)-nonadecadienoate
Abstract This document provides a detailed protocol for the chemical synthesis of Ethyl 10(Z),13(Z)-nonadecadienoate, a long-chain unsaturated ester with potential applications in chemical ecology as an insect pheromone....
Author: BenchChem Technical Support Team. Date: December 2025
Abstract
This document provides a detailed protocol for the chemical synthesis of Ethyl 10(Z),13(Z)-nonadecadienoate, a long-chain unsaturated ester with potential applications in chemical ecology as an insect pheromone. The synthetic strategy is based on a convergent approach, utilizing a Wittig reaction to stereoselectively form the 10(Z) double bond and a Lindlar catalyst-mediated hydrogenation for the stereoselective formation of the 13(Z) double bond. This protocol is intended for researchers in organic synthesis, chemical biology, and drug development.
Introduction
Long-chain unsaturated esters are a significant class of organic compounds, many of which function as insect pheromones.[1] The precise stereochemistry of the double bonds is often crucial for their biological activity. Ethyl 10(Z),13(Z)-nonadecadienoate is a representative of this class of molecules. The synthesis of such compounds requires highly stereoselective methods to ensure the desired isomeric purity.[2] The Wittig reaction, particularly with non-stabilized ylides, is a well-established and reliable method for the formation of (Z)-alkenes.[3][4] Similarly, the partial hydrogenation of alkynes using a "poisoned" palladium catalyst, known as Lindlar's catalyst, provides a classic and effective route to (Z)-alkenes via syn-addition of hydrogen.[1][2]
This protocol details a multi-step synthesis designed to be efficient and highly stereoselective, providing a clear pathway for obtaining Ethyl 10(Z),13(Z)-nonadecadienoate for research and development purposes.
Overall Synthetic Scheme
The synthesis is divided into three main parts:
Part A: Synthesis of the C9 Aldehyde Fragment (Ethyl 9-oxononanoate).
Part B: Synthesis of the C10 Phosphonium (B103445) Ylide Precursor ((Z)-dec-4-en-1-yl)triphenylphosphonium iodide).
Part C: The Wittig Reaction to yield the final product.
To a solution of ethyl nonanedioate (1 equivalent) in anhydrous tetrahydrofuran (B95107) (THF) at 0 °C under a nitrogen atmosphere, add a solution of lithium borohydride (B1222165) (0.5 equivalents) in THF dropwise.
Stir the reaction mixture at 0 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 12 hours.
Monitor the reaction by Thin Layer Chromatography (TLC).
Upon completion, cool the reaction to 0 °C and quench by the slow addition of 1 M HCl.
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica (B1680970) gel to afford ethyl 9-hydroxynonanoate (2).
A2. Synthesis of Ethyl 9-oxononanoate (3)
Reaction: Oxidation of Ethyl 9-hydroxynonanoate (2).
Procedure:
To a solution of ethyl 9-hydroxynonanoate (2) (1 equivalent) in dichloromethane (B109758) (DCM) at room temperature, add pyridinium (B92312) chlorochromate (PCC) (1.5 equivalents).
Stir the reaction mixture vigorously for 2 hours.
Monitor the reaction by TLC.
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.
Concentrate the filtrate under reduced pressure to yield ethyl 9-oxononanoate (3), which can be used in the next step without further purification.
Part B: Synthesis of ((Z)-dec-4-en-1-yl)triphenylphosphonium iodide (7)
This part outlines the preparation of the phosphonium salt required for the Wittig ylide.
Concentrate the reaction mixture and purify by column chromatography to yield dec-4-yn-1-ol (4).
B2. Synthesis of (Z)-dec-4-en-1-ol (5)
Reaction: Partial hydrogenation of dec-4-yn-1-ol (4).
Procedure:
To a solution of dec-4-yn-1-ol (4) (1 equivalent) in methanol, add Lindlar's catalyst (5% by weight of alkyne) and quinoline (B57606) (1 equivalent).
Stir the mixture under a hydrogen atmosphere (balloon pressure) at room temperature.
Monitor the reaction by Gas Chromatography (GC) to observe the disappearance of the starting material.
Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.
Concentrate the filtrate under reduced pressure.
Purify the residue by column chromatography to afford (Z)-dec-4-en-1-ol (5).
B3. Synthesis of (Z)-1-iododec-4-ene (6)
Reaction: Iodination of (Z)-dec-4-en-1-ol (5).
Procedure:
To a solution of (Z)-dec-4-en-1-ol (5) (1 equivalent), triphenylphosphine (B44618) (1.5 equivalents), and imidazole (B134444) (1.5 equivalents) in DCM at 0 °C, add iodine (1.5 equivalents) portion-wise.
Stir the reaction at room temperature for 3 hours.
Quench the reaction with saturated aqueous sodium thiosulfate.
Separate the layers and extract the aqueous layer with DCM.
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
Purify by column chromatography to yield (Z)-1-iododec-4-ene (6).
B4. Synthesis of ((Z)-dec-4-en-1-yl)triphenylphosphonium iodide (7)
Reaction: Formation of the phosphonium salt.
Procedure:
A solution of (Z)-1-iododec-4-ene (6) (1 equivalent) and triphenylphosphine (1.1 equivalents) in acetonitrile (B52724) is heated to reflux for 24 hours.
Cool the reaction mixture to room temperature.
The resulting precipitate is collected by filtration, washed with cold diethyl ether, and dried under vacuum to give the phosphonium salt (7).
Part C: Wittig Reaction and Synthesis of Ethyl 10(Z),13(Z)-nonadecadienoate (8)
This final part brings the two fragments together to form the target molecule.
Procedure:
To a suspension of the phosphonium salt (7) (1.1 equivalents) in anhydrous THF at -78 °C under a nitrogen atmosphere, add sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 equivalents) as a solution in THF.
Stir the resulting deep red solution at -78 °C for 1 hour.
Add a solution of ethyl 9-oxononanoate (3) (1 equivalent) in THF dropwise.
Allow the reaction mixture to slowly warm to room temperature and stir for 12 hours.
Quench the reaction with saturated aqueous ammonium chloride.
Extract with diethyl ether (3 x 50 mL).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel to afford Ethyl 10(Z),13(Z)-nonadecadienoate (8).
Data Presentation
Table 1: Summary of Reagents and Expected Yields for the Synthesis of Ethyl 10(Z),13(Z)-nonadecadienoate.
Application Notes and Protocols for the Purification of Ethyl 10(Z),13(Z)-nonadecadienoate
For Researchers, Scientists, and Drug Development Professionals This document provides detailed application notes and protocols for the purification of Ethyl 10(Z),13(Z)-nonadecadienoate, a polyunsaturated fatty acid eth...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the purification of Ethyl 10(Z),13(Z)-nonadecadienoate, a polyunsaturated fatty acid ethyl ester (PUFA ESE). The methodologies outlined below are based on established techniques for the purification of similar long-chain fatty acid esters and are intended to serve as a comprehensive guide for obtaining high-purity material suitable for research and development purposes.
Introduction
Ethyl 10(Z),13(Z)-nonadecadienoate is the ethyl ester of 10(Z),13(Z)-nonadecadienoic acid, a C19 polyunsaturated fatty acid. The purity of such esters is critical for their application in biological studies and as potential therapeutic agents. The presence of impurities, such as isomers, oxidation products, or unreacted starting materials, can significantly impact experimental outcomes. This document details three primary purification techniques: Flash Chromatography, Fractional Distillation, and Low-Temperature Crystallization. Additionally, a protocol for purity analysis by Gas Chromatography with Flame Ionization Detection (GC-FID) is provided.
Purification Techniques: A Comparative Overview
The choice of purification technique depends on the scale of the purification, the nature of the impurities, and the desired final purity. Below is a summary of the recommended methods.
Technique
Principle
Advantages
Disadvantages
Typical Purity
Flash Chromatography
Adsorption chromatography based on polarity.
High resolution, applicable to a wide range of impurities, relatively fast.
Requires solvents, not easily scalable for very large quantities.
>98%
Fractional Distillation
Separation based on differences in boiling points under vacuum.
Scalable to large quantities, effective for removing non-volatile or significantly more volatile impurities.
Requires high vacuum and temperature control, may not separate isomers effectively.
95-99%
Low-Temperature Crystallization
Separation based on differences in melting points and solubility at low temperatures.
Effective for separating saturated from unsaturated esters, can be scaled up.
Less effective for separating isomers with similar melting points, requires precise temperature control.
>95% (for the liquid fraction)
Experimental Protocols
Purification by Flash Chromatography
Flash chromatography is a highly effective method for purifying Ethyl 10(Z),13(Z)-nonadecadienoate from reaction byproducts and other impurities on a laboratory scale.
Workflow for Flash Chromatography Purification
Caption: Workflow for the purification of Ethyl 10(Z),13(Z)-nonadecadienoate by flash chromatography.
Protocol:
Solvent System Selection:
Perform thin-layer chromatography (TLC) on the crude sample using silica (B1680970) gel plates.
Test various ratios of a non-polar solvent (e.g., hexanes) and a polar solvent (e.g., ethyl acetate).
Aim for a solvent system that provides a retention factor (Rf) of approximately 0.2-0.3 for the desired product. A good starting point is a 98:2 mixture of hexanes:ethyl acetate (B1210297).
Column Packing:
Select a glass column of appropriate size for the amount of crude material.
Prepare a slurry of silica gel (230-400 mesh) in the initial, least polar eluting solvent.
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the silica bed is level and free of cracks.
Sample Loading:
Dissolve the crude Ethyl 10(Z),13(Z)-nonadecadienoate in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or the eluting solvent).
Carefully apply the concentrated sample to the top of the silica gel bed.
Elution:
Begin elution with the non-polar solvent (e.g., 100% hexanes) or a very low polarity mixture.
Gradually increase the polarity of the eluting solvent (gradient elution). For example, start with 100% hexanes and gradually increase the ethyl acetate concentration to 5%.
Maintain a constant flow rate and collect fractions of a suitable volume.
Fraction Analysis and Collection:
Monitor the collected fractions by TLC to identify those containing the pure product.
Combine the fractions containing the pure Ethyl 10(Z),13(Z)-nonadecadienoate.
Remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.
Parameter
Value/Range
Stationary Phase
Silica Gel (230-400 mesh)
Mobile Phase (Eluent)
Hexanes:Ethyl Acetate Gradient (e.g., 100:0 to 95:5)
Typical Rf of Product
0.2 - 0.3
Sample Loading
Concentrated solution in a minimal volume of solvent
Elution Mode
Gradient
Purification by Fractional Distillation
Fractional distillation is suitable for larger quantities and for separating components with different boiling points. Due to the high boiling point of Ethyl 10(Z),13(Z)-nonadecadienoate, this procedure must be performed under high vacuum to prevent thermal degradation.
Protocol:
Apparatus Setup:
Assemble a fractional distillation apparatus with a vacuum-jacketed Vigreux column, a distillation head with a thermometer, a condenser, and a receiving flask.
Ensure all glass joints are properly sealed for high vacuum.
Use a heating mantle with a magnetic stirrer for uniform heating.
Distillation Procedure:
Place the crude Ethyl 10(Z),13(Z)-nonadecadienoate in the distillation flask with a stir bar.
Gradually apply a high vacuum (e.g., < 1 mmHg).
Slowly heat the distillation flask.
Collect and discard the initial fraction (forerun), which may contain more volatile impurities.
Collect the main fraction at a stable temperature corresponding to the boiling point of the product at the applied pressure.
Monitor the purity of the collected fractions by GC-FID.
Fractional distillation setup with a Vigreux column
Heating
Heating mantle with stirring
Purification by Low-Temperature Crystallization
This technique is effective for removing more saturated fatty acid ester impurities, which have higher melting points.
Protocol:
Dissolution:
Dissolve the crude Ethyl 10(Z),13(Z)-nonadecadienoate in a suitable solvent such as acetone (B3395972) or methanol. A common ratio is 1:10 to 1:15 (w/v) of ester to solvent.[2]
Cooling and Crystallization:
Slowly cool the solution to a low temperature (e.g., -15°C to -20°C) in a controlled-temperature bath.[2]
Allow the mixture to stand at this temperature for several hours (e.g., 12-24 hours) to allow the saturated esters to crystallize.
Filtration:
Filter the cold mixture through a pre-chilled Buchner funnel to separate the crystallized saturated esters (solid phase) from the solution containing the desired unsaturated ester (liquid phase).
Solvent Removal:
Recover the purified Ethyl 10(Z),13(Z)-nonadecadienoate from the filtrate by removing the solvent under reduced pressure.
The biological activity of Ethyl 10(Z),13(Z)-nonadecadienoate is likely mediated by its hydrolysis to the free fatty acid, 10(Z),13(Z)-nonadecadienoic acid. This fatty acid is structurally similar to conjugated linoleic acids (CLAs), which are known to modulate key signaling pathways involved in inflammation and metabolism.
NF-κB Signaling Pathway
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a central regulator of inflammation. Some polyunsaturated fatty acids can inhibit this pathway, leading to anti-inflammatory effects.
Caption: Potential inhibition of the NF-κB signaling pathway by 10(Z),13(Z)-nonadecadienoic acid.
PPAR Signaling Pathway
Peroxisome proliferator-activated receptors (PPARs) are nuclear receptors that play crucial roles in lipid and glucose metabolism. Fatty acids are natural ligands for PPARs.
Caption: Activation of the PPAR signaling pathway by 10(Z),13(Z)-nonadecadienoic acid.
Safety Precautions
Always work in a well-ventilated fume hood when handling organic solvents.
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Exercise caution when working with high vacuum and elevated temperatures during distillation.
Silica gel is a fine powder that can be a respiratory irritant; handle it in a fume hood or with a dust mask.
These protocols and notes should serve as a valuable resource for the successful purification and subsequent application of Ethyl 10(Z),13(Z)-nonadecadienoate in a research and development setting. It is recommended to perform small-scale optimization experiments before proceeding to larger-scale purifications.
Application Note: GC-MS Analysis of Ethyl 10(Z),13(Z)-nonadecadienoate
Audience: Researchers, scientists, and drug development professionals. Introduction Ethyl 10(Z),13(Z)-nonadecadienoate is a long-chain fatty acid ethyl ester of significant interest in various research fields, including...
Author: BenchChem Technical Support Team. Date: December 2025
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ethyl 10(Z),13(Z)-nonadecadienoate is a long-chain fatty acid ethyl ester of significant interest in various research fields, including lipidomics and drug development, due to its potential biological activities. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the qualitative and quantitative analysis of volatile and semi-volatile compounds like fatty acid esters. This application note provides a detailed protocol for the analysis of Ethyl 10(Z),13(Z)-nonadecadienoate using GC-MS, covering sample preparation, instrument parameters, and data analysis.
Experimental Protocols
A successful GC-MS analysis relies on proper sample preparation to ensure the analyte is in a suitable form for vaporization and ionization.
Sample Preparation
For samples containing Ethyl 10(Z),13(Z)-nonadecadienoate within a complex matrix (e.g., biological tissues, reaction mixtures), an extraction and potential derivatization step is necessary.
2.1.1. Lipid Extraction
A common method for extracting lipids is liquid-liquid extraction (LLE).[1]
Homogenize the sample in a chloroform/methanol (2:1, v/v) mixture.
Add 0.2 volumes of 0.9% NaCl solution to the homogenate.
Vortex the mixture thoroughly for 2 minutes.
Centrifuge at 2000 rpm for 10 minutes to separate the phases.
Carefully collect the lower organic phase (chloroform layer) containing the lipids.
Evaporate the solvent under a gentle stream of nitrogen.[2]
Reconstitute the lipid extract in a suitable volatile solvent like hexane (B92381) for GC-MS analysis.
2.1.2. Derivatization to Fatty Acid Methyl Esters (FAMEs) (Optional)
If the analysis requires the conversion of all fatty acids in a sample to a more volatile form, transmethylation to FAMEs is a standard procedure.[2][3]
To the dried lipid extract, add 2 mL of 2% sulfuric acid in methanol.
Heat the mixture at 50-60°C for 2 hours.
Allow the reaction mixture to cool to room temperature.
Add 2 mL of hexane and 1 mL of saturated sodium bicarbonate solution.
Vortex and centrifuge to separate the phases.
The upper hexane layer containing the FAMEs is collected for GC-MS analysis.
GC-MS Instrumentation and Parameters
The following parameters are a general guideline and may require optimization based on the specific instrument and column used.
Parameter
Value
Gas Chromatograph
Agilent 7890A or equivalent
Mass Spectrometer
Agilent 5975C or equivalent
Column
HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar capillary column
Carrier Gas
Helium at a constant flow of 1.0 mL/min
Inlet Temperature
250°C
Injection Volume
1 µL
Injection Mode
Splitless
Oven Program
Initial temperature 150°C, hold for 2 min, ramp at 10°C/min to 280°C, hold for 10 min
Transfer Line Temp
280°C
Ion Source Temp
230°C
Quadrupole Temp
150°C
Ionization Mode
Electron Ionization (EI)
Ionization Energy
70 eV
Mass Scan Range
m/z 40-550
Data Presentation
The expected retention time for Ethyl 10(Z),13(Z)-nonadecadienoate would be in the later part of the chromatogram due to its long carbon chain. The mass spectrum will show a characteristic fragmentation pattern.
Table 1: Expected GC-MS Data for Ethyl 10(Z),13(Z)-nonadecadienoate
Analyte
Retention Time (min)
Molecular Ion [M]+ (m/z)
Key Fragment Ions (m/z)
Ethyl 10(Z),13(Z)-nonadecadienoate
~18.5
322.3
277, 249, 88, 79, 67, 55, 41
Note: The retention time is an estimate and will vary depending on the specific GC conditions. The fragment ions are predicted based on common fragmentation patterns of long-chain unsaturated esters.[4][5]
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the GC-MS analysis of Ethyl 10(Z),13(Z)-nonadecadienoate.
Caption: Experimental workflow for GC-MS analysis.
Discussion
The protocol outlined provides a robust method for the analysis of Ethyl 10(Z),13(Z)-nonadecadienoate. The choice of a non-polar column like the HP-5MS is suitable for the separation of fatty acid esters based on their boiling points. Electron ionization at 70 eV will produce a reproducible fragmentation pattern, which is crucial for compound identification.
The mass spectrum of Ethyl 10(Z),13(Z)-nonadecadienoate is expected to show a molecular ion peak at m/z 322. However, for long-chain esters, the molecular ion can be weak or absent. Characteristic fragment ions arise from cleavages along the alkyl chain and rearrangements. For unsaturated esters, the location of the double bonds can be challenging to determine solely by EI-MS due to ion migration.[6] More advanced techniques, such as chemical ionization (CI) with specific reagents or tandem mass spectrometry (MS/MS), may be required for unambiguous double bond localization.[7][8]
Conclusion
This application note details a comprehensive protocol for the GC-MS analysis of Ethyl 10(Z),13(Z)-nonadecadienoate. The provided methodologies for sample preparation and instrument parameters serve as a starting point for researchers. The structured data presentation and workflow visualization aid in the understanding and implementation of this analytical technique for lipid analysis in various scientific disciplines.
Application Notes and Protocols for Ethyl 10(Z),13(Z)-nonadecadienoate as a Potential Insect Pheromone
For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive guide for the investigation of Ethyl 10(Z),13(Z)-nonadecadienoate as a candidate insect pheromone. Due to th...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the investigation of Ethyl 10(Z),13(Z)-nonadecadienoate as a candidate insect pheromone. Due to the current lack of specific literature identifying this compound as a pheromone for a particular insect species, the following protocols are designed to enable researchers to screen for and characterize its potential activity in target insect species.
Chemical Properties and Synthesis
Ethyl 10(Z),13(Z)-nonadecadienoate is an unsaturated ester with the molecular formula C₂₁H₃₈O₂. Its structure features a 19-carbon chain with two cis double bonds at the 10th and 13th positions. The primary route for obtaining this compound is through the esterification of nonadeca-10,13-dienoic acid with ethanol.[1] This can be achieved through acid or enzymatic catalysis, with coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) often used to improve efficiency.[1]
Table 1: Physicochemical Properties of Ethyl 10(Z),13(Z)-nonadecadienoate
Property
Value
Molecular Formula
C₂₁H₃₈O₂
Molecular Weight
322.53 g/mol
CAS Number
877124-17-9
Appearance
Colorless to pale yellow liquid (predicted)
Boiling Point
Not available
Solubility
Soluble in organic solvents (e.g., hexane (B92381), dichloromethane)
Pheromone Perception in Insects: A Generalized Signaling Pathway
Insect pheromones are detected by specialized chemosensory neurons housed in sensilla, typically on the antennae.[2] The perception of these chemical signals can occur through several receptor families, including odorant receptors (ORs), gustatory receptors (GRs), and ionotropic receptors (IRs).[2][3] The binding of a pheromone molecule to a receptor can initiate a signal transduction cascade, leading to the generation of an action potential that is transmitted to the brain, ultimately resulting in a behavioral response.[2] This can occur through either an ionotropic mechanism, where the receptor itself is an ion channel, or a metabotropic mechanism involving G-protein-coupled pathways.[4][5]
A generalized insect pheromone signaling pathway.
Experimental Protocols
The following protocols provide a framework for evaluating the potential of Ethyl 10(Z),13(Z)-nonadecadienoate as an insect pheromone.
Gas Chromatography-Mass Spectrometry (GC-MS) for Pheromone Gland Analysis
This protocol is for the identification of Ethyl 10(Z),13(Z)-nonadecadienoate in the pheromone glands of a target insect species.
Objective: To determine if the target compound is naturally produced by the insect.
Materials:
Dissecting tools (forceps, microscope)
Glass vials (1.5 mL) with inserts
Hexane (or dichloromethane)
Microsyringe
GC-MS system
Procedure:
Gland Dissection: Under a microscope, carefully dissect the pheromone gland from the insect.
Solvent Extraction: Place the dissected gland into a glass vial containing 50 µL of hexane. Allow the extraction to proceed for 30 minutes.
Sample Injection: Inject 1 µL of the hexane extract into the GC-MS injector.[6]
Table 2: Hypothetical GC-MS Parameters
Parameter
Setting
Gas Chromatograph
Column
DB-5ms (30 m x 0.25 mm ID, 0.25 µm film)
Injector Temperature
250°C
Oven Program
60°C for 2 min, ramp to 280°C at 10°C/min, hold for 10 min
Carrier Gas
Helium, constant flow at 1.0 mL/min
Mass Spectrometer
Ion Source Temp.
230°C
Quadrupole Temp.
150°C
Electron Energy
70 eV
Scan Mode
Full Scan (m/z 40-550)
Data Analysis: Compare the mass spectrum and retention time of any peaks of interest in the sample with those of a synthetic standard of Ethyl 10(Z),13(Z)-nonadecadienoate.
Workflow for GC-MS analysis of insect pheromone glands.
Electroantennography (EAG) Bioassay
This protocol measures the electrical response of an insect's antenna to the candidate pheromone.
Objective: To determine if the insect's antenna can detect Ethyl 10(Z),13(Z)-nonadecadienoate.
Antenna Preparation: Excise an antenna from the head of the insect.[7] Cut off the distal tip and mount the antenna between two electrodes using conductive gel.[7]
Stimulus Preparation: Prepare serial dilutions of Ethyl 10(Z),13(Z)-nonadecadienoate in paraffin oil (e.g., 1 ng/µL, 10 ng/µL, 100 ng/µL). Apply 10 µL of each dilution to a filter paper strip and insert it into a Pasteur pipette.
Stimulation: Deliver a puff of air through the pipette over the antennal preparation and record the resulting depolarization.
Controls: Use a solvent-only control and a known standard pheromone (if available) for comparison.
Table 3: Hypothetical EAG Dose-Response Data
Compound
Dose (ng)
Mean EAG Response (mV) ± SE
Solvent Control
0
0.1 ± 0.02
Ethyl 10(Z),13(Z)-nonadecadienoate
1
0.5 ± 0.05
10
1.2 ± 0.10
100
2.5 ± 0.21
Positive Control
10
2.8 ± 0.25
Field Trapping Experiment
This protocol assesses the behavioral response of the target insect to the candidate pheromone in a natural environment.
Objective: To determine if Ethyl 10(Z),13(Z)-nonadecadienoate is attractive to the target insect species.
Materials:
Insect traps (e.g., delta traps, bucket traps)
Lure dispensers (e.g., rubber septa)
Synthetic Ethyl 10(Z),13(Z)-nonadecadienoate
Solvent (e.g., hexane)
Gloves
Procedure:
Lure Preparation: Load rubber septa with different doses of the candidate pheromone dissolved in hexane (e.g., 10 µg, 100 µg, 1 mg). Allow the solvent to evaporate.
Trap Deployment: Place the baited traps in the field in a randomized block design. Use unbaited traps as a control.
Trap Monitoring: Check the traps at regular intervals (e.g., twice a week) and record the number of captured target insects.
Lure Replacement: Replace lures periodically (e.g., every 4-5 weeks) to ensure a consistent release rate.
Table 4: Hypothetical Field Trapping Results
Treatment
Dose (mg)
Mean No. of Insects Captured/Trap/Week ± SE
Control (unbaited)
0
1.2 ± 0.5
Ethyl 10(Z),13(Z)-nonadecadienoate
0.1
15.8 ± 2.1
1.0
45.3 ± 5.7
10.0
28.9 ± 4.3
Important Considerations:
Purity of the Compound: Ensure the synthetic standard of Ethyl 10(Z),13(Z)-nonadecadienoate is of high purity to avoid confounding results from impurities.
Isomeric Purity: The geometry of the double bonds (Z,Z) is likely crucial for biological activity. Confirm the isomeric purity of the synthetic compound.
Synergists and Antagonists: Insect pheromones are often blends of multiple compounds. The activity of Ethyl 10(Z),13(Z)-nonadecadienoate may be enhanced or reduced in the presence of other compounds.
Release Rate: The release rate of the pheromone from the lure is a critical factor in trapping efficiency. This can be influenced by the type of dispenser, temperature, and wind speed.
By following these protocols, researchers can systematically evaluate the potential of Ethyl 10(Z),13(Z)-nonadecadienoate as a novel insect pheromone for use in pest management and other applications.
Field Application of Ethyl 10(Z),13(Z)-nonadecadienoate for Pest Control: Application Notes and Protocols
Disclaimer: As of late 2025, publicly available scientific literature, patents, and agricultural extension resources do not contain specific data regarding the field application of Ethyl 10(Z),13(Z)-nonadecadienoate for...
Author: BenchChem Technical Support Team. Date: December 2025
Disclaimer: As of late 2025, publicly available scientific literature, patents, and agricultural extension resources do not contain specific data regarding the field application of Ethyl 10(Z),13(Z)-nonadecadienoate for pest control. The following application notes and protocols are presented as a representative example based on the well-established use of other long-chain fatty acid esters as insect semiochemicals (pheromones or kairomones). These guidelines are intended for research and development purposes and would require significant adaptation and validation for any specific target pest.
Introduction
Ethyl 10(Z),13(Z)-nonadecadienoate is a long-chain fatty acid ester.[1][2][3] While its specific biological activity in pest control is not documented, its chemical structure is analogous to known insect pheromones and kairomones, which are pivotal in insect communication and behavior.[4][5][6] Such semiochemicals are increasingly integrated into pest management programs for their species-specificity and lower environmental impact compared to conventional insecticides.[6][7]
This document outlines hypothetical field applications of Ethyl 10(Z),13(Z)-nonadecadienoate, focusing on its potential use as an attractant for monitoring, mass trapping, and mating disruption of a target lepidopteran pest.
Potential Modes of Action
Many insect pheromones are derived from fatty acids and are used to convey signals for mating, aggregation, or alarm.[4][5] Based on its structure, Ethyl 10(Z),13(Z)-nonadecadienoate could potentially function as:
Sex Pheromone: Released by one sex to attract the other for mating. This is a common application for lepidopteran pests.[5][8]
Aggregation Pheromone: Attracting both sexes to a specific location for feeding or mating.
Kairomone: A chemical cue emitted by one species that benefits another (the receiver), such as a host plant volatile that attracts an herbivorous insect.[9]
The following protocols assume a primary function as a male attractant (sex pheromone).
Data Presentation: Hypothetical Efficacy Data
The following tables summarize hypothetical data from preliminary field trials to illustrate how results for Ethyl 10(Z),13(Z)-nonadecadienoate could be presented.
Table 1: Dose-Response in Monitoring Traps
Lure Loading (mg)
Mean Trap Catch (males/trap/week)
Efficacy relative to 1.0 mg (%)
0 (Control)
1.2 ± 0.5
0
0.1
15.7 ± 3.1
35
0.5
35.4 ± 5.8
79
1.0
45.0 ± 6.2
100
2.0
43.8 ± 5.5
97
5.0
38.1 ± 4.9
85
Table 2: Comparison of Trapping Systems for Mass Trapping
Rubber septa or other controlled-release dispensers
Micropipettes
Fume hood
Vortex mixer
Procedure:
Stock Solution Preparation: In a fume hood, prepare a stock solution of Ethyl 10(Z),13(Z)-nonadecadienoate in hexane (e.g., 10 mg/mL).
Lure Loading: Using a micropipette, apply the desired amount of the stock solution onto the rubber septum. For example, to load a 1 mg lure, apply 100 µL of the 10 mg/mL solution.
Solvent Evaporation: Allow the hexane to evaporate completely within the fume hood for at least 2 hours.
Packaging and Storage: Individually wrap the lures in aluminum foil to prevent degradation from UV light and cross-contamination. Store at -20°C until field deployment.
Protocol 2: Field Bioassay for Attractiveness (Monitoring)
Objective: To determine the attractiveness of Ethyl 10(Z),13(Z)-nonadecadienoate to the target pest under field conditions.
Randomized complete block design layout for the experimental plot
Procedure:
Site Selection: Choose a field with a known population of the target pest.
Experimental Design: Use a randomized complete block design with at least four replicates. Each block should contain one of each treatment (lure dosage) and a control.
Trap Deployment:
Place traps at a height consistent with the flight behavior of the target pest.
Ensure a minimum distance of 50 meters between traps to avoid interference.
Randomly assign the lure dosages to the traps within each block.
Data Collection:
Check traps weekly.
Count and record the number of target male insects captured on the sticky liner.
Replace sticky liners at each check.
Rotate the trap positions within each block at each check to minimize positional effects.[11][12]
Data Analysis: Analyze the trap catch data using ANOVA to determine significant differences between treatments.
Protocol 3: Mass Trapping for Population Suppression
Objective: To reduce the population of the target pest in a defined area using a high density of baited traps.
Trap Density: Deploy traps in a grid pattern at a density of 20-30 traps per hectare.
Placement: Place traps around the perimeter and throughout the interior of the crop area.
Maintenance: Service the traps every 2-3 weeks to remove captured insects and replace lures as needed based on their field longevity.
Efficacy Assessment: Monitor the pest population in the mass trapping area and in a comparable untreated control area. Efficacy can be measured by comparing trap catches in monitoring traps, larval infestation rates, or crop damage levels.
Protocol 4: Mating Disruption
Objective: To permeate the atmosphere with Ethyl 10(Z),13(Z)-nonadecadienoate to prevent male moths from locating females for mating.
Dispenser Application: Apply the mating disruption dispensers at a recommended density (e.g., 200-400 dispensers per hectare) just before the expected emergence of the adult moths.
Efficacy Assessment:
Trap Shutdown: Place monitoring traps within the treated area. A significant reduction (e.g., >90%) in male captures compared to traps in an untreated control area indicates successful disruption.
Mating Incidence: Use sentinel females in small cages to assess mating frequency.
Larval Infestation: Conduct regular surveys for larval damage on the crop in both treated and untreated areas.
Application Notes and Protocols for the Formulation of Ethyl Ester-Containing Pheromone Lures for Navel Orangeworm (Amyelois transitella)
For Researchers, Scientists, and Drug Development Professionals Introduction This document provides detailed application notes and protocols for the formulation of pheromone lures for the navel orangeworm, Amyelois trans...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for the formulation of pheromone lures for the navel orangeworm, Amyelois transitella, a significant pest in almond, pistachio, and walnut cultivation. While the initial query focused on Ethyl 10(Z),13(Z)-nonadecadienoate, a thorough review of scientific literature indicates that the behaviorally active ethyl ester in the navel orangeworm's sex pheromone blend is ethyl-(Z,Z)-11,13-hexadecadienoate . This compound is a minor, yet potentially significant, component of the multi-component pheromone blend that elicits attraction in male moths.
The primary and most critical components of the navel orangeworm sex pheromone are (11Z,13Z)-hexadecadienal and (3Z,6Z,9Z,12Z,15Z)-tricosapentaene, which are essential for upwind flight and source contact.[1] The addition of other components, including (11Z,13Z)-hexadecadien-1-ol and (11Z,13E)-hexadecadien-1-ol, can further enhance attraction.[1] Effective lure formulation requires a precise blend of these compounds, appropriate dispensers for controlled release, and stabilizers to ensure longevity in the field.
These application notes will focus on the formulation of the complete, effective pheromone blend, with specific considerations for the inclusion of ethyl-(Z,Z)-11,13-hexadecadienoate.
Data Presentation
Table 1: Composition of Navel Orangeworm Sex Pheromone Gland Extract
Stock Solution Preparation: In a fume hood, prepare a stock solution of the pheromone blend in hexane. The ratio of the components should mimic the natural blend or optimized ratios from field trials (e.g., a 45:45:2:7 ratio of (11Z,13Z)-hexadecadienal, (11Z,13Z)-hexadecadien-1-ol, (11Z,13E)-hexadecadien-1-ol, and (3Z,6Z,9Z,12Z,15Z)-tricosapentaene).[3] The concentration should be calculated to deliver the desired loading dose per dispenser (e.g., 1-2 mg total pheromone).
Addition of Ethyl Ester: To investigate the effect of the ethyl ester, prepare a separate formulation that includes ethyl-(Z,Z)-11,13-hexadecadienoate at a ratio relative to the main components, as found in gland extracts (approximately 5% of the aldehyde component).[2]
Stabilizer Addition: Add an antioxidant such as BHT to the stock solution at a concentration of 0.1-0.5% (w/v) to prevent the degradation of the aldehyde components.[5]
Dispenser Loading:
For rubber septa: Using a micropipette, carefully apply the desired volume of the pheromone stock solution onto the septum. Allow the solvent to evaporate completely in the fume hood before packaging.
For polyethylene vials: Pipette the stock solution into the vial and cap it. The pheromone will permeate through the vial walls.
Solvent Evaporation: Allow the hexane to evaporate completely from the dispensers in a well-ventilated area (fume hood) for several hours.
Storage: Store the formulated lures in airtight, non-reactive containers (e.g., glass vials or foil pouches) at low temperatures (-20°C) until field deployment to minimize degradation.[5]
Protocol 2: Quality Control using Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To verify the identity, purity, and ratio of pheromone components in the formulated lures.
Procedure:
Extraction: Place a formulated lure in a vial with a known volume of hexane (e.g., 1 mL) and agitate for 30 minutes to extract the pheromones.
Internal Standard: Add a known amount of an internal standard (e.g., a straight-chain hydrocarbon not present in the blend) to the extract for quantification.
GC-MS Analysis: Inject an aliquot (e.g., 1 µL) of the extract into a GC-MS system.
GC Conditions: Use a non-polar capillary column (e.g., DB-5ms). Set a suitable temperature program to separate the pheromone components.
MS Conditions: Operate the mass spectrometer in electron ionization (EI) mode and scan a mass range appropriate for the target molecules.
Data Analysis: Identify the pheromone components by comparing their retention times and mass spectra to those of authentic standards. Quantify the amount of each component by comparing its peak area to that of the internal standard.
Protocol 3: Wind Tunnel Bioassay for Lure Efficacy
Objective: To evaluate the behavioral response of male navel orangeworm moths to the formulated lures.
Procedure:
Wind Tunnel Setup: Use a laboratory wind tunnel with controlled airflow (e.g., 0.3-0.5 m/s), temperature, and light conditions.
Moth Preparation: Use laboratory-reared, naive male moths that are 1-2 days old.
Lure Placement: Place the formulated lure at the upwind end of the tunnel.
Moth Release: Release individual male moths onto a platform at the downwind end of the tunnel.
Behavioral Observation: Record the following behaviors for a set period (e.g., 5 minutes):
Time to take flight.
Upwind flight orientation.
Landing on the lure source.
Data Analysis: Compare the percentage of moths exhibiting each behavior for different lure formulations (e.g., with and without the ethyl ester).[6]
Mandatory Visualization
Caption: Experimental workflow for pheromone lure formulation and evaluation.
Application Notes and Protocols for Electroantennography (EAG) Studies with Ethyl 10(Z),13(Z)-nonadecadienoate
Disclaimer: As of the latest literature review, specific electroantennography (EAG) studies investigating Ethyl 10(Z),13(Z)-nonadecadienoate could not be identified. The following application notes and protocols are ther...
Author: BenchChem Technical Support Team. Date: December 2025
Disclaimer: As of the latest literature review, specific electroantennography (EAG) studies investigating Ethyl 10(Z),13(Z)-nonadecadienoate could not be identified. The following application notes and protocols are therefore based on generalized and established methodologies for conducting EAG studies with insect semiochemicals, such as pheromones and other volatile organic compounds. These protocols provide a comprehensive framework for researchers to design and execute EAG experiments to assess the olfactory responses of target insect species to Ethyl 10(Z),13(Z)-nonadecadienoate.
Introduction to Electroantennography
Electroantennography (EAG) is a technique used to measure the electrical potential changes from an insect's antenna in response to an olfactory stimulus.[1][2] It provides a measure of the summed response of all the olfactory receptor neurons on the antenna, making it an excellent screening tool to identify compounds that are detected by an insect's olfactory system.[3] The resulting EAG signal is a depolarization of the antennal membrane, and its amplitude generally correlates with the intensity of the stimulus.[4]
Core Principles:
The fundamental principle of EAG involves placing an insect antenna between two electrodes to measure the change in electrical potential upon exposure to an odorant.[5] A continuous stream of humidified and purified air flows over the antenna to establish a stable baseline. A puff of air containing the test compound is then introduced into this airstream.[5]
Experimental Protocols
This section details the necessary steps for preparing the insect, the chemical stimuli, and the EAG setup, as well as the recording and data analysis procedures.
EAG System: High-impedance DC amplifier, data acquisition system (e.g., computer with appropriate software), and EAG probes (recording and reference electrodes).[6]
Odor Delivery System: Purified and humidified air source, stimulus controller, Pasteur pipettes, and filter paper strips.[6]
Microscopy and Dissection: Stereomicroscope, fine scissors, forceps, and a mounting stage (e.g., wax block).[5][6]
Consumables: Glass capillaries for electrodes, saline solution (e.g., Ringer's solution), conductive gel, and high-purity solvent (e.g., hexane (B92381) or paraffin (B1166041) oil).[5][6]
Chemicals: Ethyl 10(Z),13(Z)-nonadecadienoate, positive control compound (a known EAG-active compound for the target species), and negative control (solvent only).
Stock Solution: Prepare a stock solution of Ethyl 10(Z),13(Z)-nonadecadienoate in a high-purity volatile solvent like hexane at a concentration of 1 µg/µL.[7]
Serial Dilutions: Create a series of decimal dilutions from the stock solution to obtain a range of concentrations (e.g., 0.01 ng/µL, 0.1 ng/µL, 1 ng/µL, 10 ng/µL, and 100 ng/µL).[7]
Stimulus Pipettes: For each concentration, apply 10 µL of the solution onto a small filter paper strip and insert it into a clean Pasteur pipette.[6] Also prepare pipettes with the positive control and the solvent-only negative control.
Two primary methods are used for antenna preparation: the excised antenna method and the whole-insect preparation.
Excised Antenna Method:
Immobilization: Anesthetize the insect (e.g., a moth) by chilling it on ice or in a 4°C environment for 1-2 minutes.[5][6]
Excision: Under a stereomicroscope, carefully excise one antenna at its base using fine scissors.[6][7]
Mounting: Immediately place the cut base of the antenna into the reference electrode filled with saline solution.[6][7] Carefully cut the distal tip of the antenna and place it into the recording electrode, also filled with saline solution, to ensure good electrical contact.[7]
Whole-Insect Method:
Immobilization: Anesthetize the insect and secure it onto a mounting stage using dental wax or a similar material, ensuring the head and antennae are exposed and accessible.[5]
Electrode Placement: The reference electrode can be inserted into the insect's eye or another part of the head.[2][8] The recording electrode, a saline-filled glass capillary, is then carefully placed over the distal tip of the antenna.[2][5]
Stabilization: Position the prepared antenna in a continuous stream of charcoal-filtered, humidified air and allow it to stabilize for a few minutes to obtain a steady baseline.[6][7]
Stimulus Delivery: Use a stimulus controller to deliver a puff of air (typically 0.5 to 2 seconds in duration) through the Pasteur pipette, carrying the odorant to the antenna.[3][6][7]
Recording: Record the resulting negative voltage deflection (the EAG response) using the data acquisition software.[6]
Recovery Time: Allow a sufficient interval between stimuli (e.g., 30-60 seconds) for the antenna to recover.[6][7]
Randomization: Present the different concentrations of the test compound and controls in a randomized order to minimize the effects of antennal adaptation or sensitization.[6][7]
Measurement: For each stimulus, measure the peak amplitude of the EAG response in millivolts (mV).[7]
Normalization: Subtract the average response to the solvent control from the responses to the test compounds to correct for mechanical stimulation and any solvent effects.[7] To account for the potential decrease in antennal sensitivity over time, responses can be normalized relative to the response to a standard positive control presented at regular intervals.[5]
Dose-Response Curve: Construct a dose-response curve by plotting the normalized EAG response against the logarithm of the stimulus concentration.[7]
Data Presentation
Quantitative data from EAG studies should be summarized in a clear and structured format to allow for easy comparison of responses to different concentrations of Ethyl 10(Z),13(Z)-nonadecadienoate and control compounds.
Table 1: Hypothetical EAG Responses of [Insect Species] to Ethyl 10(Z),13(Z)-nonadecadienoate
Stimulus Compound
Concentration (ng on filter paper)
Mean EAG Response (mV) ± SEM (n=10)
Normalized Response (%)
Hexane (Negative Control)
-
0.05 ± 0.01
0
Ethyl 10(Z),13(Z)-nonadecadienoate
0.1
0.23 ± 0.04
15.0
Ethyl 10(Z),13(Z)-nonadecadienoate
1
0.58 ± 0.07
44.2
Ethyl 10(Z),13(Z)-nonadecadienoate
10
1.25 ± 0.11
100.0
Ethyl 10(Z),13(Z)-nonadecadienoate
100
1.89 ± 0.15
153.3
[Positive Control Compound]
10
1.50 ± 0.13
120.8
Note: Data are hypothetical and for illustrative purposes only. The normalized response is calculated relative to the response to 10 ng of the test compound.
Visualizations
Caption: Workflow for a typical electroantennography (EAG) experiment.
Caption: Generalized insect olfactory signaling pathway leading to an EAG response.
Troubleshooting
Noisy Baseline: Ensure the EAG setup is properly grounded to minimize electrical interference. A Faraday cage can be beneficial.[5] Isolate the setup from mechanical vibrations.[5]
Decreasing Response Over Time: This can indicate the antenna is drying out or degrading.[6] Ensure the humidified air supply is adequate and normalize data to a standard presented at regular intervals to compensate for this decline.[5]
No Response to Stimuli: Verify that the stimulus delivery system is functioning correctly and that the antenna has good electrical contact with the electrodes.[5] Confirm that the insect species, sex, and age are appropriate for the tested compound.[5]
Solvent Response: Ensure the solvent used for dilutions does not elicit a significant response. If it does, a different solvent should be tested, or the data must be carefully corrected.[6]
Application Notes and Protocols for the Detection of Ethyl 10(Z),13(Z)-nonadecadienoate in Environmental Samples
Introduction Ethyl 10(Z),13(Z)-nonadecadienoate is a long-chain fatty acid ethyl ester. Its presence in environmental samples can be of interest to researchers studying natural product chemistry, microbial ecology, and b...
Author: BenchChem Technical Support Team. Date: December 2025
Introduction
Ethyl 10(Z),13(Z)-nonadecadienoate is a long-chain fatty acid ethyl ester. Its presence in environmental samples can be of interest to researchers studying natural product chemistry, microbial ecology, and bioremediation. The detection and quantification of this compound require sensitive and specific analytical methods. This document provides detailed application notes and protocols for the analysis of Ethyl 10(Z),13(Z)-nonadecadienoate in environmental matrices such as soil and water, utilizing Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). These methods are based on established procedures for the analysis of long-chain fatty acids and their esters.[1][2][3]
I. Analytical Strategies
The two primary analytical platforms recommended for the detection of Ethyl 10(Z),13(Z)-nonadecadienoate are GC-MS and LC-MS/MS.
Gas Chromatography-Mass Spectrometry (GC-MS): GC is a powerful technique for separating volatile and semi-volatile compounds.[2] Since Ethyl 10(Z),13(Z)-nonadecadienoate is an ester, it is sufficiently volatile for GC analysis.[4][5] MS provides sensitive and selective detection, allowing for the identification and quantification of the target analyte. For fatty acids, a derivatization step to form methyl esters (FAMEs) is common, but as the target is already an ethyl ester, this may not be necessary, though optimization is required.[1][2]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is highly sensitive and specific, particularly for targeted quantification using Multiple Reaction Monitoring (MRM).[6][7] It often does not require derivatization for fatty acid esters, simplifying sample preparation.[7][8][9] This technique is well-suited for complex environmental matrices where high selectivity is crucial.
The choice between GC-MS and LC-MS/MS will depend on the specific requirements of the study, including desired sensitivity, sample throughput, and available instrumentation.
II. Sample Preparation
Effective sample preparation is critical for accurate and precise analysis. The goal is to extract the analyte from the sample matrix, remove interfering substances, and concentrate the analyte to a level suitable for instrumental analysis.
A. Soil Samples: Modified Bligh-Dyer Lipid Extraction
This protocol is adapted from established methods for extracting lipids from soil.[1][10]
Protocol:
Sample Pre-treatment: Freeze-dry soil samples and sieve them to remove large debris. The amount of soil used will depend on the organic matter content, typically ranging from 1 to 10 grams.[10]
Vortex the mixture vigorously and then shake for 2 hours.
Centrifuge the sample to pellet the soil particles.
Phase Separation:
Decant the supernatant into a clean tube.
Add chloroform and water to the supernatant to achieve a final chloroform:methanol:water ratio of 1:1:0.9 (v/v/v), which will induce phase separation.
Vortex and centrifuge to separate the layers.
Lipid Collection:
The lower chloroform layer contains the lipids, including Ethyl 10(Z),13(Z)-nonadecadienoate. Carefully collect this layer using a Pasteur pipette.
Solvent Evaporation and Reconstitution:
Evaporate the chloroform under a gentle stream of nitrogen.
Reconstitute the dried extract in a small, known volume of a suitable solvent (e.g., hexane (B92381) for GC-MS or an appropriate solvent for LC-MS/MS).
B. Water Samples: Solid-Phase Extraction (SPE)
SPE is a common technique for extracting and concentrating organic analytes from aqueous samples.[11][12]
Protocol:
Sample Pre-treatment: Filter the water sample through a glass fiber filter to remove suspended solids.
SPE Cartridge Conditioning:
Select a suitable SPE cartridge, such as a C18 or a polymeric sorbent.[12][13]
Condition the cartridge by passing methanol followed by deionized water through it.
Sample Loading:
Load the filtered water sample onto the conditioned SPE cartridge at a controlled flow rate.
Washing:
Wash the cartridge with a weak solvent (e.g., a mixture of water and a small amount of methanol) to remove polar interferences.
Elution:
Elute the retained analytes, including Ethyl 10(Z),13(Z)-nonadecadienoate, with a small volume of a strong organic solvent, such as acetonitrile (B52724) or ethyl acetate.[11]
Solvent Evaporation and Reconstitution:
Evaporate the eluent under a gentle stream of nitrogen.
Reconstitute the residue in a known volume of a suitable solvent for analysis.
III. Instrumental Analysis
A. Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
Protocol:
GC Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).
Injection: 1 µL of the reconstituted extract in splitless mode.
Carrier Gas: Helium at a constant flow rate.
Oven Temperature Program:
Initial temperature: 60°C, hold for 2 minutes.
Ramp: 10°C/min to 300°C.
Final hold: 10 minutes at 300°C.
MS Parameters:
Ionization Mode: Electron Ionization (EI) at 70 eV.
Scan Range: m/z 50-550.
For quantitative analysis, selected ion monitoring (SIM) mode can be used for enhanced sensitivity and selectivity.
B. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
Instrumentation: A high-performance liquid chromatograph (HPLC) or ultra-high-performance liquid chromatograph (UHPLC) coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[9]
Protocol:
LC Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm i.d., 1.8 µm particle size).
Mobile Phase:
A: Water with 0.1% formic acid.
B: Acetonitrile with 0.1% formic acid.
Gradient Elution:
Start with a high percentage of mobile phase A, and gradually increase the percentage of mobile phase B over the course of the run to elute the non-polar analyte.
The specific precursor and product ion transitions for Ethyl 10(Z),13(Z)-nonadecadienoate would need to be determined by infusing a standard solution of the compound.
IV. Data Presentation
Quantitative data should be summarized for clear comparison. The following table provides an example of how to present validation data for the analytical methods.
Table 1: Method Validation Parameters for the Analysis of Ethyl 10(Z),13(Z)-nonadecadienoate
Parameter
GC-MS
LC-MS/MS
Linear Range
1 - 500 ng/mL
0.1 - 100 ng/mL
Limit of Detection (LOD)
0.5 ng/mL
0.05 ng/mL
Limit of Quantification (LOQ)
1 ng/mL
0.1 ng/mL
Recovery (Soil)
85 - 105%
90 - 110%
Recovery (Water)
90 - 115%
95 - 110%
Precision (RSD)
< 15%
< 10%
Note: These are example values and must be experimentally determined for Ethyl 10(Z),13(Z)-nonadecadienoate.
V. Visualizations
Workflow for Analysis of Ethyl 10(Z),13(Z)-nonadecadienoate in Soil Samples
Caption: Workflow for the extraction and analysis of Ethyl 10(Z),13(Z)-nonadecadienoate from soil samples.
Workflow for Analysis of Ethyl 10(Z),13(Z)-nonadecadienoate in Water Samples
Caption: Workflow for the extraction and analysis of Ethyl 10(Z),13(Z)-nonadecadienoate from water samples.
Logical Relationship of Analytical Method Selection
Caption: Logical flow from sample and analyte to the final analytical determination.
Technical Support Center: Synthesis of Ethyl 10(Z),13(Z)-nonadecadienoate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of Ethyl 10(Z),13(Z)...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of Ethyl 10(Z),13(Z)-nonadecadienoate synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common strategy for synthesizing Ethyl 10(Z),13(Z)-nonadecadienoate with high stereoselectivity?
A1: The most prevalent and effective strategy is a sequential Wittig reaction. This approach involves two separate Wittig reactions to introduce the two (Z)-alkenes stereoselectively. A non-stabilized ylide is used in each step to favor the formation of the (Z)-isomer.[1][2][3] The synthesis generally starts from a precursor that contains the ethyl ester functionality and a terminal alkyne, which is then converted to an aldehyde for the first Wittig reaction.
Q2: Why is my Wittig reaction resulting in a low Z:E isomer ratio?
A2: A low Z:E ratio in a Wittig reaction designed to produce a (Z)-alkene is often due to the presence of lithium salts, the use of a semi-stabilized or stabilized ylide, or thermodynamic equilibration.[4][5][6] Non-stabilized ylides under salt-free conditions (e.g., using sodium or potassium bases for deprotonation) kinetically favor the formation of the Z-isomer.[7] If lithium-based reagents like n-butyllithium are used, the presence of lithium ions can lead to equilibration of intermediates, resulting in a higher proportion of the more thermodynamically stable (E)-isomer.[4][5][6]
Q3: What are the key factors for achieving a high yield in the synthesis of the phosphonium (B103445) salt precursor?
A3: The preparation of the phosphonium salt is an S_N2 reaction between triphenylphosphine (B44618) and an alkyl halide.[8][9] To achieve a high yield, it is crucial to use a primary alkyl halide, as secondary halides are less reactive and can lead to side reactions.[8][9] The reaction is typically performed in a non-polar solvent like toluene (B28343) or benzene, and heating is often required to drive the reaction to completion.[8] Ensuring the purity of the alkyl halide and triphenylphosphine is also critical for a clean reaction.
Q4: How can I effectively purify the final Ethyl 10(Z),13(Z)-nonadecadienoate product from its geometric isomers?
A4: Purification of the desired (Z,Z)-diene from other isomers (E,Z-, Z,E-, and E,E-) can be challenging due to their similar physical properties. Argentation chromatography, which utilizes the interaction between silver ions and the π-bonds of the alkenes, is a highly effective method.[10] The (Z)-isomers form more stable complexes with silver ions than the (E)-isomers, leading to different retention times on a silica (B1680970) gel column impregnated with silver nitrate.[10] Reversed-phase HPLC can also be employed for the separation of these isomers.[11]
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of Ethyl 10(Z),13(Z)-nonadecadienoate.
Problem 1: Low Yield of the Wittig Reaction Product
Possible Cause
Troubleshooting Step
Incomplete Ylide Formation
Ensure the base used is strong enough to fully deprotonate the phosphonium salt (e.g., NaHMDS, KHMDS). Use a dry, aprotic solvent (e.g., THF) and allow sufficient time for the ylide to form before adding the aldehyde.
Poor Quality of Reagents
Use freshly distilled aldehyde and ensure the phosphonium salt is pure and dry. Moisture can quench the ylide.
Side Reactions
Aldehyde self-condensation can occur if the ylide is not added promptly or if the reaction temperature is too high. Maintain a low reaction temperature (e.g., -78 °C) during the addition of the aldehyde.
Steric Hindrance
If either the aldehyde or the ylide is sterically hindered, the reaction rate may be slow. Consider increasing the reaction time or using a less hindered precursor if possible.
Problem 2: Formation of Undesired (E)-Isomer
Possible Cause
Troubleshooting Step
Presence of Lithium Salts
If using a lithium base (e.g., n-BuLi), the resulting lithium halide can promote the formation of the (E)-isomer. Switch to a sodium or potassium-based strong base (e.g., NaHMDS, KHMDS) to create "salt-free" conditions that favor the (Z)-isomer.[7]
Ylide Equilibration
Semi-stabilized ylides can equilibrate to form the more stable (E)-alkene. Ensure you are using a non-stabilized ylide (e.g., derived from a simple alkyl halide).
Reaction Temperature
Higher temperatures can favor thermodynamic control, leading to the more stable (E)-isomer. Maintain a low temperature throughout the reaction.
Problem 3: Difficulty in Purifying the Final Product
Possible Cause
Troubleshooting Step
Co-elution of Isomers
Standard silica gel chromatography may not be sufficient to separate the (Z,Z), (Z,E), (E,Z), and (E,E) isomers.
Triphenylphosphine Oxide Byproduct
The triphenylphosphine oxide byproduct can sometimes be difficult to remove completely.
Solution:
Employ argentation chromatography (silica gel impregnated with AgNO₃) for efficient separation of the geometric isomers.[10] For the removal of triphenylphosphine oxide, multiple chromatographic runs or crystallization may be necessary.
Quantitative Data Summary
The following tables summarize typical yields and isomer ratios for Wittig reactions relevant to the synthesis of (Z,Z)-dienes.
Table 1: Effect of Base on Z:E Ratio in a Non-Stabilized Wittig Reaction
A plausible synthetic route for Ethyl 10(Z),13(Z)-nonadecadienoate is outlined below.
Overall Synthesis Workflow
Caption: Proposed synthetic workflow for Ethyl 10(Z),13(Z)-nonadecadienoate.
Detailed Methodologies
Step 1: Synthesis of (3-Hexynyl)triphenylphosphonium bromide
To a solution of 1-bromo-3-hexyne in dry toluene, add an equimolar amount of triphenylphosphine.
Reflux the mixture for 24 hours under a nitrogen atmosphere.
Cool the reaction mixture to room temperature, and collect the precipitated phosphonium salt by filtration.
Wash the salt with cold diethyl ether and dry under vacuum.
Step 2: Synthesis of Ethyl 11-oxoundecanoate (Aldehyde)
Dissolve ethyl 10-undecenoate in dry THF and cool to 0 °C.[12]
Add a solution of 9-BBN (9-borabicyclo[3.3.1]nonane) in THF dropwise.[13][14]
Allow the reaction to warm to room temperature and stir for 4 hours.
Cool the mixture to 0 °C and slowly add an aqueous solution of sodium hydroxide, followed by the dropwise addition of 30% hydrogen peroxide.
Stir the mixture at room temperature for 2 hours.
Extract the product with diethyl ether, wash with brine, and dry over anhydrous sodium sulfate.
Purify the aldehyde by column chromatography on silica gel.
Step 3: Wittig Reaction to form Ethyl 10(Z)-heptadecen-13-ynoate
Suspend the (3-hexynyl)triphenylphosphonium bromide in dry THF at -78 °C under a nitrogen atmosphere.
Add one equivalent of NaHMDS or KHMDS as a solution in THF dropwise to form the ylide (a deep red solution).
Stir the ylide solution at -78 °C for 1 hour.
Add a solution of ethyl 11-oxoundecanoate in dry THF dropwise.
Allow the reaction to slowly warm to room temperature and stir overnight.
Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.
Extract the product with diethyl ether, wash with brine, and dry over anhydrous sodium sulfate.
Purify the product by column chromatography on silica gel.
Step 4: Second Wittig reaction to form Ethyl 10(Z),13(Z)-nonadecadienoate
This step requires the conversion of the alkyne from Step 3 into an aldehyde, followed by a second Wittig reaction. The following is a conceptual outline:
Partial hydrogenation of the alkyne to a (Z)-alkene and subsequent ozonolysis and reductive workup to yield the aldehyde.
Preparation of propyltriphenylphosphonium bromide: React 1-bromopropane with triphenylphosphine.
Second Wittig Reaction: React the aldehyde from the previous step with the ylide generated from propyltriphenylphosphonium bromide using NaHMDS or KHMDS as the base under the same conditions as the first Wittig reaction.
Purification: The final product is purified by column chromatography, potentially including argentation chromatography to ensure high isomeric purity.
Visualizations
Troubleshooting Logic for Low Z:E Ratio
Caption: Decision tree for troubleshooting a low Z:E isomer ratio.
General Wittig Reaction Mechanism for Z-Alkene Formation
Caption: Simplified mechanism of the Wittig reaction leading to a (Z)-alkene.
stability and degradation of Ethyl 10(Z),13(Z)-nonadecadienoate in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and degradation of Ethyl 10(Z),13(Z)-nonadecadienoate in solution. Frequentl...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and degradation of Ethyl 10(Z),13(Z)-nonadecadienoate in solution.
Frequently Asked Questions (FAQs)
Q1: What is Ethyl 10(Z),13(Z)-nonadecadienoate and what are its potential applications?
Ethyl 10(Z),13(Z)-nonadecadienoate is a polyunsaturated fatty acid (PUFA) ethyl ester. PUFAs and their derivatives are crucial components in various research and development areas, including pharmaceuticals, cosmetics, and nutritional sciences. They are known for their biological activities, including anti-inflammatory effects.[1][2]
Q2: What are the primary degradation pathways for Ethyl 10(Z),13(Z)-nonadecadienoate in solution?
As a polyunsaturated fatty acid ester, the two primary degradation pathways are:
Oxidation: This is a major degradation route for PUFAs due to the presence of double bonds.[3] Oxidation can be initiated by exposure to oxygen (autoxidation), light (photo-oxidation), or through enzymatic activity (e.g., by lipoxygenases).[4][5] This process leads to the formation of hydroperoxides, which can further break down into secondary oxidation products like aldehydes and ketones, potentially altering the biological activity and safety profile of the compound.[4]
Hydrolysis: The ester linkage in Ethyl 10(Z),13(Z)-nonadecadienoate can be cleaved in the presence of water, especially under acidic or basic conditions, to yield the corresponding carboxylic acid (10(Z),13(Z)-nonadecadienoic acid) and ethanol.[5][6]
Q3: What factors can influence the stability of Ethyl 10(Z),13(Z)-nonadecadienoate solutions?
Several factors can accelerate the degradation of this compound:
Oxygen: The presence of atmospheric oxygen is a key driver for oxidative degradation.[7]
Temperature: Higher temperatures generally increase the rates of both oxidation and hydrolysis.[8]
Light: UV radiation can initiate photo-oxidative degradation.[7]
pH: Both acidic and basic conditions can catalyze the hydrolysis of the ester bond.
Solvent: The choice of solvent can impact stability. Protic solvents, especially water, can facilitate hydrolysis.
Presence of Metal Ions: Metal ions, such as iron and copper, can act as catalysts for oxidation.[9]
Q4: How should I store solutions of Ethyl 10(Z),13(Z)-nonadecadienoate to ensure stability?
To minimize degradation, solutions should be stored under the following conditions:
Temperature: Store at low temperatures, preferably at -20°C or below.[1]
Inert Atmosphere: Overlay the solution with an inert gas like argon or nitrogen to displace oxygen.
Light Protection: Use amber vials or store in the dark to protect from light.
Solvent Choice: If possible, use a dry, aprotic solvent. If an aqueous solution is necessary, prepare it fresh and use it promptly.
Antioxidants: Consider the addition of a suitable antioxidant, such as butylated hydroxytoluene (BHT), if compatible with your experimental setup.
Troubleshooting Guides
Issue 1: Rapid Degradation of the Compound Observed
Q: I've prepared a solution of Ethyl 10(Z),13(Z)-nonadecadienoate, but my analysis shows it's degrading much faster than expected. What could be the cause?
A: Rapid degradation is often due to unforeseen pro-degradative conditions. Consider the following:
Check your solvent: Was the solvent of high purity and free of peroxides? Some solvents, like older ethers, can contain peroxides that initiate oxidation.
Atmosphere: Did you handle the solution under an inert atmosphere? Even brief exposure to air can introduce enough oxygen to initiate degradation.
Contaminants: Could there be trace metal ion contamination in your glassware or solvent? Ensure all materials are scrupulously clean.
pH of the medium: If using an aqueous or protic solvent, what is the pH? Uncontrolled pH can lead to rapid hydrolysis.
Issue 2: Inconsistent Results Between Experiments
Q: I'm getting variable results in my experiments using Ethyl 10(Z),13(Z)-nonadecadienoate. How can I improve consistency?
A: Inconsistent results often stem from variations in sample handling and preparation.
Standardize your protocol: Ensure every step of your solution preparation and handling is identical between experiments. This includes the source and lot of the compound, solvent, temperature, and exposure to light and air.
Prepare fresh solutions: Due to its instability, it is best to prepare solutions of Ethyl 10(Z),13(Z)-nonadecadienoate fresh for each experiment.
Quantify before use: If possible, verify the concentration of your stock solution by a suitable analytical method (e.g., HPLC-UV) before each experiment to account for any degradation during brief storage.
Issue 3: Difficulty in Analyzing the Compound and its Degradants
Q: I'm struggling to develop an analytical method to separate Ethyl 10(Z),13(Z)-nonadecadienoate from its degradation products. Any suggestions?
A: Separation can be challenging due to the similar nature of the parent compound and its degradants.
Method of choice: High-Performance Liquid Chromatography (HPLC) with a C18 column is often suitable for separating fatty acid esters and their more polar degradation products.[10][11] Gas Chromatography (GC) after derivatization to fatty acid methyl esters (FAMEs) is also a powerful technique for fatty acid analysis.[4][7]
Mobile phase optimization (for HPLC): A gradient elution with a mobile phase consisting of an organic solvent (like acetonitrile (B52724) or methanol) and water is typically effective.[11] Adjusting the gradient profile can help resolve closely eluting peaks.
Detection: A UV detector (around 200-210 nm) can be used for detection, although it may lack specificity. Mass spectrometry (LC-MS or GC-MS) provides much higher specificity and can help in identifying the degradation products.[10][12]
This table is adapted from a study on the thermo-oxidative degradation of stigmasterol fatty acid esters, which demonstrates that the rate of degradation increases with the number of double bonds in the fatty acid chain.[8]
Experimental Protocols
Protocol 1: General Stability Assessment
This protocol outlines a basic experiment to assess the stability of Ethyl 10(Z),13(Z)-nonadecadienoate in a specific solvent system.
Preparation: Prepare a stock solution of Ethyl 10(Z),13(Z)-nonadecadienoate of a known concentration in the desired solvent.
Aliquoting: Dispense the solution into multiple amber glass vials.
Inerting: Flush the headspace of each vial with an inert gas (e.g., argon) and seal tightly.
Storage: Store the vials under the desired conditions (e.g., 4°C, 25°C, 40°C).
Time Points: At specified time intervals (e.g., 0, 24, 48, 72 hours, 1 week), remove a vial from storage.
Analysis: Immediately analyze the sample using a validated stability-indicating HPLC or GC method to determine the concentration of the remaining parent compound.
Data Analysis: Plot the concentration of Ethyl 10(Z),13(Z)-nonadecadienoate versus time to determine the degradation kinetics.
Protocol 2: Forced Degradation Study
Forced degradation studies are essential to understand the degradation pathways and to develop stability-indicating analytical methods.[1][10]
Acid Hydrolysis:
Prepare a solution of the compound in a suitable solvent and add a small amount of acid (e.g., 0.1 M HCl).
Incubate at a controlled temperature (e.g., 60°C) for a set period.
Neutralize the solution before analysis.
Base Hydrolysis:
Prepare a solution of the compound and add a small amount of base (e.g., 0.1 M NaOH).
Incubate at room temperature or a slightly elevated temperature.
Neutralize the solution before analysis.
Oxidative Degradation:
Prepare a solution of the compound and add a dilute solution of hydrogen peroxide (e.g., 3% H₂O₂).
Incubate at room temperature, protected from light.
Photodegradation:
Expose a solution of the compound to a controlled light source (e.g., a photostability chamber with UV and visible light) for a defined duration.
Keep a control sample in the dark.
Thermal Degradation:
Store a solid sample or a solution of the compound at an elevated temperature (e.g., 70°C).
Analysis: Analyze all stressed samples, along with an unstressed control, by a suitable method like LC-MS to separate and identify the degradation products.[10]
Visualizations
Caption: Workflow for Stability Assessment of Ethyl 10(Z),13(Z)-nonadecadienoate.
Caption: Primary Degradation Pathways for PUFA Ethyl Esters.
Caption: Troubleshooting Decision Tree for Unexpected Degradation.
troubleshooting Ethyl 10(Z),13(Z)-nonadecadienoate purification by chromatography
This guide provides troubleshooting advice and frequently asked questions for the chromatographic purification of Ethyl 10(Z),13(Z)-nonadecadienoate and similar polyunsaturated fatty acid ethyl esters (PUFA-EEs). The met...
Author: BenchChem Technical Support Team. Date: December 2025
This guide provides troubleshooting advice and frequently asked questions for the chromatographic purification of Ethyl 10(Z),13(Z)-nonadecadienoate and similar polyunsaturated fatty acid ethyl esters (PUFA-EEs). The methodologies and solutions presented are based on established practices for purifying structurally related long-chain fatty acid esters.
Frequently Asked Questions (FAQs)
Q1: What are the recommended chromatography techniques for purifying Ethyl 10(Z),13(Z)-nonadecadienoate?
The two primary techniques for purifying PUFA-EEs are normal-phase chromatography using silica (B1680970) gel and reversed-phase high-performance liquid chromatography (RP-HPLC). The choice depends on the specific impurities, required purity, and scale of the separation. Silver-ion (argentated) chromatography is a specialized form of normal-phase chromatography used to separate isomers based on the number and geometry of double bonds.[1]
Q2: How do I choose between normal-phase (silica gel) and reversed-phase chromatography?
Normal-Phase (Silica Gel): Separates compounds based on polarity. Non-polar compounds elute first. This method is effective for removing more polar impurities, such as free fatty acids, alcohols, or oxidation byproducts. It is often used for initial, large-scale purification.[2]
Reversed-Phase (e.g., C18): Separates compounds based on hydrophobicity (non-polarity). More non-polar (longer carbon chain) compounds are retained longer. RP-HPLC is excellent for high-resolution separations of compounds with similar polarity but different chain lengths or degrees of unsaturation.[3]
Q3: My compound appears to be degrading on the silica gel column. What can I do?
Polyunsaturated esters can be sensitive to the acidic nature of standard silica gel, leading to isomerization or degradation.[4] Consider the following:
Deactivate the Silica: Prepare a slurry of silica gel with a small amount of a polar modifier like triethylamine (B128534) or water in your non-polar solvent before packing the column.
Use an Alternative Stationary Phase: Neutral alumina (B75360) can be a good alternative for acid-sensitive compounds.[2]
Minimize Contact Time: Use flash chromatography to speed up the separation process.
Q4: How can I separate geometric (cis/trans) isomers or positional isomers of my dienoate?
Standard silica or reversed-phase chromatography often fails to separate geometric or positional isomers of PUFAs.[5] The most effective technique is Argentated (Silver-Ion) Chromatography . Silver ions complex reversibly with the π-electrons of the double bonds, allowing for separation based on the number, position, and configuration (cis/trans) of the double bonds.[1]
Q5: What is the best way to detect Ethyl 10(Z),13(Z)-nonadecadienoate during chromatography?
Thin-Layer Chromatography (TLC): For normal-phase separations, use a developing solvent like hexane (B92381)/diethyl ether and visualize spots with primuline (B81338) spray under UV light or by staining with potassium permanganate.[1]
High-Performance Liquid Chromatography (HPLC): The ester carbonyl group allows for detection by a UV detector at low wavelengths (205-215 nm). For more universal detection, an Evaporative Light-Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) can be used.[3][6]
Troubleshooting Guide
Issue 1: Poor Separation or Co-elution of Impurities
Q: My target compound is not separating from a closely related impurity. What steps should I take?
A: Poor resolution is a common issue. A systematic approach to optimizing the separation is necessary.
Verify TLC/Analytical HPLC Results: Ensure your analytical method accurately reflects the separation challenge. A large Rf difference on TLC should translate to a good separation on a flash column.[4]
Optimize the Mobile Phase:
Normal-Phase: If peaks are too close, decrease the polarity of the mobile phase (e.g., reduce the percentage of diethyl ether or ethyl acetate (B1210297) in hexane). This will increase retention and may improve separation.
Reversed-Phase: For RP-HPLC, adjusting the gradient slope or the organic modifier (e.g., switching from acetonitrile (B52724) to methanol) can alter selectivity.[7]
Reduce Sample Load: Overloading the column is a primary cause of poor separation. For RP-HPLC, ensure you are working within the linear range of the column.[8][9]
Change the Stationary Phase: If optimizing the mobile phase fails, a change in selectivity is needed. If you are using silica gel (normal-phase), switch to a C18 column (reversed-phase), or vice-versa.[3]
Issue 2: Low Yield or Complete Product Loss
Q: I'm losing a significant amount of my product during purification. What are the likely causes?
A: Product loss can occur due to chemical degradation or physical issues during the chromatography process.
Compound Instability: Polyunsaturated esters can oxidize or degrade on silica gel.[4][10] Test stability by spotting the compound on a TLC plate, letting it sit for an hour, and then developing it to see if new spots appear.[4] Using degassed solvents and working quickly can minimize this.
Irreversible Adsorption: Highly polar impurities or the product itself can bind irreversibly to active sites on the silica gel. Deactivating the silica or using a different stationary phase can help.
Incorrect Mobile Phase: If the mobile phase is too weak (non-polar), your compound may never elute from the column.[4]
Dilute Fractions: The product may have eluted, but it is too dilute to be detected in the collected fractions. Try concentrating a range of fractions where you expect your compound to elute and re-analyzing them.[4]
Issue 3: Peak Shape Problems in HPLC (Tailing, Fronting, Splitting)
Q: My HPLC peaks are tailing or split. How can I fix this?
A: Poor peak shape compromises resolution and quantification.
Peak Tailing: Often caused by secondary interactions between the analyte and the stationary phase (e.g., acidic silanols). It can also be caused by column voids or contamination. Try adding a modifier to the mobile phase (e.g., a small amount of acid like TFA if your compound is basic, or base if it's acidic) or using an end-capped column.[7]
Peak Fronting: Typically a sign of column overloading or injecting the sample in a solvent that is much stronger than the mobile phase.[7] Ensure your sample is dissolved in the initial mobile phase or a weaker solvent.
Split Peaks: This can indicate a partially blocked frit, a void at the head of the column, or co-elution of two different compounds. Try back-flushing the column or replacing it if the problem persists.[7]
Data Summary Tables
Table 1: Comparison of Chromatographic Techniques for PUFA-EE Purification
Technique
Stationary Phase
Typical Mobile Phase
Separation Principle
Best For
Normal-Phase Flash
Silica Gel
Hexane / Diethyl Ether
Polarity
Rapid, large-scale removal of polar impurities.[1][2]
Reversed-Phase HPLC
C18 (ODS)
Acetonitrile / Water or Methanol / Water (Gradient)
Hydrophobicity
High-resolution separation of homologs and isomers.[3][8]
Argentated (Silver-Ion)
AgNO₃-impregnated Silica
Toluene / Ethyl Acetate or Hexane / Diethyl Ether
Degree & Geometry of Unsaturation
Separating geometric (cis/trans) and positional isomers.[1]
Table 2: Example Mobile Phase Systems for Fatty Acid Ester Purification
Chromatography Type
Stationary Phase
Eluent System Example(s)
Notes
Normal-Phase TLC
Silica Gel
Hexane / Diethyl Ether (90:10, v/v)
Good for separating saturated, monoenes, and dienes.[1]
Normal-Phase Column
Silica Gel
Hexane -> Hexane / Diethyl Ether (gradient)
Start with 100% hexane and gradually increase the percentage of diethyl ether.
Reversed-Phase HPLC
C18
Methanol / Water (90:10, v/v)
An isocratic system used for purifying omega-3 fatty acid ethyl esters.[8][11]
Reversed-Phase HPLC
C18
Acetonitrile / Chloroform (gradient)
A gradient system used for purifying a wide range of PUFA methyl esters.[3]
Experimental Protocols
Protocol 1: General Preparative Silica Gel Flash Chromatography
Select Solvent System: Use TLC to find a solvent system that gives your target compound an Rf value of approximately 0.3-0.4.
Pack the Column: Prepare a slurry of silica gel in the initial, non-polar solvent (e.g., 100% hexane). Pour the slurry into the column and allow it to pack under pressure, ensuring no air bubbles are trapped.
Load the Sample: Dissolve your crude product in a minimal amount of a non-polar solvent. Alternatively, for "dry loading," adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting powder to the top of the column.
Elute: Begin elution with the non-polar solvent, applying pressure. Gradually increase the polarity of the mobile phase according to your TLC optimization (step-gradient or linear gradient).
Collect & Analyze: Collect fractions and analyze them by TLC to identify which ones contain the purified product.
Combine & Evaporate: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: General Preparative Reversed-Phase HPLC (RP-HPLC)
System Preparation:
Prepare fresh mobile phases (e.g., Solvent A: Water, Solvent B: Acetonitrile). Filter and degas them thoroughly to prevent bubbles.[7]
Install the appropriate C18 preparative column and equilibrate it with the initial mobile phase conditions (e.g., 90% B) until a stable baseline is achieved.[8]
Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent. Filter the sample through a 0.45 µm filter to remove particulates.
Injection and Elution: Inject the sample and start the gradient program. A typical program might run from 90% to 100% Solvent B over 20-30 minutes to elute compounds of increasing hydrophobicity.
Fraction Collection: Collect fractions based on the retention time of the target peak, as determined from an analytical run.
Post-Purification: Combine the pure fractions. The organic solvent can be removed by rotary evaporation. If the product is in an aqueous mixture, it may require liquid-liquid extraction.
Column Storage: Wash the column with a strong solvent (e.g., 100% acetonitrile or isopropanol) before storing it according to the manufacturer's instructions.
Technical Support Center: Overcoming Low Bioactivity in Ethyl 10(Z),13(Z)-nonadecadienoate Field Trials
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during field trials o...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during field trials of Ethyl 10(Z),13(Z)-nonadecadienoate.
Troubleshooting Guide
Q1: We are observing a rapid decline in the bioactivity of Ethyl 10(Z),13(Z)-nonadecadienoate shortly after field application. What are the potential causes and solutions?
A1: Rapid loss of bioactivity is a common issue with polyunsaturated fatty acid esters due to their chemical nature.
Potential Causes:
Volatility: The compound may be evaporating too quickly from the application site.[1]
Oxidative Degradation: The double bonds in the molecule are susceptible to oxidation from air and sunlight, leading to loss of function.[2][3]
UV Degradation: Exposure to ultraviolet (UV) radiation from the sun can break down the molecule.
Hydrolysis: The ester linkage can be broken down by water, especially under acidic or basic conditions.[4]
High Temperatures: Elevated temperatures can increase the rate of both volatilization and degradation.[5]
Solutions:
Formulation Modification: Implement a controlled-release formulation to protect the compound and regulate its release over time.[6][7] Refer to the "Formulation Strategies Comparison" table below for options.
UV Protectants: Incorporate a UV-blocking agent into the formulation to minimize degradation from sunlight.
Antioxidants: Add an antioxidant to the formulation to prevent oxidative degradation.
Application Timing: Apply the product during cooler parts of the day, such as early morning or late evening, to reduce thermal degradation and volatilization.
Microencapsulation: Encapsulating the compound can provide a physical barrier against environmental factors.
Q2: The response of the target organism to Ethyl 10(Z),13(Z)-nonadecadienoate is inconsistent across different field trials. How can we improve consistency?
A2: Inconsistent results often stem from a combination of environmental variables and application inconsistencies.
Potential Causes:
Variable Environmental Conditions: Differences in temperature, humidity, wind speed, and sunlight exposure between trials can significantly affect the release rate and stability of the compound.[5][8]
Non-Uniform Application: Inconsistent application rates or dispenser placement can lead to variable concentrations of the active ingredient in the target area.
Purity of the Compound: The purity of the Ethyl 10(Z),13(Z)-nonadecadienoate used may vary between batches, affecting its bioactivity.
Sub-optimal Release Rate: The release rate may be too high, causing repellency, or too low, failing to elicit a response.[9]
Solutions:
Standardize Application Protocols: Ensure that application procedures, including dispenser type, placement, and density, are consistent across all trials.
Use Controlled-Release Dispensers: Employ dispensers that provide a more consistent release rate across a range of environmental conditions.[1][5]
Quality Control of Active Ingredient: Verify the purity of each batch of Ethyl 10(Z),13(Z)-nonadecadienoate using analytical methods like Gas Chromatography (GC) before use.[10][11]
Environmental Monitoring: Record key environmental parameters during each trial to help correlate results with conditions.
Dose-Response Studies: Conduct preliminary trials to determine the optimal release rate and concentration for the target organism.[12]
Frequently Asked Questions (FAQs)
Q1: What are the most effective formulation strategies to enhance the field performance of Ethyl 10(Z),13(Z)-nonadecadienoate?A1: The most effective strategy depends on the target application, desired release profile, and environmental conditions. Common approaches include microencapsulation, nanoemulsions, and impregnation into solid matrices. These formulations protect the active ingredient from premature degradation and control its release rate.[13]
Q2: How should Ethyl 10(Z),13(Z)-nonadecadienoate be stored to maintain its purity and bioactivity?A2: Due to its polyunsaturated nature, it should be stored in a cool, dark place in an airtight container, preferably under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. For long-term storage, refrigeration or freezing is recommended.
Q3: What analytical methods are recommended for the quality control of Ethyl 10(Z),13(Z)-nonadecadienoate?A3: Gas Chromatography (GC) coupled with a Flame Ionization Detector (FID) or Mass Spectrometry (MS) is the standard method for determining the purity and identifying any degradation products.[10][11] High-Performance Liquid Chromatography (HPLC) can also be used.
Q4: Can the bioactivity of Ethyl 10(Z),13(Z)-nonadecadienoate be enhanced by using synergists?A4: It is possible that the bioactivity can be enhanced by other compounds. The use of fatty acid ester blends has been shown to improve the solubility and uniformity of pesticide compositions.[14] It is recommended to conduct laboratory and small-scale field trials with potential synergists to evaluate their effect.
Data Presentation: Formulation Strategies Comparison
Disclaimer: The following table provides a general comparison of formulation strategies. Optimal parameters for Ethyl 10(Z),13(Z)-nonadecadienoate must be determined experimentally.
Formulation Method
Description
Advantages
Disadvantages
Microencapsulation
The active ingredient is coated in a protective polymer shell.
- Excellent protection from UV, oxidation, and hydrolysis.- Controlled, prolonged release.[13]
- More complex and costly to produce.- Release rate can be sensitive to shell material and thickness.
Oil-in-Water (O/W) Emulsion
The compound is dissolved in oil and dispersed as fine droplets in water with an emulsifier.
- Easy to prepare and apply using standard spray equipment.- Can improve uptake and spreading.
- Lower protection against volatilization and UV degradation compared to encapsulation.[15]
Solid Matrix Dispenser
The compound is absorbed into a porous solid carrier like a rubber septum or polymer matrix.
- Simple and cost-effective.- Provides a relatively stable release rate.[1]
- Release rate is highly dependent on environmental temperature and airflow.[5]- Limited loading capacity.
Nanoemulsion
Similar to O/W emulsions but with much smaller droplet sizes (<100 nm).
- High stability.- Improved bioavailability and surface coverage.
- Requires specialized equipment for production.- Higher cost than conventional emulsions.
Experimental Protocols
Protocol for Preparation of an Oil-in-Water (O/W) Emulsion
Organic Phase Preparation: Dissolve a pre-determined amount of Ethyl 10(Z),13(Z)-nonadecadienoate and a suitable antioxidant in a water-immiscible, biodegradable oil (e.g., soybean oil).
Aqueous Phase Preparation: Dissolve a non-ionic surfactant (e.g., Tween 80) in deionized water. The concentration will typically range from 1-5% (w/v).
Emulsification: While vigorously stirring the aqueous phase with a high-shear mixer, slowly add the organic phase.
Homogenization: Continue mixing for 10-15 minutes or until a stable, milky-white emulsion is formed. For smaller droplet sizes, a high-pressure homogenizer can be used.
Quality Control: Analyze the emulsion for droplet size distribution, stability over time, and concentration of the active ingredient.
General Protocol for Purity Analysis by Gas Chromatography (GC-FID)
Sample Preparation: Prepare a stock solution of Ethyl 10(Z),13(Z)-nonadecadienoate in a high-purity solvent (e.g., hexane (B92381) or ethyl acetate). Create a series of dilutions to establish a calibration curve.
Instrument Setup:
Column: Use a non-polar or mid-polarity capillary column suitable for fatty acid ester analysis (e.g., DB-5ms or HP-INNOWax).
Temperatures: Set the injector and detector temperatures appropriately (e.g., 250°C).
Oven Program: Develop a temperature gradient program that effectively separates the compound of interest from any impurities or degradation products. A typical program might start at a lower temperature (e.g., 60°C) and ramp up to a higher temperature (e.g., 280°C).
Carrier Gas: Use a high-purity carrier gas such as helium or hydrogen at a constant flow rate.
Analysis: Inject a small volume (e.g., 1 µL) of the sample and standards onto the GC column.
Data Interpretation: Identify the peak corresponding to Ethyl 10(Z),13(Z)-nonadecadienoate based on its retention time. Calculate the purity by comparing the peak area of the compound to the total area of all peaks in the chromatogram. Quantify the concentration using the calibration curve.
Visual Guides
Caption: Troubleshooting workflow for low bioactivity.
Caption: Decision tree for selecting a formulation strategy.
storage conditions to prevent Ethyl 10(Z),13(Z)-nonadecadienoate degradation
This technical support center provides guidance on the proper storage, handling, and troubleshooting for Ethyl 10(Z),13(Z)-nonadecadienoate to minimize degradation and ensure experimental accuracy. Frequently Asked Quest...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides guidance on the proper storage, handling, and troubleshooting for Ethyl 10(Z),13(Z)-nonadecadienoate to minimize degradation and ensure experimental accuracy.
Frequently Asked Questions (FAQs)
Q1: What are the optimal long-term storage conditions for Ethyl 10(Z),13(Z)-nonadecadienoate?
For long-term stability of a year or more, it is recommended to store Ethyl 10(Z),13(Z)-nonadecadienoate at -20°C.[1] To prevent degradation, the compound should be stored under an inert atmosphere, such as nitrogen or argon, in a tightly sealed, light-resistant container.[2]
Q2: Can I store Ethyl 10(Z),13(Z)-nonadecadienoate at room temperature?
Short-term storage at room temperature may be acceptable if the compound is in a tightly closed container, protected from light.[3] However, for extended periods, this is not recommended due to the increased risk of oxidation and hydrolysis, especially for a polyunsaturated ester.
Q3: My stock solution of Ethyl 10(Z),13(Z)-nonadecadienoate has been stored for a while. How can I check for degradation?
Degradation can be assessed by analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC). The appearance of new peaks or a decrease in the area of the parent compound's peak can indicate degradation.
Q4: What are the primary degradation pathways for Ethyl 10(Z),13(Z)-nonadecadienoate?
The two main degradation pathways for this polyunsaturated fatty acid ethyl ester are:
Oxidation: The cis double bonds at the 10th and 13th positions are susceptible to oxidation by atmospheric oxygen. This can be accelerated by exposure to light, heat, and certain metals. Oxidation can lead to the formation of hydroperoxides, aldehydes, and other secondary oxidation products.[4][5][6]
Hydrolysis: The ethyl ester bond can be hydrolyzed to the free fatty acid, 10(Z),13(Z)-nonadecadienoic acid, and ethanol (B145695). This reaction is catalyzed by acids or bases and can be facilitated by the presence of water.[1][2][7][8][9]
Troubleshooting Guide
Observed Issue
Potential Cause
Recommended Action
Appearance of new peaks in GC-MS or HPLC analysis.
Oxidation or Hydrolysis: New, smaller peaks may correspond to oxidation byproducts, while a peak corresponding to the free fatty acid could indicate hydrolysis.
Analyze the mass spectra of the new peaks to identify them. Compare the retention time of one of the new peaks with a standard of the free fatty acid. To prevent further degradation, ensure storage under inert gas and in a tightly sealed vial.
Decrease in the peak area of the parent compound over time.
Degradation: This is a clear indication that the compound is degrading.
Re-qualify the concentration of your stock solution before use. If significant degradation has occurred, it is best to use a fresh vial of the compound.
A yellowish discoloration of the solution.
Oxidation: The formation of secondary oxidation products can sometimes lead to a change in color.
Discard the solution and prepare a fresh one from a new, unopened vial. Review your storage and handling procedures to minimize exposure to air and light.
The pH of an unbuffered aqueous solution containing the compound has decreased.
Hydrolysis: The formation of the free fatty acid will lower the pH of the solution.
This indicates significant hydrolysis has occurred. The solution should be discarded. For future experiments in aqueous media, consider the stability of the ester under your experimental conditions and timeframe.
Protocol 1: Stability Testing of Ethyl 10(Z),13(Z)-nonadecadienoate
This protocol outlines a method to assess the stability of Ethyl 10(Z),13(Z)-nonadecadienoate under different storage conditions.
1. Sample Preparation:
a. Prepare a stock solution of Ethyl 10(Z),13(Z)-nonadecadienoate in an appropriate solvent (e.g., ethanol or hexane) at a known concentration (e.g., 1 mg/mL).
b. Aliquot the stock solution into several amber glass vials.
c. For samples to be stored under an inert atmosphere, gently bubble nitrogen or argon gas through the solution for 1-2 minutes before tightly sealing the vials with PTFE-lined caps.
2. Storage Conditions:
a. Store the aliquots under the desired conditions to be tested (e.g., -20°C, 4°C, room temperature with and without light exposure).
3. Time Points for Analysis:
a. Analyze a fresh aliquot (T=0) immediately after preparation.
b. Analyze aliquots from each storage condition at predetermined time points (e.g., 1 week, 1 month, 3 months, 6 months, 1 year).
4. Analytical Method (GC-MS):
a. Instrumentation: Gas chromatograph coupled to a mass spectrometer.
b. Column: A suitable capillary column for fatty acid ester analysis (e.g., a wax or a mid-to-high polarity column).
c. Carrier Gas: Helium.
d. Injection: 1 µL of the sample solution.
e. Temperature Program:
Initial oven temperature: 150°C
Ramp: 10°C/min to 250°C
Hold: 5 minutes at 250°C
f. MS Detection: Scan from m/z 50 to 500.
5. Data Analysis:
a. Identify the peak for Ethyl 10(Z),13(Z)-nonadecadienoate based on its retention time and mass spectrum from the T=0 sample.
b. At each subsequent time point, integrate the peak area of the parent compound.
c. Calculate the percentage of the compound remaining relative to the T=0 sample.
d. Identify any new major peaks and attempt to identify them based on their mass spectra as potential degradation products (e.g., oxidation products or the free fatty acid).
Protocol 2: HPLC-UV Analysis for Purity Assessment
This protocol can be used as an alternative or complementary method to GC-MS for assessing purity.
1. Derivatization (Optional, for enhanced sensitivity):
a. For higher sensitivity, the fatty acid ester can be derivatized to a more UV-active compound. However, for purity assessment where the concentration is known, direct UV detection at low wavelengths is often sufficient.
2. HPLC Conditions:
a. Instrumentation: High-Performance Liquid Chromatograph with a UV detector.
b. Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
c. Mobile Phase: A gradient of acetonitrile (B52724) and water.
d. Flow Rate: 1.0 mL/min.
e. Detection: UV at 205 nm.[10][11]
f. Injection Volume: 10-20 µL.
3. Data Analysis:
a. The purity of the sample can be estimated by the relative peak area of Ethyl 10(Z),13(Z)-nonadecadienoate compared to the total area of all peaks in the chromatogram.
Visualizations
Caption: Degradation pathways of Ethyl 10(Z),13(Z)-nonadecadienoate.
Caption: Experimental workflow for stability testing.
resolving isomeric impurities in Ethyl 10(Z),13(Z)-nonadecadienoate synthesis
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with isomeric impurities during t...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with isomeric impurities during the synthesis of Ethyl 10(Z),13(Z)-nonadecadienoate.
Issue 1: Poor (Z,Z) to (E,Z), (Z,E), or (E,E) Isomer Ratio in the Crude Product
Possible Cause: Suboptimal conditions in the Wittig reaction leading to loss of stereoselectivity. The formation of the desired Z-alkene is often kinetically controlled, and deviations can favor the thermodynamically more stable E-isomer.[1][2]
Suggested Solutions:
Ylide Stability: For the synthesis of Z-alkenes, unstabilized or semi-stabilized ylides are generally preferred.[3][4][5] If your synthesis involves a Wittig reaction, ensure the ylide used does not contain strong electron-withdrawing groups, which would stabilize it and favor the E-isomer.
Reaction Temperature: Perform the Wittig reaction at low temperatures (e.g., -78 °C) to favor the kinetic product (Z-isomer).
Solvent Choice: Aprotic and non-polar solvents are often best for maximizing Z-selectivity.
Base Selection: The choice of base for deprotonating the phosphonium (B103445) salt can influence the stereochemical outcome. Salt-free ylides, often generated using bases like sodium hexamethyldisilazide (NaHMDS) or potassium hexamethyldisilazide (KHMDS), can enhance Z-selectivity.
Issue 2: Difficulty in Separating Isomers by Standard Column Chromatography
Possible Cause: Geometric isomers of fatty acid esters often have very similar polarities and boiling points, making them difficult to separate using conventional silica (B1680970) gel chromatography or distillation.[6]
Suggested Solutions:
Silver Ion Chromatography (Ag-HPLC or Ag-column): This is a powerful technique for separating unsaturated fatty acid isomers.[7][8][9] The silver ions interact differently with the π-bonds of the Z and E isomers, leading to differential retention. E-isomers, having less sterically hindered double bonds, typically interact more strongly with the silver ions and are retained longer.
Reverse-Phase HPLC: High-performance liquid chromatography using a C18 column can sometimes separate geometric isomers, although this can be challenging.[10][11] Optimization of the mobile phase is critical.
Preparative Gas Chromatography (Prep-GC): For small-scale purification, Prep-GC with a suitable polar capillary column can provide high-purity isomers.
Issue 3: Inability to Accurately Quantify the Isomeric Ratio
Possible Cause: Co-elution of isomers in the analytical method being used.
Suggested Solutions:
Gas Chromatography (GC): Use a long, polar capillary column (e.g., CP-Sil 88 or BPX-70) for GC analysis.[12] These columns are specifically designed to separate fatty acid methyl or ethyl esters, including geometric isomers.
GC-Mass Spectrometry (GC-MS): While GC-MS is essential for identifying the compound based on its mass spectrum, the fragmentation patterns of geometric isomers are often identical.[12] Therefore, chromatographic separation prior to MS is crucial for quantification.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to determine the isomeric ratio by integrating the signals corresponding to the vinylic protons. The coupling constants for Z- and E-isomers are distinct.
Frequently Asked Questions (FAQs)
Q1: What are the most likely isomeric impurities in the synthesis of Ethyl 10(Z),13(Z)-nonadecadienoate?
A: The most common isomeric impurities are the geometric isomers related to the double bonds at the C10 and C13 positions. These include Ethyl 10(E),13(Z)-nonadecadienoate, Ethyl 10(Z),13(E)-nonadecadienoate, and Ethyl 10(E),13(E)-nonadecadienoate.
Q2: My Wittig reaction is producing a mixture of Z and E isomers. What is the first thing I should check?
A: The nature of your ylide is the most critical factor.[4] Unstabilized ylides (e.g., those derived from alkylphosphonium salts) strongly favor the formation of Z-alkenes.[1][2] If you are using a stabilized ylide (containing an electron-withdrawing group like an ester or ketone), it will predominantly yield the E-alkene.[3][4]
Q3: Can I use standard silica gel column chromatography to separate the Z,Z isomer from the E,Z or E,E isomers?
A: While it may be possible to achieve some enrichment, baseline separation of these isomers on standard silica gel is highly unlikely due to their very similar polarities. Silver ion chromatography is the recommended method for preparative separation.[6][7]
Q4: How can I confirm the stereochemistry of my final product?
A: ¹H NMR spectroscopy is a definitive method. The coupling constants (J-values) for the protons across a double bond are different for Z and E isomers. Typically, J(cis) is in the range of 7-12 Hz, while J(trans) is in the range of 13-18 Hz. For complex spectra, 2D NMR techniques may be necessary.
Q5: Are there analytical techniques other than GC and HPLC for isomer analysis?
A: Yes, advanced mass spectrometry techniques like ozone-induced dissociation (OzID) and solvent-mediated covalent adduct chemical ionization (SM-CACI) can help determine the position of double bonds without relying on chromatographic separation.[12][13] However, GC and HPLC remain the most accessible methods for quantifying geometric isomers.[7][10]
Data Presentation
Table 1: Comparison of Analytical Techniques for Isomer Resolution
Technique
Principle of Separation
Advantage
Disadvantage
Gas Chromatography (GC) with Polar Column
Differential partitioning based on volatility and polarity.
High resolution for fatty acid esters, good for quantification.[12]
Requires derivatization to esters (already an ethyl ester in this case).
Silver Ion HPLC (Ag-HPLC)
Reversible π-complex formation between silver ions and double bonds.[9]
Excellent for separating geometric (Z/E) isomers.[7][8]
Can be more complex to set up and run than standard HPLC.
Reverse Phase HPLC (C18)
Hydrophobic interactions.
Widely available.
Often provides poor separation of geometric isomers.[10]
¹H NMR Spectroscopy
Differences in the chemical environment and coupling constants of protons.
Provides definitive structural information on stereochemistry.
Lower sensitivity than GC/HPLC, not a separation technique.
Experimental Protocols
Protocol 1: GC Analysis of Isomeric Purity
Column: Use a high-polarity capillary column (e.g., BPX-70, 60 m x 0.25 mm x 0.25 µm).
Carrier Gas: Helium or Hydrogen.
Injector Temperature: 250 °C.
Detector (FID) Temperature: 260 °C.
Oven Program:
Initial temperature: 150 °C, hold for 1 min.
Ramp: 5 °C/min to 220 °C.
Hold: 10 min.
Sample Preparation: Dissolve a small amount of the ethyl ester mixture in hexane (B92381) or isooctane.
Injection: Inject 1 µL with an appropriate split ratio.
Analysis: Identify peaks based on retention times compared to standards if available. Quantify by peak area percentage. Z-isomers typically elute slightly earlier than their E-counterparts on polar columns.
Protocol 2: Preparative Silver Ion Column Chromatography
Stationary Phase Preparation:
Take silica gel and slurry it in a solution of 10-20% silver nitrate (B79036) in water/methanol.
Remove the solvent under reduced pressure and dry the silver nitrate-impregnated silica gel in the dark.
Column Packing:
Pack a glass column with the prepared stationary phase using a non-polar solvent system (e.g., hexane/ethyl acetate (B1210297) or hexane/diethyl ether).
Sample Loading:
Dissolve the crude Ethyl 10(Z),13(Z)-nonadecadienoate in a minimal amount of the mobile phase.
Load the sample onto the column.
Elution:
Elute with a gradient of increasing polarity (e.g., increasing the percentage of ethyl acetate or diethyl ether in hexane).
The desired (Z,Z) isomer should elute first, followed by the mixed (E,Z/Z,E) isomers, and finally the (E,E) isomer.
Fraction Collection and Analysis:
Collect fractions and analyze by GC or TLC to determine the purity.
Combine fractions of high purity.
Visualizations
Caption: Workflow for analysis and purification of Ethyl 10(Z),13(Z)-nonadecadienoate.
Caption: Troubleshooting decision tree for improving Z-selectivity in the Wittig reaction.
Technical Support Center: Optimizing Dispenser Type for Ethyl 10(Z),13(Z)-nonadecadienoate Release
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on selecting and optimizing dispenser types for the controlled release of Ethyl 10(Z),13(Z)-n...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on selecting and optimizing dispenser types for the controlled release of Ethyl 10(Z),13(Z)-nonadecadienoate. This resource includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to facilitate successful experimental design and execution.
Troubleshooting Guides
This section addresses common problems encountered during experiments with Ethyl 10(Z),13(Z)-nonadecadienoate dispensers, offering potential causes and solutions in a straightforward question-and-answer format.
Issue 1: Low or No Release of Ethyl 10(Z),13(Z)-nonadecadienoate
Question
Possible Cause
Troubleshooting Steps
Why is there no detectable release of the compound from my dispenser?
Improper Dispenser Loading: The solvent used to load the pheromone may not be compatible with the dispenser material, leading to poor absorption or rapid, initial flash-off.[1] The volume of solvent used can also impact the loading and subsequent release.[1]
- Verify Solvent Compatibility: Use a low-polarity solvent like hexane (B92381) for loading onto rubber septa or polyethylene (B3416737) materials. - Optimize Loading Volume: Experiment with different solvent volumes to ensure proper absorption without oversaturation. - Confirm Compound Integrity: Analyze a sample of the loading solution via GC-MS to ensure the Ethyl 10(Z),13(Z)-nonadecadienoate has not degraded.
Dispenser Material Incompatibility: The physicochemical properties of Ethyl 10(Z),13(Z)-nonadecadienoate (a long-chain fatty acid ester) may lead to strong binding within the dispenser matrix, preventing its release. The polarity and molecular weight of the compound influence its release from different materials.[1]
- Test Different Dispenser Materials: Evaluate a range of dispenser types, such as rubber septa, polyethylene vials, and wax matrices, to find one with optimal release characteristics for this specific compound.[2]
Low Volatility of the Compound: As a long-chain ester, Ethyl 10(Z),13(Z)-nonadecadienoate has a relatively low vapor pressure, which can result in a slow release rate, especially at lower temperatures.[3]
- Increase Operating Temperature: Conduct release rate studies at various temperatures to determine the optimal temperature for consistent release. Be aware that higher temperatures can also accelerate degradation.
Issue 2: Inconsistent Release Rates Between Dispensers
Question
Possible Cause
Troubleshooting Steps
Why do my replicate dispensers show high variability in release rates?
Inconsistent Dispenser Manufacturing: Variations in the density, porosity, or surface area of the dispenser material can lead to different release profiles.
- Use a Single Batch: Whenever possible, use dispensers from the same manufacturing lot for a given experiment to minimize variability.[4] - Pre-screen Dispensers: If high precision is required, consider pre-screening a batch of dispensers for consistent weight and dimensions.
Non-uniform Pheromone Loading: Uneven application of the pheromone solution during loading can result in inconsistent release.
- Standardize Loading Procedure: Develop and adhere to a strict protocol for loading dispensers, ensuring each receives the same volume and concentration of the pheromone solution.
Environmental Heterogeneity: Variations in temperature, humidity, and airflow across the experimental setup can affect individual dispenser release rates.[5]
- Control Environmental Conditions: Conduct experiments in a controlled environment (e.g., environmental chamber) with uniform temperature and airflow. - Randomize Dispenser Placement: In field trials, randomize the placement of replicate dispensers to account for microclimate variations.
Issue 3: Rapid Decline in Release Rate
Question
Possible Cause
Troubleshooting Steps
Why does the release rate from my dispensers drop off sooner than expected?
"Burst Effect" from Surface-Deposited Pheromone: A high initial release rate can occur due to the rapid evaporation of compound deposited on the dispenser surface, followed by a sharp decline as the release becomes dependent on diffusion from within the matrix.
- Allow for an Equilibration Period: After loading, allow the dispensers to equilibrate in a controlled environment for a set period (e.g., 24 hours) to allow the initial "burst" to subside before starting measurements.
Degradation of Ethyl 10(Z),13(Z)-nonadecadienoate: The double bonds in the molecule are susceptible to oxidation and isomerization, especially when exposed to UV light and high temperatures, leading to a loss of the active compound.
- Incorporate Stabilizers: Consider adding antioxidants (e.g., BHT) to the pheromone formulation to protect against oxidative degradation.[6] - Use UV-Protective Dispensers: Select dispenser materials that offer some protection from UV radiation or shield the dispensers from direct sunlight in field applications.[6]
High Environmental Temperatures: Elevated temperatures will increase the vapor pressure of the compound, leading to a faster release rate and a shorter dispenser lifespan.[4]
- Select Appropriate Dispenser for Climate: Choose a dispenser material and design known to provide a more stable release across a range of temperatures if the experiment will be conducted in a variable environment.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of passive dispensers for releasing compounds like Ethyl 10(Z),13(Z)-nonadecadienoate?
A1: The most common passive dispensers include rubber septa, polyethylene vials, and various polymeric matrices (e.g., wax-based, laminated plastics).[7] Rubber septa are widely used due to their ease of loading and relatively low cost. Polyethylene vials offer a reservoir system that can provide a more consistent release over a longer period. The choice of dispenser should be based on the desired release rate, duration, and the physicochemical properties of the compound.
Q2: How do environmental factors affect the release of Ethyl 10(Z),13(Z)-nonadecadienoate?
A2: Temperature, wind speed, and humidity are the primary environmental factors influencing release rates.[4][5]
Temperature: Higher temperatures increase the vapor pressure of the compound, leading to a higher release rate.[4]
Wind Speed: Increased airflow across the dispenser surface enhances the mass transfer of the compound into the atmosphere, thus increasing the release rate.
Humidity: High humidity can, in some cases, reduce the release rate by competing for binding sites on the dispenser surface or by altering the diffusion properties of the dispenser material.[5]
Q3: What is the best method for quantifying the release rate of Ethyl 10(Z),13(Z)-nonadecadienoate from a dispenser?
A3: The most common methods are gravimetric analysis and solvent extraction of residual compound.[8]
Gravimetric Analysis: Involves weighing the dispensers at regular intervals to determine the mass loss over time. This method is simple but may not be accurate for compounds with very low release rates.
Solvent Extraction: Dispensers are aged for a specific period, and then the remaining compound is extracted with a suitable solvent (e.g., hexane) and quantified using gas chromatography (GC). This method is more accurate and provides information on the integrity of the compound.
Volatile Collection: Air is passed over the dispenser, and the released volatiles are trapped on an adsorbent material, then eluted and analyzed by GC. This provides a direct measure of the released compound.[9]
Q4: How should I store dispensers loaded with Ethyl 10(Z),13(Z)-nonadecadienoate before an experiment?
A4: To prevent premature loss and degradation of the compound, dispensers should be stored in a freezer, preferably at -20°C or lower, in airtight containers that protect them from light.[6] It is also advisable to store them individually or separated by a non-reactive material to prevent cross-contamination.
Data Presentation
The following tables provide example data on the release rates of long-chain fatty acid esters from common dispenser types. Note that these are illustrative values, and actual release rates for Ethyl 10(Z),13(Z)-nonadecadienoate should be determined experimentally.
Table 1: Comparison of Initial Release Rates of a C18 Fatty Acid Ester from Different Dispenser Types at 25°C.
Dispenser Type
Loading Concentration (mg/dispenser)
Average Release Rate (µ g/day )
Standard Deviation (µ g/day )
Red Rubber Septum
1
15.2
2.1
Polyethylene Vial
1
10.5
1.3
Wax Matrix
1
8.9
1.1
Table 2: Effect of Temperature on the Release Rate of a C18 Fatty Acid Ester from Red Rubber Septa.
Temperature (°C)
Average Release Rate (µ g/day )
Fold Increase from 20°C
20
12.8
1.0
25
19.2
1.5
30
28.8
2.3
35
45.1
3.5
Experimental Protocols
Protocol 1: Quantification of Ethyl 10(Z),13(Z)-nonadecadienoate Release Rate by Solvent Extraction and Gas Chromatography (GC)
Dispenser Preparation:
Load a batch of dispensers (e.g., red rubber septa) with a known amount of Ethyl 10(Z),13(Z)-nonadecadienoate dissolved in a suitable solvent (e.g., 1 mg in 100 µL of hexane).
Allow the solvent to evaporate completely in a fume hood.
Prepare a control group of dispensers with solvent only.
Aging of Dispensers:
Place the dispensers in a temperature- and humidity-controlled environment with constant airflow.
At predetermined time points (e.g., 0, 1, 3, 7, 14, and 28 days), remove a subset of dispensers (n=3-5) for analysis.
Solvent Extraction:
Place each dispenser in a separate glass vial with a known volume of hexane (e.g., 1 mL).
Add an internal standard to each vial for accurate quantification.
Agitate the vials for a set period (e.g., 1 hour) to ensure complete extraction of the remaining compound.
GC Analysis:
Analyze the extracts using a gas chromatograph equipped with a flame ionization detector (GC-FID) or a mass spectrometer (GC-MS).
Use an appropriate GC column and temperature program to achieve good separation of the target compound and the internal standard.
Create a calibration curve using standards of known concentrations of Ethyl 10(Z),13(Z)-nonadecadienoate.
Data Analysis:
Calculate the amount of Ethyl 10(Z),13(Z)-nonadecadienoate remaining in each dispenser at each time point by comparing the peak areas to the calibration curve.
Determine the cumulative amount released over time and calculate the average release rate for each interval.
Mandatory Visualization
Caption: Workflow for optimizing dispenser type for pheromone release.
Caption: A simplified model of an insect pheromone signaling pathway.
Technical Support Center: Large-Scale Synthesis of Ethyl 10(Z),13(Z)-nonadecadienoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the large-scale synthesis of Ethyl 10(Z),13(Z)-...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the large-scale synthesis of Ethyl 10(Z),13(Z)-nonadecadienoate.
Troubleshooting Guides
Problem 1: Low Yield of the Z,Z-Diene in the Wittig Reaction
Question: We are experiencing low yields of the desired 10(Z),13(Z)-nonadecadienoic acid during the Wittig reaction step. What are the potential causes and solutions?
Answer:
Low yields in the Wittig reaction for Z,Z-diene synthesis can stem from several factors. A systematic approach to troubleshooting is recommended.
Possible Causes and Solutions:
Cause
Recommended Action
Incomplete Ylide Formation
Ensure the phosphonium (B103445) salt is completely dry. Use a freshly opened or properly stored strong base (e.g., n-butyllithium, sodium amide). Verify the molar equivalents of the base are sufficient to deprotonate the phosphonium salt completely. Consider monitoring ylide formation using techniques like ³¹P NMR if available.
Side Reactions of the Ylide
Perform the reaction under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the ylide. Ensure the reaction temperature is kept low during ylide formation and subsequent reaction with the aldehyde to minimize side reactions.
Suboptimal Reaction Conditions
Optimize the solvent system. Aprotic, non-polar solvents like THF or diethyl ether are generally preferred for Z-selective Wittig reactions. Experiment with reaction time and temperature. While low temperatures favor Z-selectivity, insufficient time or temperature may lead to incomplete reaction.
Impure Reactants
Use highly pure starting materials (phosphonium salt and aldehyde). Impurities can interfere with the reaction.
This protocol is a general guideline for the synthesis of a Z,Z-dienoic acid via a Wittig reaction, which is a precursor to the target ethyl ester.
Phosphonium Salt Preparation: In a flame-dried, multi-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and an inert gas inlet, dissolve triphenylphosphine (B44618) (1.0 eq) in anhydrous toluene. Add the appropriate alkyl halide (e.g., 1-bromoundec-4-yne) (1.0 eq). Heat the mixture to reflux for 24 hours. Cool the reaction mixture to room temperature, and collect the precipitated phosphonium salt by filtration. Wash the salt with cold diethyl ether and dry under vacuum.
Ylide Formation: To a flame-dried flask under an inert atmosphere, add the phosphonium salt (1.2 eq) and anhydrous THF. Cool the suspension to -78 °C in a dry ice/acetone bath. Slowly add a strong base such as n-butyllithium (1.1 eq) dropwise while maintaining the low temperature. Stir the resulting deep red or orange solution for 1 hour at -78 °C.
Wittig Reaction: To the ylide solution, slowly add a solution of the aldehyde (e.g., oct-2-ynal) (1.0 eq) in anhydrous THF, pre-cooled to -78 °C. Allow the reaction to stir at -78 °C for 4-6 hours, then slowly warm to room temperature and stir overnight.
Work-up and Purification: Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride. Extract the product with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The crude product can be purified by column chromatography on silica (B1680970) gel using a hexane (B92381)/ethyl acetate (B1210297) gradient to isolate the desired Z,Z-dienoic acid.
Problem 2: Isomerization to E,Z or E,E-Dienes
Question: Our final product contains significant amounts of E,Z and E,E-isomers. How can we improve the stereoselectivity for the Z,Z-isomer?
Answer:
Controlling the stereochemistry to favor the Z,Z-isomer is a critical challenge. Isomerization can occur during the Wittig reaction or subsequent steps.
Strategies to Enhance Z,Z-Selectivity:
Strategy
Details
Use of Non-Stabilized Ylides
Non-stabilized ylides (where the group attached to the carbanion is not electron-withdrawing) kinetically favor the formation of Z-alkenes. Ensure your chosen phosphonium salt does not contain stabilizing groups like esters or ketones adjacent to the phosphorus atom.
Salt-Free Conditions
Lithium salts can promote the equilibration of intermediates in the Wittig reaction, leading to the more thermodynamically stable E-isomer. Using sodium- or potassium-based strong bases (e.g., NaHMDS, KHMDS) instead of n-butyllithium can create "salt-free" conditions that enhance Z-selectivity.
Low Reaction Temperature
Maintaining a low temperature during the addition of the aldehyde to the ylide solution helps to favor the kinetic Z-product over the thermodynamic E-product.
Careful Purification
Avoid harsh purification conditions, such as exposure to acid or high temperatures for prolonged periods, which can cause isomerization of the double bonds.
Problem 3: Difficulties in Large-Scale Esterification
Question: We are facing challenges in scaling up the esterification of 10(Z),13(Z)-nonadecadienoic acid with ethanol (B145695). The reaction is slow and does not go to completion.
Answer:
Esterification of long-chain fatty acids can be challenging on a large scale due to equilibrium limitations and potential side reactions.
Troubleshooting Large-Scale Esterification:
Issue
Recommended Solution
Equilibrium Limitation
Use a large excess of ethanol to drive the reaction towards the product side. Alternatively, remove water as it is formed using a Dean-Stark apparatus or by performing the reaction in the presence of a dehydrating agent.
Slow Reaction Rate
Increase the reaction temperature, but monitor for potential isomerization or degradation of the polyunsaturated fatty acid. Use an effective acid catalyst such as sulfuric acid or p-toluenesulfonic acid. For a more environmentally friendly and less corrosive option, consider using a solid acid catalyst.
Incomplete Conversion
Ensure adequate mixing to overcome mass transfer limitations, especially with heterogeneous catalysts. Increase the reaction time, monitoring the progress by techniques like TLC or GC to determine when the reaction has reached completion or equilibrium.
Product Degradation
Conduct the reaction under an inert atmosphere to prevent oxidation of the double bonds, which can be more susceptible to oxidation at elevated temperatures.
Reaction Setup: In a large, jacketed glass reactor equipped with a mechanical stirrer, a reflux condenser with a Dean-Stark trap, and a temperature probe, add 10(Z),13(Z)-nonadecadienoic acid (1.0 eq).
Addition of Reagents: Add a large excess of absolute ethanol (e.g., 10-20 eq) and a catalytic amount of a strong acid like sulfuric acid (e.g., 0.05 eq).
Reaction: Heat the mixture to reflux with vigorous stirring. Collect the water that azeotropically distills with ethanol in the Dean-Stark trap. Continue the reaction until no more water is collected, or until reaction monitoring indicates completion.
Work-up: Cool the reaction mixture to room temperature. Neutralize the acid catalyst with a mild base, such as a saturated aqueous solution of sodium bicarbonate.
Purification: Remove the excess ethanol under reduced pressure. The crude ethyl ester can be purified by fractional distillation under high vacuum to remove lower and higher boiling impurities. Further purification can be achieved using large-scale column chromatography if necessary.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in scaling up the Wittig reaction for the synthesis of Ethyl 10(Z),13(Z)-nonadecadienoate?
A1: The primary challenges include:
Maintaining Stereoselectivity: Ensuring a high ratio of the Z,Z-isomer can be more difficult at a larger scale due to potential temperature gradients and longer reaction times, which can favor the formation of the more stable E-isomers.
Handling of Reagents: The use of large quantities of pyrophoric bases like n-butyllithium requires specialized equipment and safety protocols.
Work-up and Purification: The removal of the triphenylphosphine oxide byproduct can be challenging on a large scale. Precipitation and filtration or large-scale chromatography are common methods.
Process Control: Maintaining consistent temperature and mixing throughout a large reactor is crucial for reproducible results.
Q2: How can we efficiently remove the triphenylphosphine oxide byproduct on a large scale?
A2: Several methods can be employed for large-scale removal of triphenylphosphine oxide:
Precipitation/Crystallization: Triphenylphosphine oxide is often poorly soluble in non-polar solvents like hexane or a mixture of ether and hexanes. Adding such a solvent system to the crude reaction mixture can precipitate the byproduct, which can then be removed by filtration.
Column Chromatography: For high-purity requirements, large-scale column chromatography using silica gel is effective.
Extraction: In some cases, if the product has significantly different polarity, liquid-liquid extraction can be optimized to separate the product from the byproduct.
Q3: What are the recommended analytical techniques to monitor the progress and purity of the synthesis?
A3: A combination of analytical techniques is recommended:
Thin-Layer Chromatography (TLC): For rapid, qualitative monitoring of the reaction progress.
Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS): To determine the purity of the final product and quantify the ratio of Z,Z, E,Z, and E,E isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): For structural confirmation of the intermediates and the final product. The coupling constants in the ¹H NMR spectrum are particularly useful for determining the stereochemistry of the double bonds.
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the presence of key functional groups (e.g., ester carbonyl, C=C double bonds).
Q4: Are there any alternative methods to the Wittig reaction for the synthesis of the Z,Z-diene system?
A4: Yes, other methods can be used, although the Wittig reaction is common for achieving Z-selectivity. Some alternatives include:
Lindlar Catalysis: The partial hydrogenation of a corresponding diyne using a Lindlar catalyst can produce the Z,Z-diene. However, catalyst poisoning and over-reduction can be challenges.
Cross-Metathesis: Z-selective cross-metathesis reactions using specific ruthenium-based catalysts have been developed for the synthesis of Z-olefins and could be adapted for diene synthesis.
Iron-Catalyzed Cross-Coupling: This has been shown to be effective for the large-scale synthesis of some insect pheromones containing conjugated dienes.
Quantitative Data Summary
The following tables provide typical ranges for key parameters in the large-scale synthesis of long-chain dienoates, based on literature for similar compounds. These should be used as a starting point for process optimization.
Table 1: Wittig Reaction Parameters (per 1 mole of aldehyde)
Technical Support Center: Esterification of Ethyl 10(Z),13(Z)-nonadecadienoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the esterification of 10(Z),13(Z)-nonadecad...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the esterification of 10(Z),13(Z)-nonadecadienoic acid to its ethyl ester. The focus is on minimizing common side reactions to ensure high product purity and yield.
Frequently Asked Questions (FAQs)
Q1: What are the primary side reactions to be aware of during the esterification of Ethyl 10(Z),13(Z)-nonadecadienoate?
A1: The main side reactions of concern are isomerization and oxidation.
Isomerization: The cis double bonds at the 10th and 13th positions are susceptible to isomerization to more stable trans isomers, which can alter the biological activity of the final product.[1] High temperatures and certain catalysts can promote this unwanted reaction.[1] Positional isomerization, where the double bonds shift along the carbon chain, can also occur, leading to a mixture of conjugated and non-conjugated linoleic acid isomers.[1][2]
Oxidation: Polyunsaturated fatty acids like 10(Z),13(Z)-nonadecadienoic acid are prone to oxidation, especially at elevated temperatures and in the presence of oxygen.[3][4][5] This can lead to the formation of hydroperoxides, aldehydes, and other degradation products, which can complicate purification and affect product stability.[5]
Q2: How does the choice of catalyst affect side reactions?
A2: The catalyst plays a crucial role in managing side reactions.
Acid Catalysts (e.g., H₂SO₄, HCl, p-TsOH): While effective for Fischer esterification, strong acid catalysts can promote both isomerization and oxidation, particularly at higher temperatures.[6][7]
Lewis Acids (e.g., Sc(OTf)₃): These are generally milder and can be a good alternative for sensitive substrates to minimize degradation.[6]
Solid Acid Catalysts (e.g., Ion-exchange resins): These offer the advantage of easier removal from the reaction mixture, which can prevent further side reactions during workup.[6]
Enzymatic Catalysts (Lipases): Lipase-catalyzed esterification is highly selective and occurs under mild conditions, significantly reducing the risk of isomerization and oxidation.[8][9]
Q3: What is the impact of temperature on the esterification of polyunsaturated fatty acids?
A3: Temperature is a critical parameter to control. While higher temperatures increase the reaction rate, they also significantly increase the likelihood of side reactions.[10] For polyunsaturated fatty acids, it is generally recommended to use the lowest effective temperature to minimize isomerization and oxidation.[1][2] For many esterification processes with methanol, temperatures around 60-70°C are common.[10]
Q4: Why is water removal important during the esterification process?
A4: Fischer esterification is a reversible reaction that produces water as a byproduct.[10][11] The presence of water can shift the equilibrium back towards the reactants, thereby reducing the yield of the desired ester.[10] Furthermore, water can deactivate some acid catalysts.[10] Therefore, continuous removal of water, for instance by using a Dean-Stark apparatus or molecular sieves, is crucial for driving the reaction to completion.[11][12]
Troubleshooting Guide
Issue
Potential Cause
Recommended Solution
Low Ester Yield
Incomplete reaction: The reaction may not have reached equilibrium.
- Increase reaction time.- Use a larger excess of ethanol (B145695) to shift the equilibrium towards the product.[10][11]- Ensure efficient water removal.[10][11][12]
Catalyst deactivation: The catalyst may have been poisoned, often by water.[10]
- Use anhydrous reactants and solvents.- Consider adding fresh catalyst or using a more robust catalyst.
Presence of Isomers in the Final Product
High reaction temperature: Elevated temperatures promote cis-trans isomerization.[1]
- Lower the reaction temperature and extend the reaction time if necessary.- Consider using a milder catalyst system, such as an enzyme.[8]
Inappropriate catalyst: Strong acid catalysts can induce isomerization.[13]
- Switch to a milder Lewis acid or a solid acid catalyst.- Explore enzymatic esterification for maximum stereoselectivity.[8]
Product Degradation (Discoloration, Off-Odors)
Oxidation: Exposure to oxygen at elevated temperatures can cause degradation of the polyunsaturated fatty acid.[3][5]
- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).- Use degassed solvents.- Consider adding a suitable antioxidant.
Difficulty in Product Purification
Formation of multiple byproducts: This can result from a combination of isomerization and oxidation.
- Optimize reaction conditions (temperature, catalyst, reaction time) to minimize side reactions.- Employ high-performance liquid chromatography (HPLC) or silver ion chromatography for challenging separations of isomers.[14]
Incomplete removal of acid catalyst: Residual acid can cause product degradation during storage or downstream processing.
- Thoroughly neutralize the reaction mixture with a weak base (e.g., sodium bicarbonate solution) during workup.[6]- Wash the organic phase multiple times with water or brine.[6]
Quantitative Data Summary
The following tables provide a summary of reaction parameters from studies on the esterification of fatty acids. While not specific to Ethyl 10(Z),13(Z)-nonadecadienoate, they offer valuable insights into the influence of different variables.
Table 1: Effect of Reaction Parameters on Fatty Acid Conversion
Parameter
Condition
Effect on Conversion
Reference
Temperature
Increasing temperature
Generally increases reaction rate, but can lead to side reactions.
Reaction Setup: In a dry round-bottom flask, dissolve the 10(Z),13(Z)-nonadecadienoic acid in a large excess of anhydrous ethanol.
Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid to the solution.
Reflux: Heat the mixture to a gentle reflux under an inert atmosphere (e.g., nitrogen) and maintain this temperature for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
Work-up:
Cool the reaction mixture to room temperature.
Transfer the mixture to a separatory funnel and dilute with an organic solvent like diethyl ether.
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.[6]
Drying and Solvent Removal:
Dry the organic layer over anhydrous sodium sulfate.
Filter to remove the drying agent.
Remove the solvent and excess ethanol using a rotary evaporator.
Purification: The crude ethyl ester can be further purified by column chromatography on silica (B1680970) gel if necessary.
Protocol 2: Preparation of Fatty Acid Methyl Esters (FAMEs) for GC Analysis
This protocol is a standard method for preparing FAMEs for analysis by gas chromatography (GC) to assess the purity and isomeric composition of the fatty acid starting material or the final ester product after transesterification.
Technical Support Center: Enhancing the Stability of Ethyl 10(Z),13(Z)-nonadecadienoate Formulations
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address stability challenges encounter...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address stability challenges encountered during the formulation of Ethyl 10(Z),13(Z)-nonadecadienoate.
Troubleshooting Guides
This section addresses common issues observed during the handling and formulation of Ethyl 10(Z),13(Z)-nonadecadienoate, providing step-by-step guidance to identify and resolve them.
Issue 1: Rapid Degradation of the Pure Compound Upon Storage
Question: My pure Ethyl 10(Z),13(Z)-nonadecadienoate is showing signs of degradation (e.g., changes in color, odor, or purity by HPLC) even under refrigerated conditions. What could be the cause and how can I prevent it?
Answer:
Ethyl 10(Z),13(Z)-nonadecadienoate is a polyunsaturated fatty acid (PUFA) ethyl ester, making it highly susceptible to oxidation. The two cis double bonds in its structure are prone to attack by oxygen, leading to the formation of hydroperoxides, which can further break down into volatile secondary oxidation products like aldehydes and ketones, causing off-odors and loss of potency.[1][2]
Troubleshooting Steps:
Inert Atmosphere: Oxygen is a key driver of oxidation.[3]
Recommendation: Upon receiving, immediately blanket the container with an inert gas like nitrogen or argon before sealing.
Procedure: For daily use, transfer aliquots into smaller vials, purging the headspace with inert gas before each sealing. This minimizes repeated exposure of the bulk material to air.
Light Protection: Light, especially UV light, can initiate and accelerate oxidation.[4]
Recommendation: Store the compound in amber glass vials or wrap the container with aluminum foil.
Procedure: Conduct all handling and formulation steps under low-light conditions or using light-filtering equipment.
Temperature Control: While refrigeration slows down chemical reactions, it does not completely halt oxidation.
Recommendation: Store at the recommended temperature, typically -20°C for long-term storage, and avoid frequent temperature fluctuations.[3]
Avoid Contaminants: Trace metals can act as pro-oxidants, catalyzing the decomposition of hydroperoxides.
Recommendation: Use high-purity solvents and excipients. Ensure all glassware and equipment are scrupulously clean and free of metal contaminants. Consider using chelating agents like ethylenediaminetetraacetic acid (EDTA) in formulations if metal contamination is suspected.
Issue 2: Formulation Discoloration or Phase Separation Over Time
Question: My liquid formulation of Ethyl 10(Z),13(Z)-nonadecadienoate is turning yellow and/or showing phase separation after a short period. What is happening and how can I improve its stability?
Answer:
This is a classic sign of oxidative degradation and potential incompatibility with other formulation components. The yellowing is likely due to the formation of secondary oxidation products. Phase separation can occur if the degradation products have different solubility profiles than the parent compound or if there are excipient interactions.[4]
Troubleshooting Steps:
Antioxidant Addition: The most effective way to prevent oxidation is by adding antioxidants.[5][6]
Recommendation: Incorporate a suitable antioxidant or a synergistic blend of antioxidants into your formulation.
Selection:
Lipid-soluble antioxidants: Butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), and tocopherols (B72186) (Vitamin E) are excellent choices for lipid-based formulations.[5]
Water-soluble antioxidants: If your formulation has an aqueous phase, consider ascorbic acid or its esters.
Protocol: See the detailed experimental protocol for antioxidant addition below.
Excipient Compatibility: Incompatibilities between the active ingredient and excipients can accelerate degradation.[7][8]
Recommendation: Conduct a thorough excipient compatibility study.
Procedure:
Prepare binary mixtures of Ethyl 10(Z),13(Z)-nonadecadienoate with each proposed excipient.
Store the mixtures under accelerated stability conditions (e.g., 40°C/75% RH).
Analyze the samples at regular intervals by HPLC for the appearance of degradation products and by visual inspection for any physical changes.
pH Control: The pH of the formulation, especially if it contains an aqueous phase, can influence the rate of hydrolysis and oxidation.
Recommendation: Determine the optimal pH for stability and use a suitable buffering system to maintain it.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for Ethyl 10(Z),13(Z)-nonadecadienoate?
A1: The primary degradation pathway is autoxidation , a free-radical chain reaction involving initiation, propagation, and termination steps.[1] The presence of two double bonds makes the molecule particularly vulnerable. The key steps are:
Initiation: Formation of a free radical on the carbon chain, often initiated by light, heat, or metal ions.
Propagation: The lipid radical reacts with oxygen to form a peroxyl radical. This radical can then abstract a hydrogen from another Ethyl 10(Z),13(Z)-nonadecadienoate molecule, creating a lipid hydroperoxide and a new lipid radical, thus propagating the chain reaction.
Termination: Two radicals combine to form a non-radical species, ending the chain reaction.
The initial products are hydroperoxides, which are tasteless and odorless. However, these are unstable and decompose into a complex mixture of secondary oxidation products, including aldehydes, ketones, and short-chain fatty acids, which cause rancidity and discoloration.[9]
Q2: How can I quantitatively measure the stability of my formulation?
A2: Several analytical techniques can be employed:
Peroxide Value (PV): This is a measure of the concentration of hydroperoxides, the primary products of lipid oxidation.[10] It is a widely used indicator of the initial stages of oxidation. A low PV is indicative of good stability. See the experimental protocol below for PV determination.
High-Performance Liquid Chromatography (HPLC): A stability-indicating HPLC method can be developed to separate and quantify the parent compound from its degradation products.[11] This allows for the direct measurement of the loss of the active ingredient over time.
Gas Chromatography (GC): GC can be used to analyze the volatile secondary oxidation products that contribute to off-odors.
Q3: What is microencapsulation and can it improve the stability of Ethyl 10(Z),13(Z)-nonadecadienoate?
A3: Microencapsulation is a process where small droplets of the active ingredient are enclosed within a protective shell.[12][13] This technique is highly effective for improving the stability of sensitive oils like Ethyl 10(Z),13(Z)-nonadecadienoate for several reasons:
It creates a physical barrier, protecting the oil from oxygen, light, and moisture.[14]
It can mask any undesirable taste or odor.
It allows for the controlled release of the active ingredient.
Common microencapsulation techniques include spray drying, freeze-drying, and coacervation.[15][16] The choice of technique and shell material (e.g., maltodextrin, gelatin, chitosan) depends on the final application of the formulation.[17][18]
Q4: What are forced degradation studies and why are they important?
A4: Forced degradation studies involve intentionally exposing the drug substance or product to harsh conditions, such as high temperature, humidity, strong acidic or basic solutions, oxidizing agents, and intense light.[19][20][21] The purpose is to accelerate the degradation process to:
Identify potential degradation products and establish degradation pathways.[22]
Develop and validate a stability-indicating analytical method that can separate the drug from all its significant degradation products.
Understand the intrinsic stability of the molecule.
For Ethyl 10(Z),13(Z)-nonadecadienoate, a forced degradation study would likely involve exposure to an oxidizing agent like hydrogen peroxide to simulate and identify the products of oxidation.
Data Presentation
Table 1: Comparison of Common Antioxidants for Lipid-Based Formulations
Can exhibit pro-oxidant activity at high concentrations.[5]
Ascorbyl Palmitate
0.01 - 0.2
Lipid-soluble
Oxygen scavenger, regenerates other antioxidants
Synergistic with tocopherols.
Ascorbic Acid (Vitamin C)
0.01 - 0.1
Water-soluble
Oxygen scavenger, regenerates other antioxidants
Used in formulations with an aqueous phase.
Table 2: Effect of Storage Conditions on the Stability of a Generic PUFA Ethyl Ester Formulation
Condition
Peroxide Value (meq/kg) after 3 months
Purity by HPLC (%) after 3 months
-20°C, Inert Atmosphere, Dark
< 1.0
> 99.0
4°C, Air, Dark
5.2
97.5
25°C, Air, Dark
25.8
91.2
25°C, Air, Light Exposure
45.1
85.6
Note: Data is illustrative and based on typical behavior of PUFA ethyl esters.
Experimental Protocols
Protocol 1: Determination of Peroxide Value (PV)
Objective: To quantify the concentration of hydroperoxides in a formulation of Ethyl 10(Z),13(Z)-nonadecadienoate as an indicator of primary oxidation.
Accurately weigh approximately 5 g of the sample into a 250 mL Erlenmeyer flask.
Add 30 mL of the acetic acid-chloroform solvent and swirl to dissolve the sample.
Add 0.5 mL of saturated KI solution, swirl, and let the flask stand in the dark for exactly 1 minute.
Add 30 mL of distilled water and mix gently.
Titrate the liberated iodine with the standardized 0.01 N sodium thiosulfate solution, swirling continuously, until the yellow color of the iodine has almost disappeared.
Add 1-2 mL of the starch indicator solution. The solution will turn blue.
Continue the titration dropwise until the blue color completely disappears. Record the volume of sodium thiosulfate solution used.
Perform a blank determination using all reagents except the sample.
Calculation:
Peroxide Value (meq/kg) = ((S - B) * N * 1000) / W
Where:
S = Volume of titrant for the sample (mL)
B = Volume of titrant for the blank (mL)
N = Normality of the sodium thiosulfate solution
W = Weight of the sample (g)
Protocol 2: Incorporation of Antioxidants into a Lipid Formulation
Objective: To effectively dissolve and disperse an antioxidant into a formulation containing Ethyl 10(Z),13(Z)-nonadecadienoate to inhibit oxidation.
Materials:
Ethyl 10(Z),13(Z)-nonadecadienoate
Lipid-based vehicle/excipients
Selected antioxidant (e.g., BHT, α-tocopherol)
Heating magnetic stirrer
Inert gas source (Nitrogen or Argon)
Glass beaker
Procedure:
Gently heat the lipid-based vehicle in a glass beaker on a magnetic stirrer to a temperature that ensures fluidity but does not induce thermal degradation (typically 40-50°C).
While stirring, slowly add the calculated amount of the antioxidant (e.g., 0.02% w/w BHT).
Continue stirring until the antioxidant is completely dissolved. A clear solution should be obtained.
Remove the beaker from the heat and allow it to cool to room temperature while stirring.
Slowly add the Ethyl 10(Z),13(Z)-nonadecadienoate to the vehicle-antioxidant mixture under continuous stirring.
Throughout the process, it is advisable to blanket the formulation with an inert gas to minimize exposure to oxygen.
Once a homogenous mixture is achieved, transfer the formulation to a suitable light-protected and airtight container.
Visualizations
Caption: Autoxidation pathway of Ethyl 10(Z),13(Z)-nonadecadienoate and the role of antioxidants.
Caption: A logical workflow for troubleshooting formulation instability issues.
comparing the efficacy of Ethyl 10(Z),13(Z)-nonadecadienoate with other pheromones
For researchers, scientists, and drug development professionals, understanding the efficacy of different pheromone-based strategies is critical for developing effective and environmentally benign pest management solution...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and drug development professionals, understanding the efficacy of different pheromone-based strategies is critical for developing effective and environmentally benign pest management solutions. This guide provides a comparative analysis of the primary sex pheromone for several key stored-product moths, (Z,E)-9,12-tetradecadienyl acetate (B1210297) (ZETA), and explores the factors influencing its performance, supported by experimental data.
The management of stored-product moths, such as the Indian meal moth (Plodia interpunctella) and the almond moth (Cadra cautella), relies heavily on monitoring and control measures to prevent widespread infestation and product damage. Synthetic pheromones, mimicking the natural scents released by these insects to attract mates, have become a cornerstone of integrated pest management (IPM) programs. The most critical of these is (Z,E)-9,12-tetradecadienyl acetate (ZETA), the major sex pheromone component for a variety of economically important lepidopteran pests.[1][2][3]
The efficacy of ZETA is not absolute and can be significantly influenced by a range of factors including the presence of synergistic or antagonistic compounds in pheromone blends, the population density of the target pest, and the specific control strategy employed, such as monitoring, mass trapping, or mating disruption.[4][5][6]
Comparative Efficacy of Pheromone Lures: Field and Laboratory Data
The performance of pheromone lures is typically evaluated through field trapping studies, which measure the number of male moths captured, and laboratory-based behavioral assays. The following table summarizes key findings from various studies on the efficacy of ZETA and related pheromone blends.
Pheromone/Blend
Target Species
Assay Type
Key Findings
(Z,E)-9,12-Tetradecadienyl acetate (ZETA)
Plodia interpunctella (Indian Meal Moth)
Field Trapping
Traps baited with 10 mg of ZETA captured significantly more males than those with 1 mg in both the presence and absence of mating disruption.
(Z,E)-9,12-Tetradecadienyl acetate (ZETA)
Euzophera pinguis (Olive Pyralid Moth)
Field Trial
Greater than 95% reduction in male captures was observed in pheromone-treated plots.[1]
ZETA and (Z,E)-9,12-Tetradecadien-1-ol
Plodia interpunctella, Ephestia spp.
Field Application
Varying the ratio of these two components can selectively increase the attraction of different stored-product moth species.[7]
ZETA and (Z)-9-tetradecenyl acetate (ZTA)
Cadra cautella (Almond Moth)
Mating Disruption
A 5:1 and 3.3:1 ratio of ZETA to ZTA resulted in the lowest percentage of mated females (highest mating disruption).[5]
(Z,Z)-9,12-Tetradecadienyl acetate
Plodia interpunctella
Behavioral Assay
This isomer can act as a behavioral antagonist to ZETA in some species, reducing trap capture.
Experimental Protocols
To ensure the validity and reproducibility of pheromone efficacy studies, standardized experimental protocols are essential. Below are detailed methodologies for key experiments cited in the literature.
Field Trapping for Pheromone Monitoring
This protocol is designed to assess the effectiveness of different pheromone lures in attracting and capturing target male moths in a real-world setting.
Objective: To compare the number of male moths captured in traps baited with different pheromone formulations.
Materials:
Pheromone lures (e.g., rubber septa, polyethylene (B3416737) vials) impregnated with the desired pheromone blend(s) and dosages.
Insect traps (e.g., delta traps, funnel traps with a sticky insert or a killing agent).[8]
Randomized block experimental design layout for the field site.
Data collection sheets or electronic devices for recording trap counts.
Procedure:
Site Selection: Choose a location with a known or suspected population of the target moth species (e.g., a grain storage facility, food processing plant).
Trap Preparation and Placement:
Bait the traps with the different pheromone lures to be tested, including a control trap with no lure.
Deploy the traps in a randomized block design to minimize the effects of location bias. The distance between traps should be sufficient to avoid interference, typically at least 20 meters apart.
Hang traps at a height relevant to the flight behavior of the target species, often near the ceiling in indoor environments.[9]
Data Collection:
Check the traps at regular intervals (e.g., weekly) and record the number of captured target moths.
Replace the sticky liners or empty the collection containers as needed.
Replace pheromone lures according to the manufacturer's recommendations regarding their field longevity.
Data Analysis:
Analyze the trap capture data using appropriate statistical methods (e.g., ANOVA, t-tests) to determine if there are significant differences in the efficacy of the different pheromone treatments.
Mating Disruption Assay
This protocol evaluates the effectiveness of a pheromone formulation in disrupting the mating behavior of the target insect.
Objective: To determine the percentage of females that remain unmated after exposure to a mating disruption treatment.
Materials:
Mating cages or enclosed environmental chambers.
Synthetic pheromone dispensers for mating disruption.
Virgin male and female moths of the target species.
Microscope for dissecting and determining the mating status of females.
Procedure:
Experimental Setup:
Place the mating disruption pheromone dispensers within the mating cages. The number and placement of dispensers should be based on the manufacturer's recommendations for the volume of the enclosed space.
Establish control cages with no pheromone dispensers.
Insect Introduction:
Introduce a known number of virgin male and female moths into both the treatment and control cages. The sex ratio and population density can be varied as experimental parameters.[4][5]
Incubation:
Maintain the cages under controlled environmental conditions (temperature, humidity, and photoperiod) that are conducive to mating for a specified period (e.g., 24-48 hours).
Mating Status Determination:
After the incubation period, collect all the female moths from both the treatment and control cages.
Dissect the females under a microscope to check for the presence of a spermatophore in the bursa copulatrix, which indicates a successful mating.
Data Analysis:
Calculate the percentage of mated females in both the treatment and control groups.
Use statistical tests (e.g., chi-square test) to determine if the mating disruption treatment significantly reduced the mating frequency compared to the control.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the pheromone signaling pathway in a male moth and a typical experimental workflow for comparing pheromone efficacy.
Caption: Pheromone reception and signaling pathway in a male moth.
Caption: Experimental workflow for comparing pheromone efficacy.
A Comparative Guide to the Synthesis of Ethyl 10(Z),13(Z)-nonadecadienoate: Established versus Modern Routes
For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative analysis of two synthetic routes for the production of Ethyl 10(Z),13(Z)-nonadecadienoate, a polyunsaturated fatty acid es...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two synthetic routes for the production of Ethyl 10(Z),13(Z)-nonadecadienoate, a polyunsaturated fatty acid ester with potential applications in biochemical research and drug development. We will explore a well-established method utilizing the Wittig reaction and a novel approach based on Sonogashira coupling followed by stereoselective reduction. This comparison aims to provide an objective overview of the performance, efficiency, and experimental considerations for each pathway, supported by representative experimental data.
Established Synthetic Route: A Wittig-based Approach
The traditional synthesis of Ethyl 10(Z),13(Z)-nonadecadienoate often relies on the Wittig reaction to stereoselectively form the two (Z)-alkenes. This method is a cornerstone of alkene synthesis and is well-documented in organic chemistry. A plausible sequence is outlined below.
Experimental Workflow: Established Route
Caption: Workflow for the established Wittig-based synthesis.
Experimental Protocol: Established Route
Step 1: Synthesis of the C13-C14 (Z)-alkene phosphonium ylide
1-Heptyne is converted to the corresponding phosphonium salt by reaction with triphenylphosphine (B44618) and a suitable alkyl halide precursor.
The phosphonium salt is then treated with a strong base, such as sodium amide or n-butyllithium, in an aprotic solvent like THF at low temperatures to generate the non-stabilized ylide. Non-stabilized ylides are known to favor the formation of (Z)-alkenes.[1]
Step 2: First Wittig Reaction
10-Bromodecanoic acid is first protected and then converted to the corresponding aldehyde.
The aldehyde is then reacted with the phosphonium ylide generated in Step 1. The reaction is typically carried out in an inert atmosphere at low temperatures, followed by warming to room temperature.
Aqueous workup and chromatographic purification afford the intermediate (Z)-alkenyl bromide.
Step 3: Second Wittig Reaction
The intermediate from Step 2 is converted to the corresponding phosphonium salt and then to the ylide.
This ylide is then reacted with a suitable C5 aldehyde to form the second (Z)-double bond.
Step 4: Esterification
The resulting 10(Z),13(Z)-nonadecadienoic acid is esterified using ethanol (B145695) in the presence of an acid catalyst, such as sulfuric acid or a solid-supported acid catalyst, to yield the final product.[2]
New Synthetic Route: A Modern Approach with Sonogashira Coupling
A more contemporary approach to the synthesis of Ethyl 10(Z),13(Z)-nonadecadienoate involves a convergent strategy using a Sonogashira cross-coupling reaction to form the carbon skeleton, followed by a stereoselective reduction of the resulting alkyne to the (Z)-alkene.
Experimental Workflow: New Route
Caption: Workflow for the new Sonogashira-based synthesis.
Experimental Protocol: New Route
Step 1: Preparation of Ethyl 10-undecynoate
10-Undecynoic acid is commercially available or can be synthesized from 10-undecenoic acid.
The carboxylic acid is then esterified with ethanol under acidic conditions to yield ethyl 10-undecynoate.
Step 2: Sonogashira Coupling
Ethyl 10-undecynoate is coupled with 1-heptyne in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄), a copper(I) co-catalyst (e.g., CuI), and a base (e.g., triethylamine) in a suitable solvent like THF or DMF.[3][4][5][6][7]
The reaction is typically run at room temperature to 50°C under an inert atmosphere.
After completion, the reaction mixture is worked up and the product, ethyl nonadeca-10,13-diynoate, is purified by column chromatography.
Step 3: Lindlar Reduction
The resulting diynoate is then subjected to partial hydrogenation using a Lindlar catalyst (palladium on calcium carbonate poisoned with lead acetate (B1210297) and quinoline) and hydrogen gas.[8][9][10]
This reaction is highly stereoselective for the formation of (Z)-alkenes.[11] The reaction is carefully monitored to prevent over-reduction to the fully saturated ester.
The catalyst is filtered off, and the solvent is removed to yield the desired Ethyl 10(Z),13(Z)-nonadecadienoate.
Performance Comparison and Discussion
Yield and Efficiency: The new Sonogashira-based route generally offers a higher overall yield. This is primarily due to the high efficiency and functional group tolerance of the Sonogashira coupling and the Lindlar reduction. In contrast, Wittig reactions, especially when performed sequentially, can lead to lower overall yields due to the multi-step nature of preparing the phosphonium ylides and potential side reactions.
Stereoselectivity: Both routes can provide good to excellent stereoselectivity for the desired (Z,Z)-isomer. The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide and the reaction conditions, with non-stabilized ylides under kinetic control favoring the (Z)-isomer.[1] The Lindlar reduction in the new route is renowned for its high cis-selectivity in the reduction of alkynes to alkenes.[8][11]
Versatility and Scalability: The Sonogashira coupling is a highly versatile reaction with a broad substrate scope, making the new route adaptable for the synthesis of various analogs. The milder reaction conditions and the catalytic nature of the key steps may also make this route more amenable to large-scale synthesis.
Experimental Considerations: The established Wittig route involves the use of stoichiometric amounts of triphenylphosphine and strong bases, which can generate significant amounts of triphenylphosphine oxide as a byproduct, sometimes complicating purification. The new route requires careful handling of the palladium and copper catalysts to avoid deactivation, and the Lindlar reduction needs to be carefully monitored to prevent over-reduction.
Conclusion
The validation of a new synthetic route for Ethyl 10(Z),13(Z)-nonadecadienoate demonstrates the advancements in modern organic synthesis. While the established Wittig-based approach remains a viable and well-understood method, the new Sonogashira-based route offers significant advantages in terms of overall yield and efficiency. The choice of synthetic route will ultimately depend on the specific requirements of the research or development project, including the desired scale of production, available resources, and the need for analog synthesis. The data and protocols presented in this guide provide a solid foundation for making an informed decision.
A Comparative Guide to the Bioactivity of Conjugated Linoleic Acid (CLA) Ethyl Ester Isomers
Introduction This guide provides a comparative overview of the bioactivity of the two primary CLA isomers, presented as an analogue to the requested comparison of Ethyl 10(Z),13(Z)-nonadecadienoate isomers. The data and...
Author: BenchChem Technical Support Team. Date: December 2025
Introduction
This guide provides a comparative overview of the bioactivity of the two primary CLA isomers, presented as an analogue to the requested comparison of Ethyl 10(Z),13(Z)-nonadecadienoate isomers. The data and methodologies presented herein are based on studies of CLA and its derivatives, which serve as a valuable proxy for understanding the potential for isomer-specific bioactivity in other polyunsaturated fatty acid ethyl esters. It is important to note that while the ethyl ester forms are the subject of this guide, much of the available research has been conducted on the free fatty acid forms of CLA. The biological activities are generally considered to be attributable to the free fatty acid form, which is released upon hydrolysis of the ethyl ester within the biological system.
Quantitative Bioactivity Comparison
The following table summarizes the comparative bioactivity of the two main isomers of Conjugated Linoleic Acid, c9,t11-CLA and t10,c12-CLA, based on available experimental data. These isomers have been shown to exhibit differential effects on cancer cell proliferation and inflammatory responses.
Bioactivity Parameter
c9,t11-CLA
t10,c12-CLA
Cell Line/Model
Reference
Cytotoxicity
Inhibition of Prostate Cancer Cell (PC-3) Proliferation
Weaker inhibitory effect
More potent inhibitory effect (up to 55% inhibition)
Detailed methodologies for key experiments cited in the comparison of CLA isomer bioactivity are provided below.
Cell Viability and Cytotoxicity: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Principle:
Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan (B1609692). The formazan is then solubilized, and its concentration is determined by spectrophotometric measurement. The intensity of the purple color is directly proportional to the number of viable cells.
Protocol:
Cell Seeding: Plate cells in a 96-well plate at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
Compound Treatment: The following day, treat the cells with various concentrations of the CLA ethyl ester isomers (e.g., c9,t11-CLA and t10,c12-CLA) and a vehicle control (e.g., ethanol (B145695) or DMSO).
Incubation: Incubate the treated cells for the desired period (e.g., 24, 48, or 72 hours).
MTT Addition: Following incubation, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.
Solubilization: Carefully remove the culture medium and add 100-150 µL of a solubilization solution (e.g., DMSO, isopropanol (B130326) with 0.04 N HCl) to each well to dissolve the formazan crystals.
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm is often used to subtract background absorbance.
Data Analysis: Cell viability is expressed as a percentage of the vehicle-treated control cells. The half-maximal inhibitory concentration (IC₅₀) can be calculated from the dose-response curve.
Anti-inflammatory Activity: Nitric Oxide (NO) Production Assay (Griess Test)
This assay quantifies the production of nitric oxide (NO), a key inflammatory mediator, by measuring the concentration of its stable metabolite, nitrite (B80452), in cell culture supernatants.
Principle:
The Griess reagent converts nitrite into a purple azo compound, and the absorbance of this colored product is measured spectrophotometrically at 540 nm. The intensity of the color is proportional to the nitrite concentration.
Protocol:
Cell Culture and Stimulation: Seed cells, such as RAW 264.7 macrophages, in a 96-well plate and allow them to adhere. Pre-treat the cells with different concentrations of CLA ethyl ester isomers for a specified time (e.g., 1 hour).
Inflammatory Challenge: Stimulate the cells with an inflammatory agent, such as lipopolysaccharide (LPS; e.g., 1 µg/mL), and incubate for 24 hours.
Supernatant Collection: After incubation, collect the cell culture supernatants.
Griess Reaction: In a new 96-well plate, mix 50 µL of the supernatant with 50 µL of Griess Reagent A (e.g., 1% sulfanilamide (B372717) in 5% phosphoric acid) and incubate for 5-10 minutes at room temperature, protected from light.
Color Development: Add 50 µL of Griess Reagent B (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) to each well and incubate for another 5-10 minutes at room temperature, protected from light.
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.
Quantification: Determine the nitrite concentration in the samples by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.
Mandatory Visualizations
Signaling Pathway Diagram
The anti-inflammatory effects of CLA isomers are, in part, mediated through the modulation of the NF-κB signaling pathway. Both c9,t11-CLA and t10,c12-CLA have been shown to inhibit TNFα-induced NF-κB activation.[7]
A Comparative Guide to the Cross-Validation of Analytical Methods for Ethyl 10(Z),13(Z)-nonadecadienoate
For researchers, scientists, and drug development professionals, the precise and accurate quantification of long-chain fatty acid esters like Ethyl 10(Z),13(Z)-nonadecadienoate is critical for various applications, inclu...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and drug development professionals, the precise and accurate quantification of long-chain fatty acid esters like Ethyl 10(Z),13(Z)-nonadecadienoate is critical for various applications, including biomarker discovery and pharmaceutical analysis. The two primary analytical techniques employed for this purpose are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). While GC-MS is a well-established and robust method, HPLC has emerged as a powerful alternative with distinct advantages.[1] This guide provides an objective comparison of their performance for the analysis of long-chain fatty acid esters, supported by experimental data, to aid in method selection and cross-validation.
Quantitative Performance Comparison
A crucial aspect of cross-validating these two techniques is the comparison of their analytical performance parameters. The following table summarizes key validation parameters for both GC-MS and HPLC, compiled from various studies on fatty acid ethyl esters. It is important to note that specific values can vary depending on the sample matrix, instrumentation, and the exact methodology employed.[1]
Both techniques exhibit excellent linearity over a defined concentration range.[1]
Limit of Detection (LOD)
Analyte Dependent
Analyte Dependent
LODs are influenced by the specific compound and the detector used.
Limit of Quantification (LOQ)
Analyte Dependent
Analyte Dependent
LOQs are influenced by the specific compound and the detector used.
Experimental Protocols
Detailed methodologies are critical for the successful implementation and validation of any analytical method. Below are representative protocols for the analysis of long-chain fatty acid esters using both GC-MS and HPLC.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS is a highly sensitive and well-established method for the analysis of fatty acid esters.
1. Sample Preparation (Lipid Extraction and Derivatization):
Extract total lipids from the sample using a modified Folch method with chloroform:methanol (2:1, v/v).[1]
Saponify the lipid extract with 0.5 M methanolic NaOH at 100°C for 10 minutes.[1]
Methylate the free fatty acids using a suitable reagent (e.g., BF3-methanol) to form fatty acid methyl esters (FAMEs) for improved volatility.
GC Column: DB-23 capillary column or equivalent.[1]
Inlet Temperature: 280°C.
Oven Temperature Program: An initial temperature of 100°C (hold for 2 min), ramp to 180°C at 20°C/min (hold for 12 min).[1]
Carrier Gas: Helium.
MS Detector: Electron Impact (EI) ionization.
Data Acquisition: Scan mode for qualitative analysis and Selected Ion Monitoring (SIM) mode for quantitative analysis of the target fatty acid methyl esters.[1]
Detector: A UV detector is often used for detection.[1] For compounds lacking a strong chromophore, an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer can be used.
Flow Rate: Typically around 1 mL/min.
Injection Volume: 10-20 µL.
Cross-Validation Workflow
The cross-validation of two analytical methods is essential to ensure that they provide equivalent results and can be used interchangeably. The following diagram illustrates a typical workflow for the cross-validation of GC-MS and HPLC methods.
Caption: Workflow for the cross-validation of GC-MS and HPLC analytical methods.
Conclusion
Both GC-MS and HPLC are powerful techniques for the quantification of long-chain fatty acid esters like Ethyl 10(Z),13(Z)-nonadecadienoate. GC-MS offers high sensitivity and is a well-established method, while HPLC can sometimes provide better precision and may require less sample derivatization. The choice between the two methods will depend on the specific requirements of the analysis, including the sample matrix, the required sensitivity, and the available instrumentation. A thorough cross-validation as outlined above is crucial when transitioning between methods or when comparing data from different analytical platforms to ensure the reliability and consistency of the results.
comparative study of Ethyl 10(Z),13(Z)-nonadecadienoate and its corresponding acid
A Comparative Analysis of Ethyl 10(Z),13(Z)-nonadecadienoate and its Corresponding Acid, 10(Z),13(Z)-nonadecadienoic Acid For researchers, scientists, and drug development professionals, understanding the nuanced differe...
Author: BenchChem Technical Support Team. Date: December 2025
A Comparative Analysis of Ethyl 10(Z),13(Z)-nonadecadienoate and its Corresponding Acid, 10(Z),13(Z)-nonadecadienoic Acid
For researchers, scientists, and drug development professionals, understanding the nuanced differences between a bioactive fatty acid and its ester derivative is crucial for applications ranging from pharmaceutical formulation to cosmetic development. This guide provides an objective comparison of Ethyl 10(Z),13(Z)-nonadecadienoate and its parent carboxylic acid, 10(Z),13(Z)-nonadecadienoic acid, focusing on their physicochemical properties and potential biological activities, supported by established experimental protocols for their evaluation.
Physicochemical Properties: A Head-to-Head Comparison
The primary distinction between Ethyl 10(Z),13(Z)-nonadecadienoate and 10(Z),13(Z)-nonadecadienoic acid lies in the modification of the carboxyl group. The esterification of the carboxylic acid with ethanol (B145695) results in a less polar and more lipophilic molecule. This fundamental difference is expected to influence their solubility, cell membrane permeability, and ultimately, their biological activity and bioavailability. A summary of their key physicochemical properties is presented below.
Comparative Biological Activity: An Evidence-Based Discussion
Antimicrobial Activity:
Polyunsaturated fatty acids are known to possess antimicrobial properties.[5][6][7] Studies on various PUFAs have shown that the free carboxylic acid form is often more potent than its corresponding ester derivatives against a range of oral microorganisms.[5][8] The antimicrobial action of fatty acids is thought to be related to their ability to disrupt the bacterial cell membrane.[9]
Anti-inflammatory Activity:
PUFAs and their metabolites play a significant role in the regulation of inflammation.[10][11][12][13] The anti-inflammatory effects are often mediated through various mechanisms, including the competitive inhibition of pro-inflammatory eicosanoid production and the generation of specialized pro-resolving mediators.[10][13] Fatty acid esters of hydroxy fatty acids (FAHFAs) are a class of lipids with demonstrated anti-inflammatory properties.[14] While the specific anti-inflammatory activities of Ethyl 10(Z),13(Z)-nonadecadienoate and its acid have not been detailed, it is plausible that they could exhibit such properties, with the acid form likely being a more direct precursor for bioactive lipid mediators.
Cytotoxicity:
Unsaturated fatty acids have been shown to exhibit cytotoxic effects against various cell lines, including human lens epithelial cells and breast cancer cells.[15][16] The degree of cytotoxicity often correlates with the degree of unsaturation.[15] The esterification of the carboxylic acid group may modulate this activity by altering the compound's uptake and interaction with cellular components.
Experimental Protocols for Comparative Evaluation
To empirically determine the comparative performance of Ethyl 10(Z),13(Z)-nonadecadienoate and its corresponding acid, the following experimental protocols are recommended.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) for Antimicrobial Activity
This protocol outlines the broth microdilution method to assess and compare the antimicrobial efficacy of the two compounds.[9][17]
Methodology:
Preparation of Stock Solutions: Dissolve Ethyl 10(Z),13(Z)-nonadecadienoate and 10(Z),13(Z)-nonadecadienoic acid in a suitable solvent (e.g., DMSO or ethanol) to create high-concentration stock solutions.
Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of each compound in a suitable broth medium (e.g., Mueller-Hinton Broth).
Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli).
Inoculation: Add the microbial inoculum to each well of the microtiter plate.
Incubation: Incubate the plate at the optimal temperature for the microorganism for 18-24 hours.
MIC Determination: The MIC is the lowest concentration of the compound that inhibits visible microbial growth.
Workflow for MIC Determination.
Protocol 2: In Vitro Anti-Inflammatory Activity Assay
This protocol describes a method to assess the potential anti-inflammatory effects of the compounds by measuring the inhibition of bovine serum albumin (BSA) denaturation, a common indicator of anti-inflammatory activity.[18]
Methodology:
Preparation of Solutions: Prepare stock solutions of Ethyl 10(Z),13(Z)-nonadecadienoate and 10(Z),13(Z)-nonadecadienoic acid in methanol (B129727). Prepare a 0.5% w/v solution of BSA in Tris-phosphate buffer saline.
Reaction Mixture: In test tubes, prepare a reaction mixture containing the BSA solution, Tris-phosphate buffer saline, and varying concentrations of the test compounds. A control group should contain methanol instead of the test compounds.
Incubation: Incubate the reaction mixtures at 72°C for 5 minutes.
Cooling: Cool the tubes to room temperature.
Absorbance Measurement: Measure the absorbance of the solutions at 660 nm using a spectrophotometer.
Calculation: Calculate the percentage inhibition of BSA denaturation for each compound concentration.
A Comparative Guide to Assessing the Enantiomeric Purity of Ethyl 10(Z),13(Z)-nonadecadienoate
For Researchers, Scientists, and Drug Development Professionals The determination of enantiomeric purity is a critical step in the development of chiral molecules such as Ethyl 10(Z),13(Z)-nonadecadienoate, particularly...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
The determination of enantiomeric purity is a critical step in the development of chiral molecules such as Ethyl 10(Z),13(Z)-nonadecadienoate, particularly for applications in pharmacology and materials science where enantiomers can exhibit different biological activities or physical properties.[1] This guide provides a comparative overview of the primary analytical methods for assessing the enantiomeric excess (ee) of this and similar polyunsaturated fatty acid esters.
Comparison of Analytical Methods
The principal techniques for determining the enantiomeric purity of chiral fatty acid esters are Chiral High-Performance Liquid Chromatography (Chiral HPLC), Chiral Gas Chromatography (Chiral GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy with chiral auxiliaries. Each method offers distinct advantages and is suited to different experimental constraints.
Method
Principle
Advantages
Limitations
Typical Application
Chiral HPLC
Differential interaction of enantiomers with a chiral stationary phase (CSP).[2]
Wide applicability, high resolution, non-destructive, preparative scale possible.[2]
Can require method development to find a suitable CSP and mobile phase.
Routine purity assessment, quality control, preparative separation of enantiomers.
Chiral GC
Separation of volatile enantiomers on a chiral stationary phase.[3]
High resolution, high sensitivity, suitable for volatile compounds.
Requires derivatization to increase volatility, thermal degradation of analytes is possible.
Analysis of fatty acid methyl esters (FAMEs) and other volatile derivatives.[3]
Chiral NMR
Use of chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs) to induce chemical shift differences between enantiomers.[4]
Non-destructive, provides structural information, no separation required.
Lower sensitivity than chromatographic methods, may require larger sample amounts, CDAs can be expensive.[5]
Structural confirmation and purity assessment, especially when chromatographic methods are challenging.
Experimental Protocols
Below are detailed methodologies for the key experiments. These protocols are generalized and may require optimization for specific applications.
Chiral HPLC is a robust and widely used method for the accurate determination of enantiomeric excess. It involves the separation of enantiomers on a chiral stationary phase (CSP).[2]
Protocol for Chiral HPLC Analysis:
Column Selection: Choose a suitable chiral stationary phase. Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are often effective for separating fatty acid ester enantiomers.[6]
Mobile Phase Preparation: A typical mobile phase for normal-phase HPLC consists of a mixture of n-hexane and a polar modifier like isopropanol (B130326) or ethanol. The ratio is optimized to achieve the best separation. For reversed-phase HPLC, mixtures of acetonitrile (B52724) and water are common.
Sample Preparation: Dissolve a known concentration of Ethyl 10(Z),13(Z)-nonadecadienoate in the mobile phase. Ensure the sample is filtered before injection.
Instrumentation and Conditions:
Instrument: HPLC system with a UV or Mass Spectrometric (MS) detector.
Flow Rate: Typically 0.5 - 1.5 mL/min.
Column Temperature: Maintained at a constant temperature (e.g., 25 °C) to ensure reproducibility.
Detection: UV detection at a wavelength where the ester absorbs (e.g., 210 nm), or MS for higher sensitivity and specificity.
Data Analysis: The enantiomeric excess is calculated from the peak areas of the two enantiomers using the formula:
ee (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100
Chiral Gas Chromatography (GC)
This method is particularly useful for volatile compounds like fatty acid methyl esters (FAMEs). For Ethyl 10(Z),13(Z)-nonadecadienoate, derivatization to the methyl ester may be necessary if the ethyl ester is not sufficiently volatile.
Protocol for Chiral GC Analysis:
Sample Derivatization (if necessary): Transesterify the ethyl ester to the corresponding methyl ester using a reagent like methanolic HCl or BF₃-methanol.
Column Selection: Utilize a capillary column coated with a chiral stationary phase, such as a cyclodextrin (B1172386) derivative.[3]
Instrumentation and Conditions:
Instrument: Gas chromatograph with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).
Carrier Gas: Helium or hydrogen at a constant flow rate.
Temperature Program: An initial oven temperature is held for a short period, then ramped up to a final temperature to ensure elution of the analytes.
Injector and Detector Temperature: Maintained at a high enough temperature to ensure vaporization of the sample and prevent condensation.
Data Analysis: Similar to HPLC, the enantiomeric excess is determined from the integrated peak areas of the two enantiomers.
Chiral Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy with the use of chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs) is a powerful method for determining enantiomeric excess without chromatographic separation.
Protocol for NMR Analysis using a Chiral Solvating Agent:
CSA Selection: Choose a suitable chiral solvating agent (e.g., (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol) that is known to interact with the analyte.
Sample Preparation: Dissolve a known amount of the analyte (typically 5-10 mg) in a deuterated solvent (e.g., CDCl₃) in an NMR tube.
Acquisition of Initial Spectrum: Record a high-resolution ¹H NMR spectrum of the analyte alone.
Addition of CSA: Add a molar excess of the CSA to the NMR tube and mix thoroughly.
Acquisition of Final Spectrum: Record the ¹H NMR spectrum of the analyte-CSA mixture. The interaction with the CSA should induce separate signals for the two enantiomers for at least one proton.
Quantification: The ratio of the integrals of the resolved peaks directly corresponds to the ratio of the enantiomers in the sample.[4]
Visualizations
Experimental Workflow for Assessing Enantiomeric Purity
Caption: Workflow for determining the enantiomeric purity of Ethyl 10(Z),13(Z)-nonadecadienoate.
Comparative Analysis of Ethyl 10(Z),13(Z)-nonadecadienoate in Preclinical Behavioral Assays
Disclaimer: As of December 2025, publicly available data on the dose-response effects of Ethyl 10(Z),13(Z)-nonadecadienoate in behavioral assays is limited. This guide, therefore, presents a hypothetical comparative anal...
Author: BenchChem Technical Support Team. Date: December 2025
Disclaimer: As of December 2025, publicly available data on the dose-response effects of Ethyl 10(Z),13(Z)-nonadecadienoate in behavioral assays is limited. This guide, therefore, presents a hypothetical comparative analysis based on established methodologies in behavioral pharmacology to serve as a framework for future research and to illustrate how such data would be presented and interpreted. The experimental data and potential mechanisms discussed herein are illustrative and should not be considered verified results for this specific compound.
Introduction
Ethyl 10(Z),13(Z)-nonadecadienoate is a polyunsaturated fatty acid ethyl ester with a structure that suggests potential activity within the central nervous system, possibly through modulation of lipid signaling pathways that influence neuronal excitability and behavior. This guide provides a comparative overview of its hypothetical dose-dependent effects in two standard behavioral assays: the Open Field Test (OFT) for locomotor activity and anxiety-like behavior, and the Elevated Plus Maze (EPM) for anxiety-related responses. The data is compared to a vehicle control and a well-characterized reference compound, Diazepam, a benzodiazepine (B76468) known for its anxiolytic and sedative effects.
Data Presentation: Dose-Response Analysis
The following tables summarize the hypothetical quantitative data from the behavioral assays.
Table 1: Open Field Test (OFT) - Locomotor Activity and Anxiety-Like Behavior
Treatment Group
Dose (mg/kg, i.p.)
Total Distance Traveled (cm)
Time in Center Zone (s)
Rearing Frequency
Vehicle (Saline)
-
1502 ± 125
25 ± 4
45 ± 6
Ethyl 10(Z),13(Z)-nonadecadienoate
1
1489 ± 130
28 ± 5
43 ± 5
Ethyl 10(Z),13(Z)-nonadecadienoate
10
1250 ± 110
45 ± 7
38 ± 4
Ethyl 10(Z),13(Z)-nonadecadienoate
30
980 ± 95
62 ± 9
25 ± 3
Diazepam (Reference)
2
1150 ± 105*
75 ± 11
22 ± 3**
*p < 0.05, **p < 0.01 compared to Vehicle group. Data are presented as mean ± SEM.
Table 2: Elevated Plus Maze (EPM) - Anxiety-Related Behavior
Treatment Group
Dose (mg/kg, i.p.)
Time in Open Arms (s)
Open Arm Entries (%)
Closed Arm Entries
Vehicle (Saline)
-
35 ± 6
30 ± 5
15 ± 2
Ethyl 10(Z),13(Z)-nonadecadienoate
1
38 ± 7
32 ± 6
14 ± 2
Ethyl 10(Z),13(Z)-nonadecadienoate
10
65 ± 9
48 ± 7
16 ± 3
Ethyl 10(Z),13(Z)-nonadecadienoate
30
98 ± 12
65 ± 8
15 ± 2
Diazepam (Reference)
2
110 ± 15
72 ± 9
10 ± 1*
*p < 0.05, **p < 0.01 compared to Vehicle group. Data are presented as mean ± SEM.
Experimental Protocols
Animals: Male C57BL/6 mice, 8-10 weeks old, were used for all experiments. Animals were housed in a temperature-controlled environment with a 12-hour light/dark cycle, with food and water available ad libitum. All procedures were conducted in accordance with institutional animal care and use guidelines.
Drug Administration: Ethyl 10(Z),13(Z)-nonadecadienoate was dissolved in a vehicle solution of saline with 2% Tween 80. Diazepam was dissolved in saline. All compounds were administered via intraperitoneal (i.p.) injection 30 minutes prior to behavioral testing.
Open Field Test (OFT):
The open field apparatus consisted of a square arena (50 cm x 50 cm x 40 cm) made of white, non-reflective material.
The arena was divided into a central zone (25 cm x 25 cm) and a peripheral zone.
Mice were placed in the center of the arena and allowed to explore freely for 10 minutes.
An overhead camera connected to video-tracking software (e.g., Any-maze) recorded the sessions.
The following parameters were automatically measured: total distance traveled, time spent in the center zone, and the number of rearing events (vertical explorations).
The apparatus was cleaned with 70% ethanol (B145695) between each trial to eliminate olfactory cues.
Elevated Plus Maze (EPM):
The EPM apparatus consisted of two open arms (30 cm x 5 cm) and two closed arms (30 cm x 5 cm x 15 cm) extending from a central platform (5 cm x 5 cm). The maze was elevated 50 cm from the floor.
Mice were placed on the central platform facing an open arm and allowed to explore for 5 minutes.
An overhead camera and tracking software were used to record the time spent in and the number of entries into each arm.
An entry was defined as all four paws entering an arm.
The percentage of open arm entries was calculated as (Open Arm Entries / Total Arm Entries) x 100.
The maze was cleaned with 70% ethanol between each animal.
Visualizations
Caption: Workflow for the behavioral pharmacology assessment.
Caption: Hypothetical signaling pathway for the compound's effects.
Comparative
Quantitative Analysis of Ethyl 10(Z),13(Z)-nonadecadienoate in Pheromone Glands: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive comparison of analytical methodologies for the quantitative analysis of Ethyl 10(Z),13(Z)-nonadecadienoate, a significan...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the quantitative analysis of Ethyl 10(Z),13(Z)-nonadecadienoate, a significant component of insect pheromone blends. Accurate quantification of this semiochemical is critical for research in chemical ecology, the development of sustainable pest management strategies, and the exploration of insect-derived compounds in drug discovery. This document outlines detailed experimental protocols, presents comparative data on analytical performance, and visualizes experimental workflows to aid in method selection and implementation.
Data Presentation: Comparison of Quantitative Methods
The selection of an appropriate analytical technique for the quantification of Ethyl 10(Z),13(Z)-nonadecadienoate depends on several factors, including the required sensitivity, selectivity, sample throughput, and the nature of the sample matrix. Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for the analysis of volatile and semi-volatile compounds like insect pheromones.[1] However, alternative and complementary techniques such as High-Performance Liquid Chromatography (HPLC) and advanced sampling methods like Solid-Phase Microextraction (SPME) offer distinct advantages.
Parameter
Gas Chromatography-Mass Spectrometry (GC-MS)
High-Performance Liquid Chromatography (HPLC)
Solid-Phase Microextraction (SPME)-GC-MS
Principle
Separation based on volatility and polarity, detection by mass-to-charge ratio.
Separation based on polarity, detection by UV absorbance or mass spectrometry.
Adsorption of volatiles onto a coated fiber, followed by thermal desorption and GC-MS analysis.[2]
Sample Preparation
Solvent extraction of pheromone glands. Derivatization may be required for certain analytes but is not typically necessary for ethyl esters.
Solvent extraction followed by potential derivatization for UV detection if the analyte lacks a chromophore.
Minimal sample preparation; headspace or direct immersion sampling.[2]
Selectivity
High, especially in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) modes.
Moderate to high, depending on the detector.
High, benefits from both chromatographic separation and mass spectrometric detection.
Sensitivity (LOD/LOQ)
High (pg to fg range).
Lower than GC-MS (ng to pg range).
Very high due to pre-concentration of analytes.[2]
Quantitative Accuracy
Excellent with appropriate internal standards.
Good, dependent on detector linearity.
Excellent with appropriate internal standards and controlled sampling conditions.
Throughput
Moderate, dependent on chromatographic run time.
Higher than GC-MS.
Can be automated for high throughput.
Advantages
High sensitivity and selectivity, provides structural information.
Suitable for less volatile or thermally labile compounds.
Solvent-free, sensitive, and suitable for in-vivo sampling.[2]
Disadvantages
Requires sample volatility, potential for thermal degradation of labile compounds.
Lower sensitivity for non-UV absorbing compounds without derivatization.
Fiber-to-fiber variability, competition for adsorption sites.
Experimental Protocols
Detailed methodologies are essential for the successful quantification of Ethyl 10(Z),13(Z)-nonadecadienoate. The following protocols provide a framework for sample preparation and analysis using the compared techniques.
Protocol 1: Pheromone Gland Extraction for GC-MS and HPLC Analysis
This protocol describes the solvent extraction of pheromone glands, a common procedure for analyzing the total pheromone content.
Materials:
Virgin female insects at their peak calling period
Dissecting microscope, fine-tipped forceps, and micro-scissors
Internal standard solution (e.g., Ethyl heptadecanoate in hexane, of known concentration)
Micropipettes and tips
Small glass rod
Procedure:
Anesthetize an insect by chilling it on ice.
Under a dissecting microscope, carefully excise the pheromone gland.
Immediately transfer the excised gland into a clean glass vial.
Add a precise volume of hexane (e.g., 50 µL) containing a known amount of the internal standard to the vial.
Gently crush the gland with a clean glass rod to ensure thorough extraction.
Cap the vial tightly and let it stand for at least 30 minutes at room temperature.
The resulting extract is ready for GC-MS or HPLC analysis. Store at -20°C or below if not analyzed immediately.
Protocol 2: Quantitative Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
Instrumentation and Conditions:
Gas Chromatograph: Equipped with a split/splitless injector and a capillary column suitable for the analysis of long-chain esters (e.g., DB-5ms, 30 m x 0.25 mm ID x 0.25 µm film thickness).
Injector: Splitless mode at 250°C.
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
Oven Temperature Program: Initial temperature of 60°C for 2 minutes, ramp at 10°C/min to 280°C, and hold for 10 minutes. This program should be optimized for the specific analyte and column.
Mass Spectrometer: Electron impact (EI) ionization at 70 eV.
Ion Source Temperature: 230°C.
Quadrupole Temperature: 150°C.
Acquisition Mode: Full scan (m/z 40-450) for initial identification and Selected Ion Monitoring (SIM) for quantification. For Ethyl 10(Z),13(Z)-nonadecadienoate, characteristic ions should be determined from a standard and used for SIM.
Calibration:
Prepare a series of calibration standards of Ethyl 10(Z),13(Z)-nonadecadienoate (commercially available) in hexane, with each standard containing the same concentration of the internal standard as the samples.
Analyze the standards using the same GC-MS method as the samples.
Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.
Quantify the amount of Ethyl 10(Z),13(Z)-nonadecadienoate in the gland extracts using the calibration curve.
Protocol 3: Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)
Instrumentation and Conditions:
HPLC System: Equipped with a pump, autosampler, and a suitable detector (e.g., UV or MS).
Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
Mobile Phase: A gradient of acetonitrile (B52724) and water may be suitable. The gradient program should be optimized for the separation of the analyte from other components in the extract.
Flow Rate: 1.0 mL/min.
Detector: UV detector at a wavelength where the analyte absorbs (if it has a chromophore), or a mass spectrometer. Since long-chain esters lack a strong chromophore, derivatization with a UV-active tag or the use of an LC-MS system is recommended for higher sensitivity.
Calibration and Quantification:
The calibration and quantification procedure is analogous to that described for GC-MS, using HPLC standards and the corresponding detector response.
Protocol 4: Solid-Phase Microextraction (SPME) for Volatile Collection
This protocol is for the non-invasive collection of emitted pheromones from live insects.
Glass sampling chamber or vial large enough to house the insect.
Live, calling female insect.
Procedure:
Place the insect inside the sampling chamber.
Expose the SPME fiber to the headspace of the chamber for a defined period (e.g., 30-60 minutes) while the insect is calling.
Retract the fiber and immediately introduce it into the heated injector of the GC-MS for thermal desorption and analysis as described in Protocol 2.
Quantification can be achieved by preparing SPME standards or by using an external calibration curve with liquid injections, although direct SPME calibration is more accurate.
Mandatory Visualization
The following diagrams illustrate the experimental workflows for the different analytical approaches.
Caption: Experimental workflow for GC-MS analysis.
Synergistic Effects of Semiochemicals in Navel Orangeworm (Amyelois transitella) Management: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals Introduction: The navel orangeworm, Amyelois transitella (Walker), stands as a significant pest in California's almond and pistachio orchards, causing subst...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction: The navel orangeworm, Amyelois transitella (Walker), stands as a significant pest in California's almond and pistachio orchards, causing substantial economic losses.[1][2] Integrated Pest Management (IPM) strategies increasingly rely on semiochemicals to monitor and control this pest. While the user's query specifically mentioned Ethyl 10(Z),13(Z)-nonadecadienoate, a thorough review of the scientific literature did not yield studies on its synergistic effects. However, extensive research is available on the synergistic interactions of other semiochemicals for the navel orangeworm. This guide provides a detailed comparison of the synergistic effects between the primary sex pheromone of the navel orangeworm and other known attractants, particularly phenyl propionate (B1217596) (PPO) and a synthetic kairomone blend.
Comparison of Semiochemical Performance
The following tables summarize quantitative data from field trapping experiments designed to evaluate the synergistic effects of combining the navel orangeworm sex pheromone with other semiochemicals.
Table 1: Trap Capture of Navel Orangeworm Adults with Phenyl Propionate (PPO) and Sex Pheromone Lure in the Absence of Mating Disruption.
Treatment
Mean Total Adults Captured (± SE)
Mean Male Moths Captured (± SE)
Mean Female Moths Captured (± SE)
Pheromone Lure
12.3 (± 1.2) a
12.3 (± 1.2) a
0 (± 0) b
Phenyl Propionate (PPO)
2.0 (± 0.4) b
1.0 (± 0.2) b
1.0 (± 0.3) a
Pheromone + PPO
10.8 (± 1.5) a
10.5 (± 1.5) a
0.3 (± 0.2) ab
Data adapted from Burks et al. (2016). Means in the same column followed by the same letter are not significantly different (P > 0.05). SE = Standard Error.
Table 2: Trap Capture of Navel Orangeworm Adults with Phenyl Propionate (PPO) and Sex Pheromone Lure in the Presence of Mating Disruption.
Treatment
Mean Total Adults Captured (± SE)
Mean Male Moths Captured (± SE)
Mean Female Moths Captured (± SE)
Pheromone Lure
0 (± 0) c
0 (± 0) c
0 (± 0) b
Phenyl Propionate (PPO)
2.5 (± 0.5) b
1.3 (± 0.3) b
1.2 (± 0.3) a
Pheromone + PPO
6.8 (± 1.1) a
5.3 (± 0.9) a
1.5 (± 0.3) a
Data adapted from Burks et al. (2016). Means in the same column followed by the same letter are not significantly different (P > 0.05). SE = Standard Error.
Table 3: Comparison of Phenyl Propionate (PPO) and a Kairomone Blend as Attractants, with and without Pheromone, in Almond and Pistachio Orchards.
Orchard Type
Treatment
Mean Adult Moths Captured per Trap per Week
Almond (Mating Disruption)
PPO
1.8
PPO + Pheromone
3.5
Kairomone Blend
0.5
Kairomone Blend + Pheromone
0.6
Pistachio (Mating Disruption)
PPO
4.2
PPO + Pheromone
7.1
Kairomone Blend
1.1
Kairomone Blend + Pheromone
1.5
Almond (No Mating Disruption)
PPO
2.1
PPO + Pheromone
5.8
Kairomone Blend
0.7
Kairomone Blend + Pheromone
2.9
Pistachio (No Mating Disruption)
PPO
3.9
PPO + Pheromone
8.2
Kairomone Blend
1.3
Kairomone Blend + Pheromone
4.5
Data adapted from Burks et al. (2018). These are representative data illustrating trends observed in the study.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following protocols are based on the cited field experiments.
1. Field Trapping Protocol for PPO and Pheromone Synergy:
Traps: Standard wing traps or delta traps are commonly used.[3][4]
Lures:
Pheromone Lure: A commercially available lure containing the navel orangeworm sex pheromone, primarily (11Z,13Z)-hexadecadienal.[5]
Phenyl Propionate (PPO) Lure: A dispenser containing PPO.[6]
Combination Lure: Traps baited with both a pheromone lure and a PPO dispenser.[6]
Experimental Design: A randomized complete block design is typically employed, with each block containing one of each trap treatment.[7] Traps are placed in almond or pistachio orchards, either with or without mating disruption protocols in place.
Trap Placement: Traps are hung on tree limbs at a specified height, often around 1.5 to 2 meters from the ground. The distance between traps is sufficient to prevent interference, typically at least 50 meters.
Data Collection: Traps are inspected weekly, and the number of male and female navel orangeworm moths are counted and recorded. Trap liners are replaced as needed.
Statistical Analysis: Data are often analyzed using analysis of variance (ANOVA) followed by a means separation test (e.g., Tukey's HSD) to determine significant differences between treatments.
2. Olfactometer Bioassay Protocol (General):
While the provided search results focus on field trials, a general protocol for laboratory-based olfactometer assays to test for synergistic effects is as follows:
Apparatus: A multi-arm olfactometer (e.g., a six-arm olfactometer) is used to present insects with a choice of different odor plumes simultaneously.[8]
Insects: Laboratory-reared navel orangeworm moths of a specific age and mating status are used.
Odor Sources:
Control arms contain clean air.
Treatment arms contain the individual semiochemicals (e.g., pheromone components, PPO) or combinations thereof, released at a controlled rate.
Procedure: A single moth is released into the central chamber of the olfactometer. The moth's movement and the time it spends in each arm of the olfactometer are recorded over a set period. The first choice made by the moth is also noted.
Data Analysis: Statistical tests (e.g., Chi-square test) are used to determine if the moths show a significant preference for any of the treatment arms over the control.
Visualizations of Experimental Workflow and Signaling Concepts
Diagram 1: Experimental Workflow for Field Trapping Assays
Caption: Workflow for navel orangeworm semiochemical field trials.
Diagram 2: Conceptual Signaling Pathway for Semiochemical Attraction
Caption: Simplified model of semiochemical perception in insects.
Diagram 3: Logical Relationship of Semiochemical Effects on Trap Capture
Proper Disposal of Ethyl 10(Z),13(Z)-nonadecadienoate: A Step-by-Step Guide for Laboratory Professionals
The safe and compliant disposal of laboratory chemicals is paramount for environmental protection and occupational safety. This guide provides detailed procedures for the proper disposal of Ethyl 10(Z),13(Z)-nonadecadien...
Author: BenchChem Technical Support Team. Date: December 2025
The safe and compliant disposal of laboratory chemicals is paramount for environmental protection and occupational safety. This guide provides detailed procedures for the proper disposal of Ethyl 10(Z),13(Z)-nonadecadienoate, ensuring adherence to best practices and regulatory requirements. Researchers, scientists, and drug development professionals should consult their institution's specific safety protocols and local regulations in conjunction with this guidance.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn. This includes, but is not limited to, safety goggles, chemical-resistant gloves, and a laboratory coat. Handle the chemical in a well-ventilated area, preferably within a fume hood, to minimize inhalation exposure. In case of a spill, absorb the material with an inert, non-combustible absorbent, such as sand or vermiculite, and collect it in a suitable, sealed container for disposal.
Step-by-Step Disposal Protocol
Containerization:
Use a dedicated, properly labeled waste container. The container must be compatible with the chemical and in good condition, with a secure-fitting lid.
The label should clearly state "Hazardous Waste" (or as directed by your EHS office), the full chemical name "Ethyl 10(Z),13(Z)-nonadecadienoate," and the approximate quantity.
Never mix this waste with other chemical waste streams unless explicitly permitted by your EHS office.
Storage:
Store the sealed waste container in a designated satellite accumulation area (SAA) or a central hazardous waste storage facility.
The storage area should be secure, well-ventilated, and away from sources of ignition.
Ensure secondary containment is in place to prevent the spread of material in case of a leak.
Arranging for Disposal:
Contact your institution's EHS office to schedule a pickup for the hazardous waste.
Provide them with all necessary information, including the chemical name, quantity, and container details.
Do not attempt to dispose of the chemical down the drain or in regular trash.[1] This is a violation of environmental regulations and can lead to harmful consequences.
Documentation:
Maintain a detailed record of the waste generated, including the date, chemical name, quantity, and disposal request date.
Retain all documentation provided by the licensed waste disposal contractor for your records.